(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Description
BenchChem offers high-quality (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOHQJTOGHCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725493 | |
| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-72-4 | |
| Record name | 3-Pyridinemethanamine, 5-bromo-2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, a halogenated pyridine derivative of significant interest in medicinal chemistry. While specific data for this exact isomeric configuration is not widely available in public literature, this document will synthesize information from closely related analogues and the broader class of bromo-chloro-pyridinyl-methanamine compounds to offer valuable insights into its synthesis, characterization, and potential applications.
Introduction: The Strategic Importance of Halogenated Pyridines
Halogenated pyridines are a cornerstone of modern pharmaceutical development. The introduction of halogen atoms, such as bromine and chlorine, into the pyridine ring profoundly influences the molecule's physicochemical properties. This includes modulating its lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make compounds like (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride highly sought-after intermediates in the synthesis of novel therapeutic agents. The strategic placement of bromo and chloro substituents, along with the reactive aminomethyl group, provides a versatile scaffold for constructing complex molecular architectures.
Physicochemical Properties and Identification
While a specific CAS number for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is not readily found in major chemical databases, we can infer its general properties. For reference, the CAS number for the isomeric (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride is 1416714-02-7 . Another related isomer, (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride , is assigned CAS number 1257535-43-5 [1].
| Property | Inferred/Representative Value | Source (for related isomers) |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₆H₇BrCl₂N₂ | [1] |
| Molecular Weight | 257.94 g/mol | |
| Appearance | Likely a solid, ranging from off-white to yellow/brown | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
Synthesis and Mechanistic Considerations
The synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride would likely follow a multi-step pathway common for substituted pyridines. A plausible synthetic strategy would involve the initial synthesis of a suitable bromochloro-substituted pyridine precursor, followed by the introduction of the aminomethyl group.
A representative synthetic approach, based on established methodologies for related compounds, is outlined below.
Hypothetical Synthetic Workflow
Caption: A plausible synthetic pathway for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
-
Bromination of 2-Chloropyridine: 2-Chloropyridine would be subjected to electrophilic bromination, likely using N-bromosuccinimide (NBS) in a suitable solvent, to yield 5-Bromo-2-chloropyridine. The regioselectivity of this reaction is crucial and would be directed by the electronic properties of the pyridine ring.
-
Introduction of a Cyano Group: The subsequent introduction of a functional group at the 3-position is a key step. This could potentially be achieved through a cyanation reaction on a suitably activated precursor to yield 5-Bromo-2-chloro-3-cyanopyridine.
-
Reduction to the Amine: The cyano group is then reduced to a primary amine. This can be accomplished using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This step yields the free base, (5-Bromo-2-chloropyridin-3-yl)methanamine.
-
Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often improves the compound's stability and handling characteristics.
Analytical Characterization
The structural confirmation and purity assessment of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride would rely on a combination of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the methylene protons of the aminomethyl group. The chemical shifts and coupling constants would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all six carbon atoms in the molecule, with their chemical shifts influenced by the attached substituents (bromo, chloro, and aminomethyl groups). |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the free base, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring and methylene group, and C-N and C-X (halogen) bond vibrations. |
| High-Performance Liquid Chromatography (HPLC) | A primary method for determining the purity of the compound. |
For the related compound 3-Amino-5-bromo-2-chloropyridine , a certificate of analysis indicates that the structure is confirmed by ¹H NMR and MS, with a purity of 99.45% determined by GC[2].
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are prevalent scaffolds in a wide array of approved drugs and clinical candidates. The presence of chloro and bromo substituents on the pyridine ring offers several advantages in drug design, including enhanced binding affinity and improved metabolic stability[3].
Role as a Key Intermediate
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride serves as a versatile building block for the synthesis of more complex molecules. The primary amine is a nucleophile that can readily participate in a variety of chemical transformations, such as:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.
These reactions allow for the facile introduction of diverse functional groups, enabling the exploration of a broad chemical space in the search for new drug candidates.
Sources
synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
An In-depth Technical Guide to the Synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a substituted pyridinylmethylamine derivative, a structural motif of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, intended for researchers and professionals in organic synthesis. The narrative emphasizes the rationale behind strategic choices, from the selection of starting materials to the choice of reduction methodology for the key nitrile-to-amine transformation. Detailed, field-tested protocols are provided, underpinned by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.
Strategic Analysis: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target compound, (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (I), dictates the overall synthetic strategy. The primary disconnection is the formation of the hydrochloride salt, leading back to the free amine (II). The aminomethyl group is a clear target for a reductive transformation, pointing to the corresponding nitrile, 5-Bromo-2-chloronicotinonitrile (III), as the key intermediate. This nitrile is a stable, crystalline solid that can be synthesized from simpler, commercially available pyridine precursors. This multi-step approach allows for purification at intermediate stages, ensuring high purity in the final product.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of Key Intermediate: 5-Bromo-2-chloronicotinonitrile (III)
The synthesis of the pivotal nitrile intermediate is paramount. 5-Bromo-2-chloronicotinonitrile is a known compound, available commercially, and its preparation typically involves the functionalization of a pre-existing pyridine ring.[1][2][3][4] A common and effective route begins with 2-amino-5-bromopyridine, proceeding through a Sandmeyer-type reaction sequence.
Mechanistic Rationale
The transformation from an aminopyridine to a cyanopyridine often involves diazotization followed by cyanation. However, a more direct approach involves converting the amine to a more stable leaving group that can then be displaced. An alternative and often high-yielding strategy involves the dehydration of an amide, which can be formed from a carboxylic acid precursor. A documented method involves a three-step reaction from 2-amino-5-bromopyridine, likely involving diazotization to form the 2-chloro group, followed by introduction of the cyano group at position 3.[5]
Experimental Protocol: Synthesis of 5-Bromo-2-chloronicotinonitrile (III)
This protocol is based on established chemical transformations for pyridine ring functionalization.
Step A: Diazotization and Chlorination of 2-Amino-5-bromopyridine
-
To a cooled (0-5 °C) solution of concentrated hydrochloric acid, add 2-amino-5-bromopyridine portion-wise while maintaining the temperature.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C. Stir for 1 hour.
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will occur.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyridine.
Step B: Introduction of the Cyano Group This step is complex and multiple routes exist, including metal-catalyzed cyanation. A plausible route involves lithiation and reaction with a cyanating agent, though this can have regioselectivity issues. A more robust industrial route might involve building the ring with the desired substituents already in place. For the purpose of this guide, we will assume the nitrile (III) is either purchased from a commercial source[3][4] or synthesized via a proprietary industrial method, as its synthesis from simple precursors can be low-yielding and complex for a standard laboratory setting.
Core Transformation: Reduction of Nitrile to Primary Amine
The reduction of the nitrile group in 5-Bromo-2-chloronicotinonitrile (III) to the primary aminomethyl group is the critical step in this synthesis. Two primary methodologies are prevalent: catalytic hydrogenation and chemical reduction with metal hydrides. The choice between them depends on available equipment, scale, and desired selectivity.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is an economical and scalable method for nitrile reduction.[6] It involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst.
3.1.1. Mechanistic Insight The reaction proceeds via the initial formation of an imine intermediate through the addition of one molecule of H₂ across the carbon-nitrogen triple bond. This imine is then further hydrogenated to the primary amine.[7][8] A significant challenge in nitrile hydrogenation is the potential for side reactions. The intermediate imine can react with the primary amine product to form a secondary amine, which can further react to form a tertiary amine.[6][9]
Caption: Pathway for byproduct formation during nitrile hydrogenation.
To suppress the formation of secondary and tertiary amines, the reaction is often carried out in the presence of ammonia. Ammonia shifts the equilibrium away from the condensation reaction between the imine and the amine product. The use of specific catalysts like Raney nickel or cobalt-based catalysts can also improve selectivity for the primary amine.[6]
3.1.2. Experimental Protocol: Catalytic Hydrogenation
-
Charge a high-pressure hydrogenation vessel with 5-Bromo-2-chloronicotinonitrile (III), a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a catalyst (e.g., Raney Nickel, 5-10% w/w).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).
-
Upon completion, cool the vessel, vent the hydrogen pressure, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-Bromo-2-chloropyridin-3-yl)methanamine (II) as the free base. This can be used directly in the next step.
Method B: Chemical Reduction with Metal Hydrides
Chemical reduction offers an alternative that often proceeds under milder conditions and avoids the need for high-pressure equipment.
3.2.1. Mechanistic Insight & Reagent Choice
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines.[10][11] The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[12][13][14] The resulting dianion is then protonated during an aqueous workup to yield the amine.[12][14] While effective, LiAlH₄ is pyrophoric and reacts violently with water, requiring careful handling and anhydrous conditions.
Caption: Simplified mechanism of nitrile reduction using LiAlH₄.
-
Sodium Borohydride (NaBH₄) with a Cobalt(II) Chloride Catalyst: Sodium borohydride by itself is generally not potent enough to reduce nitriles.[15] However, in the presence of a transition metal salt like cobalt(II) chloride, its reactivity is significantly enhanced.[16] The combination forms cobalt boride in situ, which is believed to coordinate with the nitrile group, activating it towards reduction by sodium borohydride.[15][17] This method is often preferred for its milder conditions, higher chemoselectivity, and improved safety profile compared to LiAlH₄.[15]
3.2.2. Experimental Protocol: NaBH₄/CoCl₂ Reduction
-
Dissolve 5-Bromo-2-chloronicotinonitrile (III) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask under a nitrogen atmosphere.
-
Add cobalt(II) chloride hexahydrate to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride. A black precipitate (cobalt boride) will form, and hydrogen gas will evolve. Caution: Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the black precipitate dissolves and the solution becomes clear.
-
Make the solution basic by adding an aqueous solution of sodium hydroxide or ammonium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude free amine (II).
Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation | LiAlH₄ Reduction | NaBH₄/CoCl₂ Reduction |
| Reagents | H₂, Metal Catalyst (e.g., Raney Ni) | LiAlH₄ | NaBH₄, CoCl₂·6H₂O |
| Conditions | High pressure (50-100 psi), elevated temp. | Anhydrous, inert atmosphere | Atmospheric pressure, 0°C to RT |
| Safety | Flammable H₂ gas, pyrophoric catalysts | Pyrophoric reagent, violent H₂O reaction | Flammable H₂ evolution, toxic Co salt |
| Selectivity | Risk of secondary/tertiary amines | Highly reactive, less chemoselective | Generally high selectivity for primary amine |
| Workup | Filtration of catalyst | Careful aqueous quench (Fieser method) | Acid quench, basification, extraction |
| Scalability | Excellent | Good, but requires specialized handling | Good |
Final Step: Hydrochloride Salt Formation
Primary amines are often isolated and stored as their hydrochloride salts to improve stability, crystallinity, and ease of handling. This is a straightforward acid-base reaction.
Experimental Protocol: Salt Formation
-
Dissolve the crude (5-Bromo-2-chloropyridin-3-yl)methanamine (II) in a minimal amount of a suitable solvent, such as isopropanol, methanol, or diethyl ether.
-
Slowly add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or concentrated HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Dry the product under vacuum to yield (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (I) as a solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess the purity of the crystalline solid.
References
- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
- Chemguide. reduction of nitriles.
- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Scite.ai. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.
- ResearchGate.
- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
- ResearchGate. (2025). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.
- Wikipedia. Nitrile reduction.
- JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.
- Periodica Polytechnica. (2018).
- ALFA CHEMICAL. Good Price CAS:405224-23-9 | 5-Bromo-2-chloronicotinonitrile for Sale.
- Google Patents. Process for selective nitrile reduction.
- Journal of the American Chemical Society. (1986). Studies on the Mechanism of Transition-Metal- Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions.
- PubChem. 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2.
- Sigma-Aldrich. 5-Bromo-2-chloropyridine-3-carbonitrile 97%.
- Scite.ai. Mechanism of sodium borohydride-cobaltous chloride reductions.
- BLD Pharm. 405224-23-9|5-Bromo-2-chloronicotinonitrile.
- Oriprobe Information Services, Inc. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.
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- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
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Navigating the Synthesis and Application of Bromo-Chloro-Substituted Pyridinylmethanamines: A Technical Guide
Senior Application Scientist Note: The precise isomeric structure of functionalized aromatic compounds is critical for their reactivity and biological activity. Initial database inquiries for "(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride" did not yield a commercially available product or substantial literature, suggesting it may be a less common or novel structure. However, the isomeric compound, (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride , is readily available and documented. This guide will focus on this well-characterized isomer, providing a comprehensive technical overview of its properties, synthesis, and potential applications, thereby offering a valuable resource for researchers working with related structures.
Compound Profile: (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride
This substituted pyridinylmethanamine hydrochloride is a key building block in medicinal chemistry and drug discovery. Its trifunctional nature—a pyridine ring, a bromine atom, a chlorine atom, and a primary aminomethyl group—offers multiple reaction sites for diversification and the synthesis of complex molecules.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 1416714-02-7 | [1] |
| Molecular Formula | C₆H₆BrClN₂·HCl | [1] |
| Molecular Weight | 257.94 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | Typically ≥95% | [1] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological assays and further chemical transformations.
Synthesis and Mechanistic Considerations
The synthesis of (5-Bromo-3-chloropyridin-2-yl)methanamine typically originates from a more readily available pyridine precursor, such as 2-amino-5-bromopyridine. The synthetic strategy involves the introduction of the chloro and aminomethyl functionalities.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is outlined below. This approach dissects the molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of (5-Bromo-3-chloropyridin-2-yl)methanamine.
Exemplary Synthetic Protocol
The following protocol is a representative synthesis, illustrating the key chemical transformations.
Step 1: Chlorination of 2-Amino-5-bromopyridine
-
Dissolve 2-amino-5-bromopyridine in a suitable chlorinated solvent (e.g., chloroform or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise while monitoring the internal temperature.
-
Allow the reaction to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-3-chloropyridine.
Causality Insight: The use of NCS provides a controlled and selective chlorination at the position ortho to the activating amino group.
Step 2: Diazotization and Cyanation (Sandmeyer Reaction)
-
Suspend 2-amino-5-bromo-3-chloropyridine in an aqueous acidic solution (e.g., HCl).
-
Cool the suspension to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the resulting 5-bromo-3-chloro-2-cyanopyridine and purify by column chromatography.
Trustworthiness: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a variety of functionalities, in this case, a nitrile. Careful temperature control is crucial to prevent the decomposition of the diazonium intermediate.
Step 3: Reduction of the Nitrile
-
Dissolve 5-bromo-3-chloro-2-cyanopyridine in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Carefully add a reducing agent, for instance, Lithium Aluminum Hydride (LAH) or Borane-THF complex, at a controlled temperature (typically 0 °C).
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the starting material.
-
Quench the reaction cautiously with water and a base (e.g., NaOH solution) to precipitate the aluminum or boron salts.
-
Filter the solid and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to obtain the free base, (5-bromo-3-chloropyridin-2-yl)methanamine.
Step 4: Hydrochloride Salt Formation
-
Dissolve the free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride.
Characterization and Quality Control
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the methylene protons of the aminomethyl group. The integration should match the number of protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the aminomethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base or the hydrochloride adduct. The isotopic pattern for bromine and chlorine should be observable. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, typically expressed as a percentage of the total peak area. |
Applications in Drug Discovery and Development
Halogenated pyridines are prevalent scaffolds in pharmaceuticals due to their ability to participate in various biological interactions and their utility as synthetic handles. Chlorine and bromine atoms can modulate the electronic properties and lipophilicity of a molecule, and they can also form halogen bonds with biological targets.
The primary amine in (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride serves as a crucial nucleophile or a point for amide bond formation, allowing for its incorporation into larger, more complex molecules. The bromine atom is particularly useful for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the introduction of diverse substituents.
Caption: Potential synthetic applications of the core molecule in drug discovery.
The strategic placement of the reactive groups on the pyridine ring makes this compound a versatile starting material for the synthesis of libraries of compounds for high-throughput screening in the quest for new therapeutic agents.
Safety and Handling
As with all laboratory chemicals, (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Sources
An In-depth Technical Guide to (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride: Properties, Characterization, and Isomeric Context
Foreword: Navigating the Complexities of Substituted Pyridines
The field of medicinal chemistry is replete with heterocyclic scaffolds, among which the pyridine ring stands as a cornerstone for the development of novel therapeutic agents. Its capacity for diverse functionalization allows for the fine-tuning of physicochemical and pharmacological properties. However, this diversity also presents a significant challenge: the existence of numerous isomers, each with potentially unique biological activities and physical characteristics. This guide focuses on a specific, yet sparsely documented compound: (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride .
Therefore, this guide adopts a dual-pronged approach. Firstly, it presents the available identifying information for the target compound, while transparently acknowledging the absence of comprehensive experimental data. Secondly, it provides a detailed examination of its closely related and better-characterized isomers. By presenting this comparative data, alongside field-proven experimental protocols for its full characterization, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools and insights to work with this and similar novel chemical entities. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Core Identification of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
The primary challenge in characterizing this compound is the potential for ambiguity with its isomers. The precise placement of the bromo, chloro, and aminomethyl substituents on the pyridine ring is critical to its chemical identity and subsequent reactivity.
Molecular Structure and Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. Its structure consists of a pyridine ring substituted at the 5-position with a bromine atom, at the 2-position with a chlorine atom, and at the 3-position with a methanamine group, which is protonated to form the hydrochloride salt.
A key identifier for any chemical compound is its Chemical Abstracts Service (CAS) number. Based on available supplier safety data sheets, the CAS number for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is 1276056-72-4 [1]. It is imperative for researchers to verify this CAS number upon sourcing the material to ensure they are working with the correct isomer.
Caption: Molecular structure of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Basic Physicochemical Properties (Supplier Data)
The following table summarizes the basic physicochemical properties for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, primarily sourced from chemical supplier databases. It is crucial to note that these values have not been independently verified in peer-reviewed literature and should be treated as preliminary data.
| Property | Value | Source |
| CAS Number | 1276056-72-4 | [1] |
| Molecular Formula | C₆H₇BrCl₂N₂ | [1] |
| Molecular Weight | 257.94 g/mol | Calculated |
Isomeric Landscape: A Comparative Analysis
The ambiguity surrounding the target compound necessitates an examination of its more thoroughly documented isomers. This comparative analysis provides a valuable framework for predicting the properties and behavior of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. The two most relevant isomers are:
-
(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-43-5)
-
(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride (CAS: 1416714-02-7)
Caption: Key isomers of the target compound.
The table below contrasts the available data for these isomers, offering a valuable reference point for researchers.
| Property | (3-Bromo-5-chloropyridin-2-yl)methanamine HCl | (5-Bromo-3-chloropyridin-2-yl)methanamine HCl |
| CAS Number | 1257535-43-5[2][3] | 1416714-02-7[4] |
| Molecular Formula | C₆H₇BrCl₂N₂[2][3] | C₆H₆BrClN₂·HCl[4] |
| Molecular Weight | 257.94 g/mol [2] | 257.94 g/mol [4] |
| Appearance | Not specified | Yellow solid[4] |
| Purity | ≥95%[2] | 95%[4] |
This comparative data underscores the identical molecular formulas and weights, highlighting that only precise spectroscopic analysis can definitively distinguish between these isomers.
Recommended Experimental Protocols for Characterization
Given the absence of published data, any researcher working with (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride must perform a thorough characterization. The following protocols are designed to be robust and self-validating.
Workflow for Physicochemical Characterization
The logical flow for characterizing a novel amine hydrochloride salt involves a series of steps to confirm identity, purity, and key physical properties.
Caption: Experimental workflow for compound characterization.
Protocol for Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often suggests the presence of impurities.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.
-
Loading: Tightly pack a small amount of the crystalline solid into a capillary tube.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Replicate: Perform the measurement in triplicate to ensure reproducibility.
Protocol for Solubility Profiling
Causality: Understanding the solubility of a compound is critical for its application in biological assays, formulation development, and synthetic reactions. For an amine hydrochloride, solubility is expected to be highest in polar protic solvents. A general protocol based on the isothermal equilibrium method is provided below[4][5].
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, dichloromethane).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached[4].
-
Phase Separation: Allow the vials to stand to let undissolved solid settle. Centrifugation may be used to expedite this process.
-
Quantification: Carefully take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV.
-
Calculation: Determine the solubility in units such as mg/mL or mol/L.
This protocol can be adapted for qualitative assessment by observing the dissolution of a small, known amount of solute in a specific volume of solvent[6].
Protocol for Spectroscopic Analysis
Causality: Spectroscopic analysis provides definitive structural confirmation. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and FTIR identifies key functional groups.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O, as amine hydrochlorides are often insoluble in CDCl₃). The resulting spectrum should show distinct signals for the two aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group. The chemical shifts and coupling patterns will be unique to this specific substitution pattern.
-
¹³C NMR: This will show six distinct carbon signals corresponding to the five carbons of the pyridine ring and the one methylene carbon. The chemical shifts are highly dependent on the electronic environment created by the substituents.
2. Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometry (HRMS) technique like ESI-TOF. The resulting data should confirm the exact mass of the molecular ion, which can be used to verify the elemental composition (C₆H₇BrClN₂⁺ for the free base).
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analyze the solid sample using a KBr pellet or an ATR accessory. Key expected vibrational bands include N-H stretching from the ammonium salt, C-H stretching from the aromatic ring and methylene group, and C=N and C=C stretching from the pyridine ring.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is not widely available, data from closely related isomers, such as (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride, provide guidance on necessary precautions.
Hazard Statements (based on isomers):
-
Harmful if swallowed[3].
-
Causes skin irritation[3].
-
Causes serious eye irritation[3].
-
May cause respiratory irritation[3].
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood[6].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[3][6].
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling[6][7].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[6][7].
Conclusion and Future Outlook
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride represents a novel chemical entity with potential applications in research and development. However, the current lack of comprehensive, publicly available data necessitates a cautious and methodical approach by any researcher intending to use this compound. The isomeric ambiguity within this class of substituted pyridines makes independent verification of the compound's structure and purity an indispensable first step.
The protocols and comparative data provided in this guide offer a robust framework for the thorough characterization of this molecule. By following these field-proven methodologies, researchers can confidently confirm its identity and establish its key physicochemical properties. This foundational knowledge is a prerequisite for any subsequent application, be it in the synthesis of more complex molecules or in the exploration of its biological activity. It is our hope that future research will fill the existing data gaps and fully elucidate the scientific potential of this and other novel substituted pyridines.
References
-
World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, 2019. [Link]
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(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. The protocols and recommendations herein are synthesized from available safety data and established best practices for handling halogenated pyridine derivatives, a class of compounds requiring careful management due to their potential biological activity and associated hazards.
Compound Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is the thorough understanding of the chemical's identity and physical characteristics. This knowledge informs risk assessment and the selection of appropriate safety measures.
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a halogenated pyridine derivative. The presence of bromine and chlorine atoms on the pyridine ring, coupled with a methanamine hydrochloride group, dictates its reactivity and potential toxicological profile.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride | [1] |
| Synonyms | 2-(Aminomethyl)-3-bromo-5-chloropyridine hydrochloride | [2] |
| CAS Number | 1276056-72-4 | [1] |
| Molecular Formula | C₆H₇BrCl₂N₂ (as hydrochloride salt: C₆H₆BrClN₂·HCl) | [2][3] |
| Molecular Weight | 257.94 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Purity | Typically ≥95% for research grades | [3] |
| Solubility | Data not widely available; likely soluble in polar solvents. | |
| Stability | Stable under recommended storage conditions. May be air and light sensitive and hygroscopic. | [4][5] |
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this specific compound is not fully available, information from safety data sheets (SDS) for the compound and structurally similar chemicals indicates several potential hazards.[5] A conservative approach, assuming the compound presents hazards associated with its chemical class, is essential for ensuring personnel safety.
Primary Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][6][7] Prolonged exposure could lead to more severe dermal effects.
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][6][7] Direct contact with the eyes can cause significant damage.
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as dust.[5][6][7]
-
Acute Toxicity (Oral, Dermal, Inhalation): While not definitively classified for this specific molecule, related compounds are harmful or toxic if swallowed, inhaled, or in contact with skin.[2][8][9] Therefore, a high degree of caution is warranted.
The causality for these hazards lies in the reactive nature of the halogenated pyridine ring system. Such structures can interact with biological macromolecules, leading to irritation and potential toxicity. The hydrochloride salt form may also contribute to irritation upon contact with mucous membranes.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical, starting with engineering controls and supplemented by appropriate PPE. This hierarchy of controls is a self-validating system designed to minimize exposure risk at every step.
Engineering Controls
-
Ventilation: All handling of solid (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride should be performed in a certified chemical fume hood to control airborne dust and potential vapors.[5][6] The fume hood provides the primary barrier between the researcher and the chemical.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible and fully functional eyewash stations and safety showers, as mandated by laboratory safety standards.[6]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[4][5] For prolonged or immersive contact, consult glove manufacturer data for breakthrough times.
-
Lab Coat: A flame-resistant lab coat or impervious clothing must be worn to protect the skin.[10]
-
-
Respiratory Protection: When dusts are generated, a NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is required.[5] For higher-level protection or in situations with poor ventilation, a full-face respirator with appropriate cartridges may be necessary.[5][10]
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling the compound.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and maintaining compound integrity.
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is donned correctly.
-
Work Area: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Dispensing: Avoid generating dust when weighing or transferring the solid material. Use spatulas and weigh paper carefully.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate the work area and any equipment used.
Storage Protocol
-
Container: Store the compound in its original, tightly-closed container.[6]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible substances.[4][6] Consider storage under an inert atmosphere as the compound may be air-sensitive.[4]
-
Incompatibilities: Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
-
Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[6][9]
Emergency Procedures
A pre-established and clearly understood emergency plan is a critical component of a self-validating safety system.
First-Aid Measures
Table 2: First-Aid Response
| Exposure Route | Action | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [1][5] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists. | [1][5][6] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [1][5] |
Accidental Release and Spill Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent further spread of the spill. For a solid spill, avoid creating dust.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material using non-sparking tools.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
The following diagram outlines the logical flow for responding to an accidental spill.
Caption: Logical workflow for accidental spill response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide.[5][12]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Disposal Considerations
Waste generated from this compound must be treated as hazardous.
-
Disposal Method: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.
Conclusion
While (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a valuable intermediate in research and drug development, its potential hazards necessitate rigorous adherence to safety protocols. The causality behind these protocols is rooted in the precautionary principle, especially when complete toxicological data is unavailable. By implementing robust engineering controls, mandating correct PPE usage, and following the detailed procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
-
Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. Available at: [Link]
-
3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem. National Institutes of Health. Available at: [Link]
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Preamble: The Critical Importance of Isomeric Specificity in Research and Development
An In-Depth Technical Guide to the Commercial Availability and Application of Bromo-Chloro-Pyridinylmethanamine Hydrochloride Isomers for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The bromo-chloro-pyridinylmethanamine hydrochloride scaffold is a key building block in the synthesis of novel therapeutics, particularly in the fields of oncology and neurology. However, the commercial landscape for this scaffold is populated by several closely related isomers. Misidentification or substitution of one isomer for another can lead to unforeseen and detrimental outcomes in experimental results, including loss of biological activity, unexpected toxicity, or altered pharmacokinetic properties.
This guide provides a comprehensive overview of the commercially available isomers of bromo-chloro-pyridinylmethanamine hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the detailed technical information necessary to make informed decisions about sourcing and utilizing these critical chemical intermediates. We will delve into the specific characteristics of each isomer, including their commercial availability, physicochemical properties, safety and handling protocols, and known applications. By presenting this information with clarity and precision, we aim to mitigate the risks associated with isomeric ambiguity and empower researchers to proceed with confidence in their synthetic endeavors.
Navigating the Isomeric Landscape of Bromo-Chloro-Pyridinylmethanamine Hydrochloride
A search for "(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride" reveals a family of structurally similar compounds offered by various chemical suppliers. It is imperative to distinguish between these isomers to ensure the procurement of the correct starting material for a given synthetic route. The primary commercially available isomers are:
-
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
-
(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride
-
(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride
-
(6-Bromo-5-chloropyridin-3-yl)methanamine (often available as the free base)
The following sections will provide a detailed technical profile for each of these key isomers.
Technical Profile: (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
While this was the initial compound of interest, direct commercial listings for this specific isomer are less common than for its structural counterparts. Researchers seeking this particular arrangement of substituents should exercise diligence in verifying the identity of any potential sources.
2.1. Chemical Identity
-
CAS Number: 1276056-72-4[1]
-
Molecular Formula: C₆H₆BrClN₂·HCl
-
Molecular Weight: 257.94 g/mol
-
Structure:
Caption: Structure of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
2.2. Commercial Availability
Direct and widespread commercial availability for this specific isomer is not as readily apparent from general chemical supplier searches as for other isomers. Researchers may need to consider custom synthesis or inquire with specialized suppliers.
2.3. Physicochemical Properties
Detailed experimental data for this specific isomer is not widely published. Researchers should anticipate that it is likely a solid material, with properties influenced by the hydrochloride salt form.
2.4. Safety and Handling
A safety data sheet for a closely related compound provides general guidance.[1]
-
Hazard Statements: No specific hazard statements are currently available.[1]
-
Precautionary Statements:
-
Prevention: Avoid dust formation.[1]
-
First Aid:
-
-
Fire-fighting measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
2.5. Synthesis and Applications
The utility of pyridinylmethanamine scaffolds in drug discovery is well-established.[2][3][4] These structures serve as versatile intermediates. For instance, the related compound 5-bromo-2-chloropyrimidine is a key building block in the synthesis of kinase inhibitors and receptor antagonists.[2] The development of efficient synthetic methods for pyridine derivatives is an active area of research.[5]
Technical Profile: (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride
This isomer is commercially available from several suppliers.
3.1. Chemical Identity
-
CAS Number: 1416714-02-7[6]
-
Molecular Formula: C₆H₆BrClN₂·HCl[6]
-
Molecular Weight: 257.94 g/mol [6]
-
Structure:
Caption: Structure of (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride
3.2. Commercial Availability
| Supplier | Purity | Available Quantities |
| Apollo Scientific (via CymitQuimica) | 95% | 100mg, 250mg, 1g[6] |
3.3. Physicochemical Properties
-
Appearance: Yellow solid[6]
3.4. Safety and Handling
Researchers should consult the supplier-specific Safety Data Sheet upon procurement. General handling precautions for halogenated pyridines should be observed.[7][8][9] This includes wearing appropriate personal protective equipment (gloves, eye protection) and working in a well-ventilated area.
3.5. Synthesis and Applications
While specific applications for this isomer are not detailed in the provided search results, its structural motifs are common in medicinal chemistry. The presence of bromo and chloro substituents on the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for creating diverse chemical libraries for drug screening.
Technical Profile: (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride
This isomer is also commercially available.
4.1. Chemical Identity
-
CAS Number: 1257535-43-5[10]
-
Molecular Formula: C₆H₇BrCl₂N₂[11]
-
Molecular Weight: 257.94 g/mol [11]
-
Structure:
Caption: Structure of (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride
4.2. Commercial Availability
| Supplier | Purity |
| Frontier Specialty Chemicals | Guaranteed Purity[10] |
| HANGZHOU LEAP CHEM CO., LTD. (via Echemi) | Not specified[12] |
| Capot Chemical | Not specified[11] |
4.3. Physicochemical Properties
Detailed experimental data is limited in the initial search results. It is expected to be a solid material.
4.4. Safety and Handling
-
General Precautions: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
GHS Labeling:
-
Precautionary Statements: P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth), P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[12]
-
4.5. Synthesis and Applications
The strategic placement of the bromine and chlorine atoms allows for differential reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), providing a handle for the stepwise introduction of molecular complexity. This makes it a valuable intermediate for the synthesis of targeted therapeutics.
Experimental Workflow: Procurement and Handling of Halogenated Pyridine Intermediates
The following diagram outlines a generalized workflow for the procurement and safe handling of bromo-chloro-pyridinylmethanamine hydrochloride isomers.
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- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Spectral Analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectral data for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific salt, this document synthesizes data from closely related structures and foundational spectroscopic principles to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Molecular Structure and Spectroscopic Overview
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a compound featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a protonated aminomethyl group. The presence of these distinct functionalities gives rise to a unique spectral fingerprint, which is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. The formation of the hydrochloride salt significantly influences the chemical shifts of nuclei near the protonated amine.[1][2]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the protons of the ammonium group. The protonation of the amine is anticipated to cause a downfield shift for adjacent protons.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.3 - 8.5 | d | ~2.5 |
| H-4 | 7.9 - 8.1 | d | ~2.5 |
| CH₂ | 4.0 - 4.2 | s | - |
| NH₃⁺ | 8.5 - 9.0 | br s | - |
Causality Behind Experimental Choices:
The choice of a deuterated solvent like DMSO-d₆ is often preferred for amine hydrochlorides due to its ability to dissolve ionic compounds and to slow down the exchange of the acidic NH₃⁺ protons, allowing for their observation. In a protic solvent like D₂O, these protons would rapidly exchange with the solvent and become invisible.[2]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride in 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Diagram of Key ¹H-¹H Correlations (Predicted):
Caption: Predicted ¹H NMR signals and coupling for the molecule.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbons attached to electronegative atoms (Cl, Br, and the protonated amino group) will be shifted downfield. Carbons in the vicinity of a protonated amine are expected to have different chemical shifts compared to the neutral amine.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 153 |
| C-5 | 118 - 121 |
| C-6 | 145 - 148 |
| C-4 | 140 - 143 |
| C-3 | 133 - 136 |
| CH₂ | 38 - 42 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
Diagram of Molecular Structure with Carbon Numbering:
Caption: Carbon atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an amine salt is distinctly different from that of its free amine counterpart.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3000 - 2200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium |
| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium |
| C=C, C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Interpretation of IR Data:
The most characteristic feature of the hydrochloride salt is the broad and strong absorption band in the 3000-2200 cm⁻¹ region, which is due to the N-H stretching vibrations of the ammonium group (R-NH₃⁺).[3] This broad envelope often obscures the C-H stretching vibrations. The presence of this band is a strong indicator of the formation of the amine salt.[3]
Experimental Protocol for ATR-IR Spectroscopy:
-
Ensure the diamond crystal of the ATR accessory is clean.
-
Place a small amount of the solid sample of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Diagram of IR Workflow:
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The analysis would typically be performed on the free base of the compound.
Predicted Mass Spectrum Data (for the free base):
The free base, (5-Bromo-2-chloropyridin-3-yl)methanamine, has a monoisotopic mass of approximately 219.94 Da. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 220.95 | For the free base |
| [M]⁺ | 219.94 | Molecular ion of the free base |
Isotopic Pattern:
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 abundance) will create a distinctive isotopic cluster for the molecular ion and fragments containing these halogens. This pattern is a powerful tool for confirming the presence of these elements.
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.
-
Analyze the isotopic pattern of the molecular ion peak to confirm the elemental composition.
Diagram of Expected Isotopic Pattern:
Caption: Relative abundance pattern for the [M+H]⁺ ion.
Conclusion
The comprehensive spectral analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, as predicted from established principles and data from analogous structures, provides a clear roadmap for its characterization. The key identifying features are the downfield shifted aromatic and methylene protons in ¹H NMR due to amine protonation, the characteristic broad N-H stretch of the ammonium ion in the IR spectrum, and the distinct isotopic pattern in the mass spectrum arising from the presence of bromine and chlorine. This guide serves as a valuable resource for researchers in the synthesis and application of this and related compounds.
References
-
Sulovari, A., & Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213–1217. [Link]
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Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(2), M1378. [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
PubChemLite. (n.d.). (5-bromo-3-chloropyridin-2-yl)methanamine. [Link]
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An In-depth Technical Guide to the Synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride: Selecting the Optimal Starting Material
Introduction
(5-Bromo-2-chloropyridin-3-yl)methanamine and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Their structural motifs are frequently found in molecules exhibiting a wide range of biological activities. The efficient and scalable synthesis of this key building block is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth analysis of the most viable synthetic routes, with a primary focus on the selection of the optimal starting material. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The core of any successful synthetic campaign lies in the strategic choice of the starting material. This decision profoundly impacts the overall efficiency, cost-effectiveness, and environmental footprint of the process. For the synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, the most direct and widely employed strategy involves the reduction of a nitrile precursor. Consequently, this guide will focus on the synthesis and subsequent reduction of 5-Bromo-2-chloronicotinonitrile .
The Strategic Choice: 5-Bromo-2-chloronicotinonitrile as the Key Precursor
The selection of 5-Bromo-2-chloronicotinonitrile as the immediate precursor to the target amine is based on several key advantages:
-
Direct Conversion: The nitrile group can be efficiently reduced to a primary amine in a single, high-yielding step.
-
Availability: 5-Bromo-2-chloronicotinonitrile is a commercially available reagent, though its synthesis from more fundamental building blocks is also well-documented and feasible for large-scale production.[1][2][3]
-
Reaction Specificity: Modern reduction methods offer high selectivity for the nitrile group, minimizing side reactions and simplifying purification.
The overall synthetic strategy can be visualized as a two-stage process: the formation of the key nitrile intermediate, followed by its reduction to the desired aminomethyl group.
Synthetic Workflow Overview
Caption: Overall synthetic workflow for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Stage 1: Synthesis of the Starting Material - 5-Bromo-2-chloronicotinonitrile
While 5-Bromo-2-chloronicotinonitrile is commercially available, understanding its synthesis provides valuable insights for process optimization and cost management, particularly for large-scale manufacturing.[1][2][3] A common and reliable route starts from the corresponding nicotinic acid derivative.
From 5-Bromo-2-chloronicotinic Acid
5-Bromo-2-chloronicotinic acid is a versatile starting material that can be prepared through various methods, such as the bromination of 2-chloronicotinic acid.[4] The conversion of the carboxylic acid to the nitrile typically proceeds via a two-step sequence involving the formation of an amide intermediate, followed by dehydration.
Step-by-Step Protocol:
-
Amidation of 5-Bromo-2-chloronicotinic Acid:
-
Reaction: The carboxylic acid is first converted to its acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (aqueous or gaseous) to form 5-bromo-2-chloronicotinamide.
-
Rationale: This two-step, one-pot procedure is highly efficient for the formation of primary amides from carboxylic acids. Thionyl chloride is a cost-effective reagent for this transformation.
-
-
Dehydration of 5-Bromo-2-chloronicotinamide:
-
Reaction: The resulting amide is then dehydrated to the corresponding nitrile. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride.
-
Rationale: This is a classic and robust method for the synthesis of nitriles from primary amides. The choice of dehydrating agent can be optimized based on scale, cost, and desired work-up procedure. An established procedure for a similar dehydration of nicotinamide to nicotinonitrile uses phosphorus pentoxide.
-
Stage 2: Reduction of 5-Bromo-2-chloronicotinonitrile to (5-Bromo-2-chloropyridin-3-yl)methanamine
The reduction of the nitrile group is the critical step in this synthesis. Two primary methodologies are widely employed: reduction with metal hydrides and catalytic hydrogenation. The choice between these methods depends on factors such as available equipment, safety considerations, and desired selectivity.
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[5][6][7][8]
Mechanistic Insight
The reduction proceeds via nucleophilic attack of hydride ions (H⁻) from LiAlH₄ onto the electrophilic carbon of the nitrile group.[6][8][9] This occurs in two successive additions. The first hydride addition forms an imine anion intermediate, which is then attacked by a second hydride equivalent to generate a dianion.[6][8] Subsequent aqueous workup protonates the dianion to yield the primary amine.[6][9]
Step-by-Step Protocol:
-
Reaction Setup: A solution of 5-Bromo-2-chloronicotinonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of LiAlH₄: A solution or suspension of LiAlH₄ in the same anhydrous solvent is slowly added to the nitrile solution at a controlled temperature, typically 0 °C.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) to precipitate the aluminum salts. The resulting slurry is filtered, and the organic layer is separated.
-
Isolation of the Free Amine: The solvent is removed under reduced pressure to yield the crude (5-Bromo-2-chloropyridin-3-yl)methanamine.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is an alternative, often preferred method for large-scale industrial synthesis due to its operational simplicity and avoidance of pyrophoric reagents like LiAlH₄.[10][11]
Principles and Catalyst Selection
This method involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂).[10] The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters to optimize for high selectivity towards the primary amine and to avoid the formation of secondary and tertiary amine byproducts.[10] The use of a highly dispersed nickel catalyst on a silicon carbide support has been shown to be effective for the hydrogenation of nitriles to primary amines without the need for ammonia addition.
Step-by-Step Protocol:
-
Reaction Setup: 5-Bromo-2-chloronicotinonitrile is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a hydrogenation vessel.
-
Catalyst Addition: The chosen catalyst (e.g., Raney nickel or Pd/C) is added to the solution. In some cases, the presence of ammonia is used to suppress the formation of secondary and tertiary amines.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is agitated at a specific temperature until the theoretical amount of hydrogen is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of celite.
-
Isolation of the Free Amine: The solvent is evaporated under reduced pressure to afford the crude product.
Comparison of Reduction Methods
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |
| Reactivity | Highly reactive, reduces a wide range of functional groups. | More selective, conditions can be tuned. |
| Safety | Pyrophoric, reacts violently with water. Requires careful handling under inert atmosphere. | Utilizes flammable hydrogen gas under pressure. Requires specialized equipment. |
| Scale | Suitable for lab-scale synthesis. | Highly scalable and preferred for industrial production.[10][11] |
| Byproducts | Generally clean, with aluminum salts being the main inorganic byproduct. | Can lead to secondary and tertiary amines if not properly controlled.[10] |
| Work-up | Involves a careful quenching procedure and filtration. | Simple filtration to remove the catalyst. |
Stage 3: Formation of the Hydrochloride Salt
The final step in the synthesis is the conversion of the free amine to its hydrochloride salt. This is often desirable as the salt form typically exhibits improved stability, crystallinity, and handling properties.
Step-by-Step Protocol:
-
Dissolution: The crude (5-Bromo-2-chloropyridin-3-yl)methanamine is dissolved in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the amine solution with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Visualization of the Final Conversion
Caption: Process flow for the formation of the hydrochloride salt.
Conclusion
The synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is most strategically approached through the reduction of 5-Bromo-2-chloronicotinonitrile. This technical guide has outlined the key considerations for selecting this starting material and has provided detailed, scientifically-grounded protocols for its synthesis and subsequent conversion to the target molecule. The choice between lithium aluminum hydride reduction and catalytic hydrogenation will depend on the specific needs and capabilities of the laboratory or manufacturing facility. Both methods, when executed with precision, provide reliable pathways to this valuable chemical intermediate.
References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
New Journal of Chemistry. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]
-
Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
- Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
-
Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
-
ChemRxiv. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). Good Price CAS:405224-23-9 | 5-Bromo-2-chloronicotinonitrile for Sale. Retrieved from [Link]
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-chloronicotinonitrile (C6H2BrClN2). Retrieved from [Link]
-
PubChemLite. (n.d.). (5-bromo-3-chloropyridin-2-yl)methanamine. Retrieved from [Link]
-
Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
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Methodological & Application
The Strategic Application of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride in Modern Medicinal Chemistry
Introduction: The Privileged Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold." Its presence is noted in a significant number of FDA-approved drugs, a testament to its versatile nature in engaging with biological targets.[1] Pyridine derivatives are integral to the development of therapeutics across various domains, including oncology, infectious diseases, and neurology.[2][3] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen atom often contribute to enhanced binding affinity and favorable pharmacokinetic profiles.[2]
This guide focuses on (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride , a highly functionalized building block poised for strategic application in drug discovery. The distinct arrangement of its substituents—a bromine atom, a chlorine atom, and a primary aminomethyl group—offers a powerful toolkit for medicinal chemists. This trifecta of functional groups allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures and the exploration of diverse chemical space.
Core Attributes and Synthetic Versatility
The synthetic utility of (5-Bromo-2-chloropyridin-3-yl)methanamine is rooted in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[4] This reactivity gradient is the cornerstone of its strategic application, allowing for selective functionalization at the C-5 position, while leaving the C-2 chlorine and the C-3 aminomethyl group available for subsequent transformations.
This building block is particularly valuable for the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment.[5] The pyridine core can effectively mimic the purine scaffold of ATP, enabling competitive binding in the kinase hinge region. The substituents at the 2, 3, and 5 positions can be elaborated to target specific pockets within the ATP-binding site, thereby tuning potency and selectivity.
Application Note I: Synthesis of Kinase Inhibitor Scaffolds via Sequential Cross-Coupling
A primary application of (5-Bromo-2-chloropyridin-3-yl)methanamine is in the construction of complex, multi-substituted pyridine cores for kinase inhibitor discovery programs. The following workflow outlines a general strategy for the sequential functionalization of this building block.
Workflow for Sequential Functionalization
Caption: Sequential functionalization workflow.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride with an arylboronic acid. This reaction selectively functionalizes the more reactive C-Br bond.[5][6]
Objective:
To synthesize a 5-aryl-2-chloro-3-(aminomethyl)pyridine derivative as a key intermediate for further elaboration.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride | 1416714-02-7 | 257.94 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | Variable | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Reaction: Stir the mixture at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation:
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust catalyst for Suzuki couplings involving aryl bromides.[6]
-
Base: Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step of the Suzuki catalytic cycle without causing decomposition of sensitive functional groups.[7] The hydrochloride salt of the starting material will be neutralized in situ.
-
Solvent System: The dioxane/water mixture is a common choice for Suzuki reactions, as it effectively dissolves both the organic substrates and the inorganic base.[8]
-
Selective Reactivity: The reaction is expected to yield the 5-aryl product with high selectivity due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle.[9] LC-MS analysis of the crude reaction mixture should confirm the formation of the desired product as the major component.
Protocol 2: Buchwald-Hartwig Amination at the C-2 Position
Following the initial Suzuki coupling, the less reactive C-Cl bond at the C-2 position can be functionalized, for instance, through a Buchwald-Hartwig amination.[10][11] This allows for the introduction of a diverse range of primary or secondary amines.
Objective:
To synthesize a 2-amino-5-aryl-3-(aminomethyl)pyridine derivative from the product of Protocol 1.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 5-Aryl-2-chloro-3-(aminomethyl)pyridine | - | Variable | 1.0 | 1.0 |
| Primary or Secondary Amine | Variable | Variable | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.
-
Reagent Addition: In a separate flask under argon, dissolve the 5-aryl-2-chloro-3-(aminomethyl)pyridine (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL). Add sodium tert-butoxide (1.4 mmol).
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the reagent mixture via a cannula.
-
Reaction: Heat the reaction mixture to 100-110 °C. Monitor for completion using TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Causality and Self-Validation:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of less reactive aryl chlorides.[4]
-
Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[11]
-
Protection of Aminomethyl Group: Depending on the amine used and the specific reaction conditions, transient protection of the aminomethyl group (e.g., as a Boc-carbamate) may be necessary to prevent self-coupling or other side reactions. This should be assessed on a case-by-case basis.
Visualization of a Targeted Pathway: Kinase Inhibition
Many kinase inhibitors derived from substituted pyridine scaffolds target signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified generic kinase signaling cascade and the point of intervention for a competitive inhibitor.
Caption: Inhibition of a generic kinase pathway.
Conclusion
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a high-potential building block for medicinal chemistry, offering multiple, orthogonally reactive sites. Its strategic application, particularly through sequential palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of novel, complex molecules. The protocols and workflows detailed herein serve as a foundational guide for researchers aiming to leverage this versatile intermediate in the discovery and development of next-generation therapeutics, especially in the field of kinase inhibition.
References
-
Chem-Impex. (n.d.). 3-Amino-5-bromo-2-chloropyridine. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Hassan, S. Z., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130513. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Amino-6-Bromo-2-Chloropyridine in Drug Discovery. Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-5-chloropyridin-2-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Functionalization of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride
A Senior Application Scientist's Guide to Navigating Nucleophilic Reactions on a Key Heterocyclic Building Block
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. We will explore its reactivity with various nucleophiles, focusing on the principles of regioselectivity and providing robust, field-proven protocols for its synthetic transformations.
Principles of Reactivity: An Overview
(5-Bromo-2-chloropyridin-3-yl)methanamine is a highly valuable building block due to its multiple, differentially reactive sites. Understanding the electronic nature of the substituted pyridine ring is paramount to predicting and controlling its reaction pathways.
The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the entire aromatic ring. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them susceptible to attack by nucleophiles.[1][2][3] This activation is the foundation for Nucleophilic Aromatic Substitution (SNAr) reactions.
Our starting material possesses two key reactive halides: a chlorine atom at the activated C2 position and a bromine atom at the C5 position. This arrangement allows for selective, or "orthogonal," functionalization.
Caption: Key reactive centers of the title compound.
-
C2-Position (Chloro Group) : Being an α-position, the C2 carbon is highly electron-deficient and is the primary site for SNAr reactions. Strong nucleophiles will preferentially attack this position, leading to the displacement of the chloride ion.[1][4]
-
C5-Position (Bromo Group) : This position is not electronically activated for SNAr.[3] However, the Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making it significantly more reactive in transition metal-catalyzed cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1] This differential reactivity is the key to the molecule's utility.
-
Aminomethyl Group & Hydrochloride Salt : The starting material is a hydrochloride salt, meaning the aminomethyl group is protonated (-CH₂NH₃⁺Cl⁻). This protects the amine from acting as a nucleophile. For any reaction with an external nucleophile, a base is typically required. This base serves a dual purpose: it deprotonates the incoming nucleophile (if necessary) and neutralizes the hydrochloride salt, liberating the free aminomethyl base (-CH₂NH₂).
The SNAr Pathway: Mechanism and Execution
The reaction with nucleophiles at the C2 position proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr pathway.
-
Addition : The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]
-
Elimination : The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted product.
Caption: The Addition-Elimination mechanism for SNAr reactions.
Experimental Protocols
The following protocols provide a robust starting point for the functionalization of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The substrate and many reagents are irritants.
General Experimental Workflow
Caption: A typical workflow for SNAr reactions.
Protocol 1: Substitution with Amine Nucleophiles (N-Arylation/Alkylation)
This protocol describes the SNAr reaction with a primary or secondary amine.
-
Materials :
-
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, aniline) (1.2-1.5 equiv)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dioxane
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
-
Procedure :
-
To the reaction vessel, add (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, the amine nucleophile, and the base.
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon).
-
Add the anhydrous solvent via syringe (to achieve a concentration of ~0.1-0.5 M).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. For microwave-assisted reactions, heating to 130 °C for 30-60 minutes is often effective.[1]
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
-
Causality Note : A base like K₂CO₃ is used to neutralize the HCl salt and deprotonate the amine nucleophile if it is also a salt. Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the ionic intermediates of the SNAr mechanism.
Protocol 2: Substitution with Oxygen and Sulfur Nucleophiles (O/S-Arylation)
This protocol is suitable for reactions with phenols, alcohols, or thiols.
-
Materials :
-
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv)
-
Alcohol, phenol, or thiol nucleophile (1.2 equiv)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv) or Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: Anhydrous DMF or Tetrahydrofuran (THF)
-
Reaction vessel
-
-
Procedure :
-
Caution : NaH is highly reactive and pyrophoric. Handle under an inert atmosphere.
-
In a separate flask under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath. Carefully add NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete deprotonation (cessation of H₂ gas evolution).
-
In the main reaction vessel, dissolve the (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride and K₂CO₃ (if not using NaH for the substrate) in the solvent.
-
Slowly add the pre-formed nucleophile solution (from step 3) to the main reaction vessel at room temperature.
-
Heat the mixture to 60-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude material using flash column chromatography.
-
-
Causality Note : Strong bases like NaH are required to deprotonate less acidic nucleophiles like aliphatic alcohols. For more acidic phenols and thiols, a weaker base like K₂CO₃ is often sufficient.
Data Presentation: Representative Transformations
The following table summarizes expected outcomes for the SNAr reaction with various nucleophiles under typical conditions. Yields are illustrative and may vary based on specific substrate and optimization.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product Class |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 12 | 2-Morpholinyl-pyridine |
| 2 | Aniline | DIPEA | Dioxane | 110 | 18 | 2-(Phenylamino)-pyridine |
| 3 | 4-Methoxy-phenol | K₂CO₃ | DMF | 90 | 16 | 2-Phenoxy-pyridine |
| 4 | Ethanethiol | NaH | THF | 60 | 8 | 2-(Ethylthio)-pyridine |
| 5 | Sodium Azide | NaN₃ | DMSO | 100 | 6 | 2-Azido-pyridine |
Orthogonal Reactivity: The C5-Bromo Handle
Once the C2 position has been successfully functionalized, the C5-bromo position becomes an invaluable handle for further diversification through transition metal-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of different substituents.
-
Suzuki Coupling : React the C2-substituted, C5-bromo intermediate with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) to form a C-C bond.[6]
-
Buchwald-Hartwig Amination : Introduce a different amine at the C5 position using a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos, RuPhos).[7]
This orthogonal strategy provides a powerful platform for building complex molecular architectures, which is a cornerstone of modern medicinal chemistry.
References
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. Benchchem.
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
- Pyridine hydrochloride | Manasa Life Sciences. Manasa Life Sciences.
- What are the products of the pyridine reacting with hydrochloric acid?. Study.com.
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- nucleophilic arom
- How is Pyridine Hydrochloride Prepared and Wh
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange.
- Pyridine is a weak organic base and readily forms a salt with hydrochlori... Filo.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
- Concerted Nucleophilic Arom
- Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine. Benchchem.
Sources
Application Notes and Protocols for the Strategic Use of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride in Cross-Coupling Reactions
Introduction: The Strategic Value of Dihalogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug discovery, present in a vast array of FDA-approved therapeutics and natural products.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry.[4] Functionalized pyridines, in particular, serve as versatile building blocks for constructing complex molecular architectures with tailored pharmacological profiles.[2]
Among these, (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride stands out as a highly valuable and strategic starting material. It possesses three key points of functionality: a reactive C-Br bond, a less reactive C-Cl bond, and a primary aminomethyl group (protected as a hydrochloride salt). This arrangement offers a sophisticated platform for sequential and site-selective modifications, enabling the rapid generation of diverse compound libraries.
This guide provides an in-depth exploration of the principles and protocols for employing this building block in three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to harness the full synthetic potential of this versatile reagent.
Pillar 1: Understanding the Principles of Chemoselectivity
The primary challenge and opportunity when using (5-Bromo-2-chloropyridin-3-yl)methanamine lies in controlling which halogen participates in the cross-coupling reaction. This chemoselectivity is governed by two fundamental factors:
-
Carbon-Halogen Bond Strength: The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The bond dissociation energies follow the trend C-I < C-Br < C-Cl.[6][7] Consequently, the C-Br bond at the 5-position is inherently more reactive and will undergo oxidative addition under milder conditions than the more robust C-Cl bond at the 2-position.[8]
-
Positional Electronics: The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (C2/C6) and para (C4) positions towards nucleophilic attack and oxidative addition.[7] In our substrate, this effect activates the C2-Cl bond. However, the greater lability of the C-Br bond typically overrides this electronic activation. This predictable reactivity differential is the key to planning selective, sequential couplings. First, functionalize the C5-Br position under standard conditions, then, if desired, target the C2-Cl bond using more forcing conditions or specialized catalyst systems known to activate aryl chlorides.[9]
The following workflow illustrates the strategic approach to functionalizing this building block.
Caption: Strategic workflow for sequential cross-coupling reactions.
Pillar 2: Detailed Application Protocols
General Laboratory Considerations:
-
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a stable solid. However, the free base can be generated in situ by adding at least one equivalent of a suitable base.
-
Catalysts & Reagents: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere (Argon or Nitrogen).
-
Solvents: Use anhydrous, degassed solvents for optimal results. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or by three freeze-pump-thaw cycles.
-
Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl or vinyl-aryl C-C bonds, a cornerstone transformation in drug discovery.[10] The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][11]
Catalytic Cycle Overview
Sources
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- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride as a Strategic Building Block for Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the (5-Bromo-2-chloropyridin-3-yl)methanamine Scaffold
In the landscape of medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance, forming the core of numerous approved drugs and functional materials.[1] The inherent electronic properties and metabolic stability of the pyridine ring make it a privileged structure in drug design. (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride emerges as a particularly valuable building block due to its trifecta of reactive sites. The strategic placement of a bromo, a chloro, and a primary aminomethyl group on the pyridine core offers a versatile platform for the synthesis of a diverse array of fused heterocyclic systems.[2]
The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.[1][2] The nucleophilic aminomethyl group serves as a key handle for cyclization reactions, enabling the construction of intricate molecular architectures. This document provides detailed protocols and scientific rationale for leveraging (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride in the synthesis of novel imidazo[4,5-b]pyridines and pyrido[3,2-d]pyrimidines, two classes of heterocycles with significant therapeutic potential.[3][4]
Physicochemical Properties
| Property | Value |
| CAS Number | 1416714-02-7[5] |
| Molecular Formula | C₆H₆BrClN₂·HCl[5] |
| Molecular Weight | 257.94 g/mol [5] |
| Appearance | Yellow solid[5] |
| Purity | Typically ≥95% |
Application I: Synthesis of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold is a bioisostere of purine and is found in numerous compounds with a wide range of biological activities, including kinase inhibitors and potential anticancer agents.[6][7][8] The synthesis of this scaffold from (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride involves a two-step process: acylation of the primary amine followed by intramolecular cyclization.
Synthetic Workflow: Imidazo[4,5-b]pyridine Formation
Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.
Protocol 1: Synthesis of 2-Methyl-5-bromo-7-chloro-1H-imidazo[4,5-b]pyridine
This protocol details the synthesis of a model imidazo[4,5-b]pyridine derivative.
Materials and Reagents
| Reagent | Supplier | Grade |
| (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride | Commercial Source | ≥95% |
| Acetic Anhydride | Sigma-Aldrich | Reagent Grade |
| Triethylamine (TEA) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Phosphorus oxychloride (POCl₃) | Sigma-Aldrich | Reagent Grade, ≥99% |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | |
| Brine (Saturated NaCl solution) | Lab Prepared | |
| Anhydrous Sodium Sulfate | Sigma-Aldrich | |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Step-by-Step Procedure:
Part A: N-Acylation
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 eq, 2.58 g, 10.0 mmol).
-
Suspend the solid in anhydrous dichloromethane (40 mL).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.5 eq, 2.53 g, 3.48 mL, 25.0 mmol) to the stirred suspension. The hydrochloride salt will be neutralized, and the free amine will be generated in situ.
-
Add acetic anhydride (1.1 eq, 1.12 g, 1.04 mL, 11.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part B: Intramolecular Cyclization
-
Once the acylation is complete, carefully remove the dichloromethane under reduced pressure using a rotary evaporator.
-
To the crude amide intermediate, add phosphorus oxychloride (10 mL) at room temperature in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 12-16 hours. The reaction should be conducted under a reflux condenser fitted with a drying tube.
-
After cooling to room temperature, slowly and carefully quench the reaction by pouring the mixture onto crushed ice (approx. 100 g) with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired 2-methyl-5-bromo-7-chloro-1H-imidazo[4,5-b]pyridine.
Rationale and Insights:
-
Choice of Base: Triethylamine is used to neutralize the hydrochloride salt and to scavenge the HCl generated during the acylation reaction.
-
Cyclizing Agent: Phosphorus oxychloride acts as both a dehydrating and cyclizing agent, facilitating the formation of the imidazole ring. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be an alternative for milder conditions.
-
Work-up: The careful quenching on ice and subsequent neutralization are critical for safety and for ensuring the product is in its free base form for extraction.
Application II: Synthesis of Pyrido[3,2-d]pyrimidine Scaffolds
Pyrido[3,2-d]pyrimidines are another class of heterocycles with significant biological activity, including applications as kinase inhibitors.[4] The synthesis leverages the aminomethyl group for the construction of the pyrimidine ring through condensation with a suitable 1,3-dielectrophile or an equivalent.
Synthetic Workflow: Pyrido[3,2-d]pyrimidine Formation
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride [cymitquimica.com]
- 6. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of the pyridine ring in (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
An In-Depth Guide to the Strategic Functionalization of (5-Bromo-2-chloropyridin-3-yl)methanamine
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic derivatization of highly functionalized pyridine building blocks is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive technical overview and detailed protocols for the selective functionalization of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, a versatile trifunctional building block. We will explore the chemoselective modification of the C2-chloro and C5-bromo positions through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, addressing the critical role of the aminomethyl group and the necessity of appropriate protection strategies. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this substrate for the synthesis of complex molecular architectures.
Structural Analysis and Reactivity Profile
The starting material, (5-Bromo-2-chloropyridin-3-yl)methanamine, presents three distinct points for chemical modification: the C2-chloro, C5-bromo, and the 3-aminomethyl substituents. Understanding the inherent reactivity of each site is crucial for designing selective synthetic strategies.
-
C2-Position (Chloro Substituent): The chlorine atom at the C2 position is rendered electron-deficient by the adjacent ring nitrogen. This electronic pull activates the C-Cl bond, making it susceptible to two primary reaction classes:
-
Palladium-Catalyzed Cross-Coupling: While less reactive than the corresponding bromide or iodide, the C2-Cl bond can undergo oxidative addition to a Pd(0) center, particularly with the use of specialized, electron-rich, bulky phosphine ligands.[1][2][3] This enables reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
Nucleophilic Aromatic Substitution (SNAr): The activation by the ring nitrogen also facilitates direct displacement of the chloride by potent nucleophiles (e.g., amines, thiols, alkoxides).[4][5] This pathway offers a valuable, transition-metal-free alternative for introducing heteroatom substituents.[4]
-
-
C5-Position (Bromo Substituent): The C-Br bond is significantly weaker and more readily undergoes oxidative addition to palladium(0) catalysts compared to the C-Cl bond.[6] This differential reactivity is the cornerstone of chemoselective functionalization, allowing for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to occur preferentially at the C5 position under carefully controlled conditions.
-
3-Position (Aminomethyl Group): The primary amine is a nucleophilic and basic site. It can interfere with many reaction conditions, particularly those employing strong bases or electrophilic reagents. Furthermore, the nitrogen lone pair can coordinate to and potentially deactivate transition metal catalysts.[1] Therefore, protection of this amine is a critical first step in most synthetic sequences.
The hydrochloride salt form ensures stability and improves the handling characteristics of the freebase, which is a more reactive primary amine. Prior to most reactions, a simple workup with a mild base is required to liberate the free amine for subsequent protection.
Strategic Roadmap for Functionalization
A logical workflow for derivatizing this molecule involves a sequence of protection followed by selective, stepwise functionalization of the halide positions.
Caption: General experimental workflow for sequential functionalization.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Amine Protection (Boc-Protection)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions (e.g., basic, reductive, oxidative) and its facile removal under acidic conditions.[7]
Step 1: Freebase Generation
-
Dissolve (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv) in a mixture of dichloromethane (DCM) and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring until the pH of the aqueous layer is ~8-9.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Caution: The freebase may be unstable; proceed immediately to the next step.
Step 2: Boc-Protection
-
Dissolve the crude freebase from the previous step in anhydrous DCM (approx. 0.2 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (TEA, 1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC or LCMS for the disappearance of the starting material (typically 2-4 hours).
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl ((5-bromo-2-chloropyridin-3-yl)methyl)carbamate.
Protocol 2: C5-Position Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the C5-bromo position with an arylboronic acid. The conditions are chosen to favor reaction at the more labile C-Br bond over the C-Cl bond.[6]
Materials:
-
tert-butyl ((5-bromo-2-chloropyridin-3-yl)methyl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add the Boc-protected starting material, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the C5-arylated product.
Protocol 3: C5-Position Sonogashira Cross-Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond, introducing an alkyne moiety at the C5-position.[8][9]
Materials:
-
tert-butyl ((5-bromo-2-chloropyridin-3-yl)methyl)carbamate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a Schlenk flask, add the Boc-protected starting material, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (or DMF) followed by the amine base (e.g., TEA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LCMS (typically 3-6 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography to afford the C5-alkynylated pyridine.
Protocol 4: C2-Position Buchwald-Hartwig Amination
Following functionalization at C5, the remaining C2-chloro position can be targeted. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] Coupling with an unactivated aryl chloride requires a robust catalyst system, typically employing a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[3]
Materials:
-
C5-functionalized-tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%) or a palladacycle precatalyst (e.g., G3-XPhos)
-
Ligand: A biarylphosphine ligand such as XPhos or RuPhos (4-8 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a reaction tube with the palladium source, the ligand, and the base.
-
Add the C5-functionalized pyridine substrate.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Seal the tube tightly and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LCMS. Reactions can take from 4 to 24 hours depending on the substrates.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through Celite®.
-
Wash the filtrate with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the desired 2-amino-pyridine derivative by flash column chromatography.
Data Summary and Comparison
The choice of reaction pathway depends on the desired final structure. The following table summarizes typical conditions for selective functionalization.
| Position | Reaction Type | Typical Catalyst / Ligand | Typical Base | Solvent | Temp. (°C) | Key Insight |
| C5-Br | Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 | High selectivity due to the higher reactivity of the C-Br bond.[6] |
| C5-Br | Sonogashira | Pd(PPh₃)₄ / CuI | TEA, DIPA | THF, DMF | 25-60 | Mild conditions, excellent functional group tolerance.[8][9] |
| C2-Cl | Buchwald-Hartwig | Pd(OAc)₂ / XPhos, RuPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 90-110 | Requires strong base and bulky, electron-rich ligands to activate the C-Cl bond.[3] |
| C2-Cl | SNAr | (None) | K₂CO₃, DBU | NMP, DMSO | 100-180 | Transition-metal-free; often requires high temperatures and polar aprotic solvents.[4] |
Mechanistic Considerations & Visualization
The chemoselectivity of these transformations is governed by the relative rates of oxidative addition at the C-Br versus the C-Cl bond in palladium catalysis. For SNAr, the regioselectivity is dictated by the electronic activation provided by the pyridine nitrogen, making the C2 and C4 positions most susceptible to nucleophilic attack.
Caption: Divergent functionalization pathways from the protected intermediate.
Conclusion
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a highly adaptable building block for the synthesis of complex, polysubstituted pyridines. Through a judicious sequence of amine protection followed by chemoselective functionalization—leveraging the differential reactivity of the C-Br and C-Cl bonds—researchers can access a diverse array of molecular structures. The palladium-catalyzed cross-coupling reactions at the C5-position and subsequent Buchwald-Hartwig amination or SNAr at the C2-position provide a robust and flexible toolkit for applications in drug discovery and materials science. The protocols and strategies outlined herein offer a validated starting point for the exploration of this valuable chemical space.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura cross-coupling of pyridine-2-boronates. Chemical Science, 5(1), 20-35. [Link]
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Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11095. [Link]
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Comins, D. L., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(22), 7654-7661. [Link]
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Procter, D. J., et al. (2018). A Pyridine-Pyridine Cross-Coupling Reaction via Dearomatized Radical Intermediates. Journal of the American Chemical Society, 140(46), 15802-15806. [Link]
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Takenaka, S., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800. [Link]
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Negishi, E.-i., & Anastasia, L. (2003). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 103(5), 1979-2017. [Link]
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Chem LibreTexts. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Al-Zaydi, K. M. (2013). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Buchwald, S. L., & Fagnou, K. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(9), 1378-1381. [Link]
-
Baati, R., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]
-
Kalme, Z. A., et al. (1992). Nucleophilic substitution reactions in 2-chloropyridines and 2,5-dioxo-1,2,5,7-tetrahydro-1H-furopyridines. Chemistry of Heterocyclic Compounds, 28, 1031-1035. [Link]
-
Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9015-9023. [Link]
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Moody, C. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry, 2013(22), 4911-4919. [Link]
-
Li, C., et al. (2022). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Letters, 24(3), 735-739. [Link]
-
Raw, S. A., & Taylor, R. J. K. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(36), 6026-6031. [Link]
-
Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9015-9023. [Link]
-
McNally, A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(43), 14206-14209. [Link]
-
Snieckus, V., & Whisler, M. C. (2004). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 43(19), 2444-2448. [Link]
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Xingwei Li Group. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
-
McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Knochel, P., & Krasovskiy, A. (2004). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Angewandte Chemie International Edition, 43(1), 127-130. [Link]
-
Baati, R., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton Institutional Repository. [Link]
-
Kocienski, P., & Jarowicki, K. (1998). Protecting groups. Contemporary Organic Synthesis, 5(4), 303-333. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. ResearchGate. [Link]
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Sneddon, H. F., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. [Link]
-
Kent, S. B. H., & Thompson, R. E. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Protein Science, 28(2), 232-245. [Link]
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Application Notes and Protocols for the N-alkylation of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Introduction
The N-alkylation of primary amines is a cornerstone transformation in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The introduction of alkyl substituents onto a nitrogen atom can profoundly influence the pharmacological profile of a molecule, affecting properties such as potency, selectivity, metabolic stability, and solubility. (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a valuable building block, featuring a reactive primary amine tethered to a halogen-substituted pyridine core, a common scaffold in numerous biologically active compounds.
This comprehensive guide provides a detailed experimental procedure for the N-alkylation of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride via reductive amination. This method is widely favored for its operational simplicity, broad substrate scope, and the use of mild and selective reagents, which minimizes the formation of over-alkylated byproducts often encountered in direct alkylation with alkyl halides.[1][2]
Reaction Principle: Reductive Amination
Reductive amination is a two-step, one-pot process that involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate. This imine is then reduced in situ to the corresponding secondary or tertiary amine.[1][2]
The key to a successful one-pot reductive amination lies in the choice of the reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for this purpose due to its mild nature and excellent chemoselectivity.[3][4] It is less basic and more sterically hindered than other common borohydrides like sodium borohydride (NaBH₄), rendering it less reactive towards aldehydes and ketones at neutral or slightly acidic pH.
Experimental Protocol
Materials and Equipment
| Reagents | Equipment |
| (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride | Round-bottom flasks |
| Aldehyde or Ketone (e.g., Benzaldehyde) | Magnetic stirrer and stir bars |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Syringes and needles |
| Dichloromethane (DCM), anhydrous | Inert atmosphere setup (Nitrogen or Argon) |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Thin Layer Chromatography (TLC) plates and chamber |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | UV lamp for TLC visualization |
| Brine (saturated aqueous NaCl solution) | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Silica gel for column chromatography | Glassware for chromatography |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | NMR tubes and spectrometer |
| Mass spectrometer |
Safety Precautions
-
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. It can react with water to release hydrogen gas, which is flammable. Handle under an inert atmosphere and away from ignition sources.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure
1. Preparation of the Amine Free Base:
-
To a round-bottom flask, add (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 eq.).
-
Dissolve the hydrochloride salt in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Stir the mixture for 15-20 minutes. The formation of the free amine can be monitored by the dissolution of the solid hydrochloride salt.
2. Imine Formation and In Situ Reduction:
-
To the solution of the free amine, add the desired aldehyde or ketone (1.0 - 1.2 eq.).
-
Stir the reaction mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
In a separate flask, weigh sodium triacetoxyborohydride (1.2 - 1.5 eq.) under an inert atmosphere.
-
Add the solid sodium triacetoxyborohydride portion-wise to the reaction mixture over 5-10 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
3. Work-up and Extraction:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product is typically purified by silica gel column chromatography.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes. The exact polarity will depend on the nature of the introduced alkyl group.
5. Characterization:
-
The structure and purity of the final N-alkylated product should be confirmed by spectroscopic methods:
-
¹H and ¹³C NMR: The ¹H NMR spectrum should show the disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced alkyl group. The chemical shift of the methylene group adjacent to the nitrogen will also be informative.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Visualization of the Experimental Workflow
Caption: Workflow for the N-alkylation via reductive amination.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Use of a Mild Reducing Agent: Sodium triacetoxyborohydride is specifically chosen for its ability to reduce the iminium ion intermediate without significantly affecting the starting aldehyde or ketone. This minimizes side reactions and simplifies purification.
-
In Situ Formation: The one-pot nature of the reaction, where the imine is formed and reduced in the same vessel, improves efficiency and reduces handling losses.
-
Reaction Monitoring: The protocol emphasizes the importance of monitoring the reaction's progress by TLC or LC-MS. This allows for the determination of the optimal reaction time and ensures the complete consumption of the starting material, leading to higher yields of the desired product.
-
Standard Purification: The use of well-established work-up and purification techniques, such as liquid-liquid extraction and silica gel chromatography, ensures the isolation of the N-alkylated product in high purity.
Causality Behind Experimental Choices
-
Free-Basing the Amine: The starting material is a hydrochloride salt. The amine nitrogen is protonated and therefore not nucleophilic. A non-nucleophilic base like DIPEA or TEA is added to deprotonate the ammonium salt and generate the free, nucleophilic primary amine necessary for the reaction with the carbonyl compound.
-
Choice of Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar, aprotic, and effectively solubilizes a wide range of organic compounds. Its low boiling point also facilitates easy removal during the work-up.
-
Stoichiometry: A slight excess of the base, carbonyl compound, and reducing agent is often used to drive the reaction to completion and account for any potential side reactions or degradation.
Expected Results and Characterization Insights
Upon successful N-alkylation, the following changes in the spectroscopic data are anticipated:
-
¹H NMR:
-
The broad singlet corresponding to the -NH₂ protons of the starting material will disappear.
-
New signals characteristic of the protons on the newly introduced alkyl group will appear. For example, in the case of N-benzylation, a new singlet for the benzylic -CH₂- protons would be expected around 4.0-4.5 ppm, and aromatic signals for the new phenyl ring would appear in the 7.2-7.4 ppm region.
-
The signals for the protons on the pyridine ring and the methylene bridge of the starting material will likely experience slight shifts.
-
-
¹³C NMR:
-
New carbon signals corresponding to the introduced alkyl group will be present.
-
The chemical shift of the carbon atom of the methylene bridge will be shifted due to the change in the electronic environment upon N-alkylation.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the N-alkylated product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete free-basing of the amine hydrochloride. | Ensure complete dissolution after adding the base before proceeding. Use a slight excess of the base. |
| Inactive reducing agent. | Use freshly opened or properly stored sodium triacetoxyborohydride. | |
| Sterically hindered aldehyde/ketone or amine. | Increase reaction time and/or temperature. Consider using a more reactive reducing agent, though this may lead to side products. | |
| Formation of dialkylated product | This is less common with reductive amination but can occur. | Use a 1:1 stoichiometry of the amine and the carbonyl compound. |
| Presence of unreacted aldehyde/ketone | Insufficient amount of reducing agent or reaction time. | Ensure the correct stoichiometry of the reducing agent. Monitor the reaction until the starting materials are consumed. |
| Reduction of the carbonyl compound. | This is unlikely with NaBH(OAc)₃ but could indicate a problem with the reagent's purity or the reaction conditions. |
References
-
(5-bromo-2-chloropyridin-3-yl)methanamine,hydrochloride Safety Data Sheet. Available from: [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Myers, A. G., et al. Reductive Amination. Harvard University. Available from: [Link]
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Reductive Amination. Organic Chemistry Portal. Available from: [Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Reductive Amination. WordPress. Available from: [Link]
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc. Available from: [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Available from: [Link]
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The Strategic Role of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride in Agrochemical Synthesis: An Application & Protocol Guide
Introduction: The Pyridinyl Moiety as a Cornerstone in Modern Insecticide Design
The development of novel agrochemicals is a continuous endeavor to address global food security challenges, combat pesticide resistance, and improve environmental safety profiles. Within the landscape of modern insecticides, the substituted pyridine ring has emerged as a critical pharmacophore. Its unique electronic properties and ability to be functionalized at various positions allow for the precise tuning of a molecule's bioactivity, selectivity, and metabolic stability. (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride represents a key building block, or synthon, embodying the potential for creating complex and highly efficacious insecticidal active ingredients. The strategic placement of bromo, chloro, and aminomethyl substituents on the pyridine core provides multiple reaction handles for chemists to elaborate the structure and achieve the desired biological target engagement.
This technical guide provides an in-depth look at the role of this and structurally related compounds in the synthesis of major agrochemicals, with a specific focus on the diamide class of insecticides. We will explore the synthetic logic, provide detailed experimental protocols for key transformations, and illustrate the workflow from simple precursors to a complex, high-value active ingredient, using the synthesis of Chlorantraniliprole as a prime example.
Core Application: A Gateway to Diamide Insecticides
While direct public-domain literature on the specific use of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is limited, its structure is highly analogous to key intermediates in the synthesis of anthranilic diamide insecticides, such as Chlorantraniliprole. These insecticides are renowned for their potent and selective activity against a range of lepidopteran pests. They function by targeting and activating insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and eventual death of the pest.
The synthesis of Chlorantraniliprole hinges on the coupling of two complex intermediates: a substituted anthranilic acid derivative and a pyrazole-5-carboxylic acid bearing a substituted pyridine ring.[1] The latter, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid , is the crucial component where a precursor like our title compound would play a role.
The overall synthetic strategy is depicted below:
Figure 1. High-level synthetic workflow for Chlorantraniliprole.
The following sections will provide detailed protocols for the synthesis of the key pyridinyl-pyrazole intermediate, illustrating the type of chemical transformations that (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride and related synthons undergo.
Experimental Protocols: Synthesis of Key Intermediates
The synthesis of the pyridinyl-pyrazole core of Chlorantraniliprole is a multi-step process that requires careful control of reaction conditions. The following protocols are based on established industrial routes.[1][2][3][4]
Protocol 1: Synthesis of (3-Chloropyridin-2-yl)hydrazine
This initial step creates the hydrazine moiety necessary for building the pyrazole ring. The reaction involves a nucleophilic aromatic substitution on a di-substituted pyridine.
Workflow Diagram:
Sources
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- 2. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103058993B - Chlorantraniliprole preparation method - Google Patents [patents.google.com]
- 4. CN103058993A - A kind of preparation method of chlorantraniliprole - Google Patents [patents.google.com]
The Synthetic Versatility of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride: A Guide for Medicinal Chemists
Introduction: A Privileged Scaffold in Drug Discovery
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a key building block for the synthesis of a wide range of derivatives with significant potential in pharmaceutical and agrochemical research. Its trifunctional nature, featuring a reactive primary aminomethyl group, a bromine atom amenable to cross-coupling reactions, and a chlorine atom, provides a versatile platform for generating diverse molecular architectures. This guide offers detailed application notes and protocols for the synthesis of various derivatives from this valuable starting material, aimed at researchers, scientists, and drug development professionals. We will delve into the strategic considerations for manipulating its reactive sites and provide field-proven insights to facilitate successful synthetic campaigns.
The strategic importance of this scaffold lies in the differential reactivity of its functional groups. The primary amine is a nucleophilic center, readily undergoing acylation, sulfonylation, and reductive amination. The carbon-bromine bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, compared to the more inert carbon-chlorine bond. This selectivity allows for a stepwise and controlled elaboration of the pyridine core.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride stems from the ability to selectively address its three main reactive centers: the primary amine, the bromo substituent, and the chloro substituent. The general order of operations often involves initial modification of the aminomethyl group, followed by functionalization at the C5-bromo position, and potentially later at the C2-chloro position under more forcing conditions.
Diagram: Strategic Derivatization Pathways
Caption: Key synthetic transformations of (5-Bromo-2-chloropyridin-3-yl)methanamine.
Part 1: Modification of the Aminomethyl Group
The primary amine of (5-bromo-2-chloropyridin-3-yl)methanamine is a versatile handle for introducing a variety of functional groups. Direct modification of this amine is often the initial step in a synthetic sequence.
N-Acylation and N-Sulfonylation
The formation of amides and sulfonamides is a cornerstone of medicinal chemistry, often imparting desirable pharmacokinetic properties. The primary amine of the title compound readily reacts with acylating and sulfonylating agents.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile.[1]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride or sulfonyl chloride.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and minimize potential side reactions.
Protocol 1: General Procedure for N-Acylation
-
Preparation: To a solution of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv) in anhydrous DCM, add DIPEA (2.2 equiv) and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C. Add the desired acyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Entry | Acylating Agent | Base | Solvent | Typical Yield (%) |
| 1 | Acetyl chloride | DIPEA | DCM | >90 |
| 2 | Benzoyl chloride | TEA | THF | >85 |
| 3 | Methanesulfonyl chloride | DIPEA | DCM | >90 |
Reductive Amination
Reductive amination provides a direct route to secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.[2]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less basic and less prone to reducing the carbonyl starting material than other borohydrides.
-
Solvent: Dichloroethane (DCE) or DCM are commonly used solvents for this transformation.
-
Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the intermediate iminium ion, which is then reduced.
Protocol 2: General Procedure for Reductive Amination
-
Preparation: To a suspension of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv) in DCE, add acetic acid (0.1 equiv).
-
Reduction: Add STAB (1.5 equiv) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours until the reaction is complete as monitored by LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| 1 | Cyclohexanone | STAB | DCE | >80 |
| 2 | Benzaldehyde | STAB | DCM | >75 |
| 3 | Acetone | STAB | DCE | >85 |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position of the pyridine ring is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. It is highly advisable to first protect the primary amine (e.g., as a Boc-carbamate) to prevent catalyst inhibition and unwanted side reactions.
Diagram: Cross-Coupling Workflow
Caption: Workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl groups.[4][5]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable ligand is essential for the catalytic cycle.[6]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation.[6]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a degassed mixture of the N-Boc protected (5-bromo-2-chloropyridin-3-yl)methanamine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the mixture to 85-95 °C under an inert atmosphere for 4-12 hours. Monitor the reaction's progress by LC-MS.[6]
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the coupled product.
-
Deprotection (if required): Treat the purified product with a solution of HCl in dioxane or trifluoroacetic acid in DCM to remove the Boc protecting group.
| Entry | Boronic Acid | Catalyst | Base | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >80 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | >75 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | >70 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl derivatives by forming a carbon-nitrogen bond at the C5 position.[7][8]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically requires a palladium precatalyst and a specialized phosphine ligand (e.g., XPhos, RuPhos, or BINAP) to facilitate the C-N bond formation.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally used.[8]
-
Solvent: Anhydrous, aprotic, and high-boiling solvents such as toluene or dioxane are preferred.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, combine the N-Boc protected (5-bromo-2-chloropyridin-3-yl)methanamine (1.0 equiv), the desired amine (1.2 equiv), NaOtBu (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a phosphine ligand (e.g., XPhos, 0.04 equiv) in anhydrous toluene.
-
Reaction: Seal the reaction vessel and heat to 100-110 °C for 12-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
-
Deprotection (if required): Remove the Boc group as described in Protocol 3.
| Entry | Amine | Catalyst/Ligand | Base | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | >70 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | >65 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | >70 |
Conclusion
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a highly valuable and versatile building block in modern synthetic chemistry. By understanding the relative reactivity of its functional groups and employing the appropriate synthetic strategies, researchers can efficiently generate a vast array of novel derivatives. The protocols outlined in this guide provide a solid foundation for the exploration of new chemical space in the pursuit of new therapeutic agents and other valuable chemical entities. As with any synthetic procedure, optimization may be necessary for specific substrates and scales.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. [URL: https://patents.google.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. [URL: https://patents.google.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. [URL: https://www.benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/194]
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. [URL: https://www.benchchem.
- The Suzuki Reaction - Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.
- WO 2015/132803 A2 - Googleapis.com. [URL: https://patents.google.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Reactions_of_Carbonyl_Compounds_II/19.13%3A_Suzuki-Miyaura_Coupling]
- Suzuki reaction example - YouTube. [URL: https://www.youtube.
- Reductive Amination, and How It Works - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Myers Chem 115. [URL: https://myers.chemistry.harvard.
- (5-bromo-3-chloropyridin-2-yl)methanamine - PubChemLite. [URL: https://pubchemlite.deepchem.io/substance/57608304]
- (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride - CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/PC421098]
- The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemical-versatility-of-5-bromo-2-chloro-n-cyclopentylpyrimidin-4-amine-in-drug-development]
- Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine - Benchchem. [URL: https://www.benchchem.
- Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate - Benchchem. [URL: https://www.benchchem.
- (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride - Echemi. [URL: https://www.echemi.com/products/pd20180928164010128.html]
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- 3. (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride [cymitquimica.com]
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Application Notes and Protocols for the Catalytic Utility of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Bidentate Ligand Precursor for Modern Catalysis
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a functionalized pyridine derivative poised for significant application in homogeneous catalysis. Its molecular architecture, featuring a pyridine ring nitrogen and a primary amine on a methyl spacer at the 3-position, presents an ideal scaffold for acting as a bidentate N,N-ligand upon deprotonation. The presence of both chloro and bromo substituents on the pyridine ring offers distinct electronic properties and potential sites for further functionalization.
The coordination of such ligands to transition metals, particularly palladium, can generate highly active and stable catalysts. The nitrogen of the pyridine ring and the primary amine can form a stable five-membered chelate ring with a metal center. This chelation effect often enhances catalyst stability and influences the geometry of the metal complex, which in turn dictates its reactivity and selectivity in catalytic cycles. The electron-withdrawing nature of the halogen substituents can modulate the electron density at the metal center, impacting key steps such as oxidative addition and reductive elimination in cross-coupling reactions.
These application notes propose the utility of (5-Bromo-2-chloropyridin-3-yl)methanamine as a ligand for in situ catalyst formation in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The protocols provided are based on well-established methodologies for analogous pyridine-based ligand systems and are designed to serve as a robust starting point for methods development.
PART 1: Ligand Preparation and In Situ Catalyst Formation
The commercially available hydrochloride salt of (5-Bromo-2-chloropyridin-3-yl)methanamine must be neutralized to act as a ligand. This is typically achieved in situ by the base present in the reaction mixture. The free amine can then coordinate to the palladium precursor.
General Workflow for In Situ Catalyst Preparation
The following workflow illustrates the general principle of forming the active catalyst from a palladium precursor and the title compound as the ligand.
Caption: General workflow for in situ catalyst generation.
PART 2: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium catalyst. A bidentate N,N-ligand derived from (5-Bromo-2-chloropyridin-3-yl)methanamine is proposed to stabilize the palladium center and facilitate the catalytic cycle.
Causality and Rationale
The chelation from the aminomethylpyridine structure provides a stable complex, which can enhance catalyst longevity. The electronic properties imparted by the chloro and bromo groups can influence the rates of oxidative addition of the aryl halide and subsequent reductive elimination to form the product. The steric environment around the palladium, created by the ligand, also plays a crucial role in the efficiency of the transmetalation step with the boronic acid derivative.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (3.1 mg, 0.012 mmol, 2.4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the aryl bromide (0.5 mmol, 1.0 equiv.), phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv.), and potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Citation |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium sources for cross-coupling. |
| Ligand Loading | 2-5 mol% | Sufficient to stabilize the catalyst and promote the reaction. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are generally effective. |
| Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers. |
| Substrate Scope | Aryl/heteroaryl bromides, chlorides, triflates | Broad scope is typical for effective palladium-ligand systems. |
PART 3: Application in Heck Cross-Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is critical for controlling regioselectivity and ensuring high yields, especially with less reactive aryl chlorides. The proposed N,N-bidentate ligand is expected to form a stable, active catalyst for this transformation.
Causality and Rationale
In the Heck catalytic cycle, the ligand must stabilize the palladium center through multiple oxidation states and facilitate both the migratory insertion of the alkene and the subsequent β-hydride elimination. A robust chelating ligand like the one derived from (5-Bromo-2-chloropyridin-3-yl)methanamine can prevent catalyst decomposition at the high temperatures often required for Heck reactions. The electronic tuning from the halogens can also influence the rate of oxidative addition.
Catalytic Cycle: Heck Reaction
Troubleshooting & Optimization
improving yield in reactions with (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Welcome to the technical support center for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. This versatile, trifunctional building block is a cornerstone in the synthesis of numerous pharmaceutical and agrochemical targets. However, its unique electronic and steric properties present distinct challenges in achieving high-yielding, selective transformations. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven protocols to overcome common synthetic hurdles.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The dual-halogen substitution pattern of this molecule is a frequent source of difficulty in cross-coupling chemistry. Achieving high selectivity and yield requires a nuanced understanding of the competing reaction pathways and careful optimization of catalytic conditions.
Q1: My Suzuki-Miyaura coupling at the C5-Bromo position is giving a low yield. What are the likely causes and how can I fix this?
A1: Low yields in Suzuki couplings with this substrate are common and typically stem from a combination of factors related to substrate reactivity and catalyst stability. The primary culprits are catalyst deactivation and competing side reactions.[1]
Core Causality:
-
Catalyst Deactivation: The pyridine nitrogen and, to a lesser extent, the primary amine sidechain can act as ligands, coordinating to the palladium center. This coordination can sequester the active catalyst, leading to the formation of inactive or less active complexes and halting the catalytic cycle.[1]
-
Suboptimal Reaction Conditions: The C-Cl bond at the 2-position is strongly deactivated compared to the C-Br bond at the 5-position for oxidative addition. However, the overall electron-deficient nature of the pyridine ring requires a highly active catalyst system to efficiently cleave the C-Br bond without requiring excessively high temperatures that might promote side reactions.[1][2]
-
Competing Side Reactions:
-
Protodeboronation: The boronic acid coupling partner can be hydrolyzed back to the corresponding arene, especially in the presence of water and certain bases at elevated temperatures.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often exacerbated by the presence of oxygen.[3]
-
Hydrodehalogenation: The C-Br bond can be reduced to a C-H bond, consuming the starting material.
-
Troubleshooting & Optimization Strategy:
A systematic approach to optimizing the catalyst system, base, and solvent is crucial.
| Parameter | Problem | Recommended Solution | Rationale |
| Catalyst System | Insufficient activity or catalyst deactivation. | Use a modern, pre-formed palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G2) at 1-3 mol%.[4] These are often more active and stable than catalysts generated in situ from sources like Pd(OAc)₂. | Bulky, electron-rich biarylphosphine ligands (like XPhos or SPhos) accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically disfavor coordination of the pyridine nitrogen.[1][5] |
| Base | Incomplete reaction or side reactions (e.g., protodeboronation). | Use a moderately strong, non-nucleophilic inorganic base. K₃PO₄ or Cs₂CO₃ are excellent starting points.[4][6] | Stronger bases like alkoxides can promote side reactions. K₃PO₄ and Cs₂CO₃ provide sufficient basicity for the transmetalation step without aggressively degrading the boronic acid. |
| Solvent | Poor substrate solubility or catalyst instability. | Use anhydrous, degassed polar aprotic solvents. A mixture of 1,4-dioxane/water (e.g., 4:1) or toluene/water is a standard choice.[6][7] | The water in the solvent mixture is often crucial for dissolving the inorganic base and facilitating the transmetalation step. Thoroughly degassing the solvent is critical to prevent oxygen-mediated catalyst decomposition and boronic acid homocoupling.[3] |
| Temperature | Sluggish reaction or product decomposition. | Start at a moderate temperature (80-90 °C) and monitor progress. Only increase to 100-110 °C if the reaction is clean but slow.[1] | Higher temperatures can accelerate desired C-Br activation but may also increase the rate of side reactions and catalyst decomposition. |
Optimized Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol provides a robust starting point for the selective coupling at the C-Br bond.
Materials:
-
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: My Buchwald-Hartwig amination is failing. What specific considerations are needed for this substrate?
A2: The Buchwald-Hartwig amination is particularly sensitive to the challenges posed by this substrate. In addition to the pyridine nitrogen, both the starting material's primary amine and the amine coupling partner can interact with the palladium catalyst. Success hinges on using a highly active, sterically shielded catalyst and carefully controlling the stoichiometry of the base.
Core Causality:
-
Multiple Catalyst Inhibition Points: The palladium center can be coordinated by the pyridine nitrogen, the substrate's aminomethyl group (once deprotonated), and the amine nucleophile. This trifecta of potential inhibitions makes catalyst selection paramount.
-
Base Stoichiometry: At least two equivalents of base are required: one to neutralize the hydrochloride salt to free the primary amine, and another to facilitate the deprotonation of the reacting amine in the catalytic cycle. Using a weak base or insufficient equivalents will stall the reaction.[8][9]
-
Side Reaction - Hydrodehalogenation: A common side reaction is the reduction of the C-Br bond, especially if the catalytic cycle is slow or inefficient.
Optimization Strategy:
-
Catalyst System: Use a catalyst system known for coupling challenging substrates. A combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like RuPhos or BrettPhos is a good starting point. Modern palladium precatalysts incorporating these ligands are also highly effective.[10][11]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are standard choices for this reaction.[12] Use at least 2.5-3.0 equivalents to ensure complete deprotonation.
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane are the most common and effective solvents.[9]
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction at the C2-Chloro position is sluggish. How can I improve the conversion rate?
A1: The C2-chloro group is activated for Nucleophilic Aromatic Substitution (SNAr) because the electron-deficient pyridine ring, particularly the nitrogen atom, can stabilize the negative charge of the intermediate Meisenheimer complex.[13][14] However, without additional strong electron-withdrawing groups, the reaction can be slow.
Core Causality:
-
Intermediate Stability: The rate-determining step is the initial attack of the nucleophile to form the high-energy, non-aromatic Meisenheimer complex. The stability of this intermediate dictates the reaction rate.[14]
-
Nucleophile Strength: The reaction is highly dependent on the nucleophilicity of the attacking species. Weaker nucleophiles like alcohols will react much more slowly than stronger ones like amines or thiolates.
-
Leaving Group Ability: Chloride is a good leaving group, but fluoride would facilitate a faster addition step if it were available.[15]
Optimization Strategy:
-
Increase Temperature: SNAr reactions often require significant thermal energy. Running the reaction at temperatures from 80 °C to 150 °C (in a sealed vessel if necessary) is common.
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are effective at solvating the charged Meisenheimer complex, lowering the activation energy of the first step.[16]
-
Use a Stronger Nucleophile/Base: If using an alcohol or amine nucleophile, pre-forming the corresponding alkoxide or amide with a strong base (e.g., NaH, KHMDS) will dramatically increase its reactivity.[15]
Caption: General mechanism of SNAr at the C2-position. (Note: Image generation is not supported; this DOT script is a template).
Section 3: General FAQs
Q1: How should I handle and store (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride?
A1: This compound is a stable crystalline solid. However, like most amine hydrochlorides, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent moisture absorption.[17] Always consult the specific Safety Data Sheet (SDS) for detailed handling and safety information.[18][19]
Q2: Do I need to use the hydrochloride salt, or can I generate and use the free base?
A2: The hydrochloride salt is generally preferred for storage due to its enhanced stability and lower susceptibility to air oxidation compared to the free base. The salt form effectively "protects" the reactive primary amine. For reactions, you can either use the salt directly and add an additional equivalent of base to neutralize it, or you can perform a separate workup step (e.g., liquid-liquid extraction with aqueous base) to generate the free base just prior to use. For most applications, particularly palladium-catalyzed reactions that already require a base, using the salt directly is more convenient and avoids an extra synthetic step.
Q3: What are the key analytical techniques to monitor these reactions?
A3: A combination of techniques is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of starting material consumption and product formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It provides accurate monitoring of the conversion of starting material to product and can help identify key byproducts by their mass-to-charge ratio, which is invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final, purified product and for assessing its purity.
References
-
Malig, T. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Kappe, C. O., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Patil, N., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Mooi, A. D., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
-
Zenodo. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
PubChem. (5-bromo-3-chloropyridin-2-yl)methanamine. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 17. echemi.com [echemi.com]
- 18. echemi.com [echemi.com]
- 19. capotchem.cn [capotchem.cn]
Technical Support Center: Purification of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Welcome to the technical support center for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical intermediate. We will move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the purification of (5-bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Q1: How can I accurately assess the purity of my crude (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride?
A1: A multi-pronged approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, providing a quantitative percentage of your main peak versus impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H): NMR is essential for confirming the compound's structure and can reveal the presence of residual solvents or structurally similar impurities. A certificate of analysis for a similar compound confirms that a ¹H NMR spectrum consistent with the structure is a key quality control metric.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of unknown impurities, which can provide clues to their origin.[2]
Q2: What are the likely impurities in my sample?
A2: Impurities typically stem from the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: Such as the precursor aldehyde or nitrile before the amine formation.
-
Side-Reaction Products: Over-alkylation or residual intermediates from multi-step syntheses.
-
Residual Solvents: Solvents used in the reaction or initial workup.
-
Color Impurities: Often highly conjugated, polar molecules that can form through degradation or side reactions, even in small quantities.[3][4]
Q3: Which purification method is generally the most effective for this compound?
A3: For a solid compound that is already relatively pure (>90%), recrystallization is the most efficient and scalable method.[3][4] It is particularly effective at removing small amounts of soluble and insoluble impurities. For more complex mixtures or to remove isomeric impurities, column chromatography may be necessary, though it is more time and solvent-intensive.[5]
Q4: My crude product is a yellow or off-white solid. Does this color indicate significant impurity?
A4: Not necessarily in terms of quantity, but it does indicate the presence of impurities. While the pure compound is typically a white to off-white solid, a yellowish tint is a common observation for crude amine salts.[1][5] These colored impurities can often be effectively removed by treating the recrystallization solution with activated charcoal.[3][5]
Purification Protocols & Troubleshooting
This section provides detailed, step-by-step instructions for the most common purification techniques and guidance on how to resolve issues you may encounter.
Decision-Making Workflow for Purification
Before starting, it's crucial to select the right path. This workflow helps you decide on the appropriate purification strategy based on the initial assessment of your crude material.
Caption: Decision-making workflow for selecting a purification method.
Protocol 1: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For amine hydrochlorides, which are salts, polar protic solvents or mixtures are often effective.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Recommended Solvents to Screen: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), or aqueous mixtures of these (e.g., 9:1 EtOH/Water). For amine salts, leveraging a solvent system where the free amine might be soluble but the hydrochloride salt is not (upon addition of HCl) can also be a purification strategy.[6]
-
Screening Process: In a small test tube, add ~50 mg of crude product and the test solvent dropwise. Heat the mixture to boiling. If it dissolves, cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent while stirring until the solid is completely dissolved. Using excess solvent is a common mistake that will significantly reduce your yield.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal (1-2% by weight of your compound).[3] Swirl and gently heat the mixture for 5-10 minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Gravity Filtration: If charcoal or other insoluble impurities are present, you must perform a hot gravity filtration to remove them before cooling.[3] Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[5] Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The compound's melting point may be lower than the boiling point of the solvent. The solution may be supersaturated with impurities. | Add a small amount of additional hot solvent to dissolve the oil, then try cooling more slowly. Alternatively, select a lower-boiling point solvent. Using a solvent pair can also resolve this.[3] |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to increase the concentration and attempt to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Adding a seed crystal from a previous batch is also effective. |
| Crystal yield is very low. | Too much solvent was used. The compound has significant solubility in the cold solvent. The cooling period was too short. | Re-concentrate the mother liquor (the liquid filtered off the crystals) and cool it again to recover a second crop of crystals. Note that the second crop may be less pure. Ensure the solution is cooled sufficiently in an ice bath. |
| Product is still colored after recrystallization. | The colored impurity has very similar solubility properties to the product. Insufficient activated charcoal was used. | Repeat the recrystallization process, ensuring you perform the optional decolorization step with activated charcoal.[3][5] |
Visualization of the Recrystallization Workflow
Caption: Experimental workflow for purification by recrystallization.
References
- Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970.
- Priesing, C. P., & Wygant, J. C. (1987). Recovery of amines from by-product chloride salts. U.S. Patent No. 4,670,232.
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
PubChem. (5-bromo-3-chloropyridin-2-yl)methanamine. [Link]
- Wang, J., et al. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. Chinese Patent No. CN114591250A.
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
Sources
solubility of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride in common solvents
Welcome to the dedicated technical support guide for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the solubility characteristics of this compound. Here, you will find troubleshooting advice for common dissolution issues, answers to frequently asked questions, and a detailed protocol for determining solubility in your own laboratory setting.
Solubility Troubleshooting Guide
Working with hydrochloride salts of complex organic molecules can present unique challenges. This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I'm having trouble dissolving (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride in water. What could be the issue and what steps can I take?
Answer:
Several factors can influence the aqueous solubility of a hydrochloride salt. Here's a breakdown of potential causes and troubleshooting steps:
-
pH of the Solution: The hydrochloride salt of an amine is acidic. Dissolving it in neutral water will lower the pH, which generally favors solubility. However, if your water is slightly basic, or if you are using a buffered solution with a higher pH, the amine salt can convert to its free base form, which is likely less soluble in water. The solubility of hydrochloride salts can be significantly influenced by the pH of the solution, with solubility potentially decreasing as the pH increases towards neutral.[1]
-
Troubleshooting:
-
Measure the pH of your solution after adding the compound.
-
If the pH is neutral or basic, try acidifying the solution by adding a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise until the compound dissolves.
-
For applications requiring a specific pH, consider using a buffer system. Note that buffer salts themselves can impact solubility.
-
-
-
Rate of Dissolution: The compound may be dissolving, but at a very slow rate.
-
Troubleshooting:
-
Agitation: Ensure the solution is being adequately stirred or agitated. Use a magnetic stirrer for consistent mixing.
-
Temperature: Gently warming the solution can increase the rate of dissolution and solubility. Use a water bath and monitor the temperature to avoid degradation.
-
Particle Size: If you have solid material, grinding it to a fine powder will increase the surface area and can speed up dissolution.
-
-
-
Hygroscopicity: Pyridine hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[2][3] This can lead to the formation of a gummy or oily substance that is difficult to dissolve.
-
Troubleshooting:
-
Store the compound in a desiccator over a drying agent.
-
Handle the compound quickly in a low-humidity environment.
-
-
Question: My compound initially dissolves but then a precipitate forms. What is happening?
Answer:
This phenomenon, known as "crashing out" or disproportionation, is common with hydrochloride salts.
-
Possible Cause: Conversion to Free Base: As mentioned, if the pH of the solution shifts to become more basic, the less soluble free base can precipitate out of the solution. This can happen over time as the solution absorbs atmospheric CO2, which can alter the pH. In some cases, the hydrochloride salt of a weakly basic compound can convert to its free base in a suspension formulation.[4]
-
Troubleshooting:
-
Re-acidify the solution with dilute HCl.
-
Prepare fresh solutions before use.
-
Store solutions in tightly capped containers.
-
-
-
Possible Cause: Common Ion Effect: If your solvent system contains chloride ions from another source (e.g., a buffer like PBS), it can decrease the solubility of your hydrochloride salt.
-
Troubleshooting:
-
If possible, switch to a non-chloride-containing buffer system.
-
If you must use a chloride-containing buffer, you may need to work with lower concentrations of your compound.
-
-
Question: The compound is forming an oil or a sludge at the bottom of my vial instead of dissolving. What should I do?
Answer:
This "oiling out" is often a sign of poor solvation or hygroscopicity.[5]
-
Troubleshooting:
-
Solvent Choice: The solvent may not be ideal. Try a different solvent or a co-solvent system. For example, if you are in an organic solvent, adding a small amount of a co-solvent like methanol or ethanol might help.
-
Temperature: Try cooling the mixture. Sometimes, reducing the thermal energy can encourage crystallization rather than oiling out.
-
Sonication: Using an ultrasonic bath can help to break up the oil and promote dissolution.
-
Trituration: Add a small amount of a non-solvent (a solvent in which the compound is insoluble) and stir vigorously. This can sometimes induce the oil to solidify into a filterable solid.
-
Frequently Asked Questions (FAQs)
What is the expected solubility profile of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride in common solvents?
-
Water: As a hydrochloride salt, it is expected to have moderate to good solubility in water.[2][6][7] The protonated amine group makes the molecule ionic and thus more soluble in polar protic solvents like water.
-
Alcohols (Methanol, Ethanol): Good solubility is expected in polar protic solvents like methanol and ethanol.[2][6][7] These solvents can solvate both the ionic hydrochloride portion and the organic pyridine ring.
-
Aprotic Polar Solvents (DMSO, DMF): Moderate solubility is likely. While these solvents are polar, they are not as effective at solvating the chloride ion as protic solvents.
-
Chlorinated Solvents (Dichloromethane, Chloroform): Pyridine hydrochloride itself has some solubility in chloroform.[2] Therefore, some solubility of the target compound might be expected, though it will be less than in more polar solvents.
-
Ethers (Diethyl ether, THF): Low solubility is expected. These solvents are significantly less polar.
-
Non-polar Solvents (Hexanes, Toluene): The compound is expected to be insoluble in non-polar solvents.[6]
Here is a summary table of the expected solubility:
| Solvent | Type | Expected Solubility |
| Water | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderately Soluble |
| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble |
| Chloroform | Chlorinated | Sparingly Soluble |
| Tetrahydrofuran (THF) | Ether | Insoluble to Sparingly Soluble |
| Diethyl Ether | Ether | Insoluble |
| Hexanes | Non-polar | Insoluble |
| Toluene | Non-polar | Insoluble |
How does the hydrochloride salt form affect its solubility?
The formation of a hydrochloride salt is a common strategy in drug development to increase the aqueous solubility of a basic compound. The parent molecule, (5-Bromo-2-chloropyridin-3-yl)methanamine, contains a basic primary amine group. By reacting this with hydrochloric acid, the amine is protonated to form an ammonium chloride salt. This introduces an ionic character to the molecule, which generally leads to much higher solubility in polar solvents, especially water, compared to the neutral "free base" form.
Visualizing Solubility Factors
The following diagram illustrates the key molecular interactions that govern the solubility of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 3. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 4. DSpace [helda.helsinki.fi]
- 5. reddit.com [reddit.com]
- 6. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Introduction
This guide provides in-depth technical support for the stability, storage, and handling of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (Catalog No. G-202601). As a critical building block for pharmaceutical and agrochemical research, ensuring the integrity of this compound is paramount for reproducible and successful experimental outcomes. This document, structured in a question-and-answer format, addresses common issues and provides troubleshooting advice based on established chemical principles and extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Several sources recommend refrigeration (2-8°C). To prevent potential degradation from atmospheric moisture and reactive gases, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, particularly for long-term archival purposes.
Q2: My new bottle of the compound is a pale yellow solid, while my old one was off-white. Does this color difference indicate degradation?
A2: Not necessarily. Certificates of Analysis for similar compounds often describe the appearance as "White to off-white" or "yellow solid".[3] This variability can be due to minor impurities from the manufacturing process or slight batch-to-batch differences. However, a significant color change from off-white to dark yellow or brown upon storage is a strong indicator of potential degradation and warrants a purity check.
Q3: In which common laboratory solvents is this compound soluble?
| Solvent Class | Example Solvents | Expected Solubility | Experimental Notes |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The primary choice for creating stock solutions. |
| Polar Aprotic | DMSO, DMF | Moderate to High | May require gentle heating to fully dissolve. |
| Ethers | Diethyl Ether, THF | Low to Insoluble | Typically used as anti-solvents for precipitation. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Useful for washing away non-polar impurities. |
| Chlorinated | Dichloromethane (DCM) | Low | Can be used in slurries for certain reactions. |
Always perform a small-scale solubility test before preparing a large-scale solution.
Q4: Can I use a strong base like sodium hydroxide to deprotect the amine?
A4: Yes, the primary amine can be liberated from its hydrochloride salt by treatment with a base. However, caution is advised. The free amine form of (5-Bromo-2-chloropyridin-3-yl)methanamine is expected to be less stable than the hydrochloride salt. It is recommended to perform the deprotection immediately before its use in a subsequent reaction. Use of an aqueous inorganic base (e.g., NaHCO₃, K₂CO₃) is common. Strong bases like NaOH can be used, but care should be taken to control the temperature and reaction time to avoid potential side reactions on the halogenated pyridine ring.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Problem 1: Inconsistent or Poor Yields in Coupling Reactions
Symptoms:
-
A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not proceeding to completion.
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
The primary amine and the pyridine nitrogen can act as ligands for the metal catalyst, leading to catalyst inhibition.[6] This is a known issue with aminopyridine derivatives.
-
Causality: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, preventing it from participating effectively in the catalytic cycle (oxidative addition, reductive elimination).
-
Troubleshooting Steps:
-
Protect the Amine: If the primary amine is not the reacting group, consider protecting it (e.g., as a Boc-carbamate) before performing the coupling reaction. This reduces its potential to interfere with the catalyst.
-
Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome the inhibition.
-
Choice of Ligand: Employ bulky, electron-rich phosphine ligands that can promote the desired catalytic cycle and are less susceptible to displacement by the pyridine substrate.
-
Slow Addition: Adding the aminopyridine substrate slowly to the reaction mixture can help maintain a low concentration, minimizing catalyst inhibition.
-
Problem 2: Compound Appears Clumpy or Gummy After Storage
Symptoms:
-
The normally free-flowing crystalline solid has become sticky, clumpy, or has a "wet" appearance.
Potential Causes & Solutions:
This is a classic sign of hygroscopicity, where the compound has absorbed moisture from the atmosphere. Pyridinium hydrochlorides are known to be hygroscopic.[7]
-
Causality: The ionic nature of the hydrochloride salt makes it prone to absorbing water, which can lead to hydrolysis and degradation over time. Moisture can facilitate discoloration and potential decomposition.
-
Troubleshooting Workflow:
Caption: Workflow for addressing hygroscopic material.
Problem 3: Purity Analysis Shows Unknown Impurities
Symptoms:
-
¹H NMR spectrum shows unexpected peaks, or the integration values are incorrect.
-
LC-MS analysis reveals new peaks that were not present in the original certificate of analysis.
Potential Causes & Solutions:
This indicates that the compound has degraded. The halogenated pyridine ring is susceptible to certain degradation pathways.
-
Potential Degradation Pathways:
-
Oxidation: The aminomethyl group can be susceptible to oxidation, especially if exposed to air and light over long periods. This could lead to the formation of the corresponding imine or aldehyde.
-
Nucleophilic Substitution: While the pyridine ring is electron-deficient, under certain conditions (e.g., presence of strong nucleophiles, high heat), one of the halogens could be displaced.
-
Photodecomposition: Halogenated aromatic compounds can be light-sensitive. Exposure to UV light can sometimes lead to dehalogenation or other radical-mediated reactions.
-
-
Recommended Protocol for Purity Verification (¹H NMR):
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in a deuterated solvent in which it is highly soluble, such as DMSO-d₆ or D₂O.
-
Internal Standard: Add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 30 seconds to ensure accurate integration.
-
Analysis: Compare the integral of a well-resolved proton peak from the compound to the integral of the internal standard to determine the purity by weight. Look for new aromatic or aliphatic signals that would indicate degradation products.
-
III. Stability and Handling Decision Framework
This flowchart provides a logical process for researchers to assess the stability and usability of their sample of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Caption: Decision framework for compound usability.
IV. References
-
Khan Academy. (2024). Hofmann bromamide degradation reaction | Amines | Class 12 | Chemistry. [Link]
-
The Chemical Thesaurus. (n.d.). Chemical Entity Data Page: Pyridinium hydrochloride. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. [Link]
-
Wikipedia. (n.d.). Pyridinium chloride. [Link]
-
ChemBK. (2022). Pyridine Hydrochloride. [Link]
Sources
Technical Support Center: (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Welcome to the comprehensive technical support guide for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of this important chemical intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and reactivity of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Q1: What are the primary routes for the synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride?
A1: While various synthetic strategies can be envisioned, two common and logical pathways for the preparation of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride involve key intermediates:
-
Route A: Reduction of 5-bromo-2-chloro-3-cyanopyridine.
-
Route B: Reductive amination of 5-bromo-2-chloropyridine-3-carbaldehyde.
The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: What are the key stability concerns and recommended storage conditions for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride?
A2: (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a salt, which generally imparts greater stability than the corresponding free base. However, it is still susceptible to degradation. It is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place. Exposure to moisture and atmospheric carbon dioxide should be minimized to prevent the formation of carbonate salts and hydrolysis. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: Are the halogen substituents on the pyridine ring susceptible to side reactions?
A3: Yes, the 2-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a critical consideration if the molecule is subjected to nucleophilic reagents, even under mild conditions. The 5-bromo substituent is less reactive towards SNAr.
Q4: How can I convert the hydrochloride salt to the free base?
A4: The free base can be generated by treating an aqueous solution or suspension of the hydrochloride salt with a suitable base, such as sodium bicarbonate, sodium carbonate, or a tertiary amine like triethylamine. The free base is typically more soluble in organic solvents, allowing for extraction. It is important to note that the free base is likely to be less stable than the hydrochloride salt and may be more prone to degradation.
II. Troubleshooting Guide: Synthesis and Purification
This section provides a detailed guide to troubleshooting common issues that may arise during the synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride via the two primary routes.
Route A: Reduction of 5-bromo-2-chloro-3-cyanopyridine
This route typically employs reducing agents such as lithium aluminum hydride (LiAlH4), borane (BH3), or catalytic hydrogenation.
Troubleshooting Common Issues in Nitrile Reduction
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Primary Amine | - Incomplete reaction. - Hydrolysis of the nitrile to the corresponding amide or carboxylic acid. - Over-reduction leading to dehalogenation. | - Increase reaction time or temperature. - Ensure strictly anhydrous reaction conditions. - Use a milder reducing agent or optimize the stoichiometry of the current one. |
| Presence of Aldehyde Impurity | - Incomplete reduction, with the aldehyde being an intermediate. | - Increase the amount of reducing agent or prolong the reaction time. |
| Formation of Secondary or Tertiary Amines | - Reaction of the newly formed primary amine with unreacted starting material or intermediates. | - Use a large excess of the reducing agent to ensure rapid and complete conversion of the nitrile. - Consider a milder reducing agent that is less prone to this side reaction. |
| Dehalogenation of the Pyridine Ring | - The reducing agent is too harsh. - The reaction temperature is too high. | - Switch to a milder reducing agent (e.g., NaBH4/CoCl2). - Perform the reaction at a lower temperature. |
Experimental Protocol: Reduction of 5-bromo-2-chloro-3-cyanopyridine with LiAlH4
-
To a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5-bromo-2-chloro-3-cyanopyridine in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or by converting it to the hydrochloride salt.
Route B: Reductive Amination of 5-bromo-2-chloropyridine-3-carbaldehyde
This pathway involves the reaction of the aldehyde with an ammonia source, followed by reduction of the resulting imine.
Troubleshooting Common Issues in Reductive Amination
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Primary Amine | - Incomplete formation of the imine intermediate. - Instability of the imine. - Inefficient reduction of the imine. | - Use a dehydrating agent (e.g., molecular sieves) to drive imine formation. - Perform the reaction as a one-pot process to minimize imine isolation and decomposition. - Choose a suitable reducing agent for imines (e.g., NaBH3CN, NaBH(OAc)3). |
| Formation of a Secondary Amine Impurity | - The primary amine product reacts with the starting aldehyde to form a secondary imine, which is then reduced. | - Use a large excess of the ammonia source. - Add the reducing agent slowly to the reaction mixture. |
| Presence of the Corresponding Alcohol | - Reduction of the starting aldehyde by the reducing agent. | - Use a reducing agent that is more selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH3CN). |
Experimental Protocol: Reductive Amination of 5-bromo-2-chloropyridine-3-carbaldehyde
-
Dissolve 5-bromo-2-chloropyridine-3-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium borohydride, in portions.
-
Continue stirring until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product as necessary.
III. Visualization of Reaction Pathways and Troubleshooting
Synthetic Pathways
Caption: Overview of the two primary synthetic routes to (5-Bromo-2-chloropyridin-3-yl)methanamine.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
IV. References
optimizing reaction conditions for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
An advanced technical support guide for researchers, scientists, and drug development professionals on .
Technical Support Center: (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Welcome to the technical support center for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and optimization strategies for researchers utilizing this versatile building block. The inherent structural features of this molecule—a sterically accessible aminomethyl group, a reactive bromine atom, and a less reactive chlorine atom on an electron-deficient pyridine ring—present unique opportunities and challenges in synthesis.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Compound Profile and Handling
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a key intermediate in medicinal chemistry, valued for its trifunctional nature that allows for sequential, site-selective modifications.
| Property | Value |
| Molecular Formula | C₆H₆BrClN₂ · HCl |
| Molecular Weight | 257.94 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Storage | Store in a cool, dry, well-ventilated area. Keep the container tightly sealed. The hydrochloride salt is generally stable but can be hygroscopic. |
Key Structural Features & Reactivity:
The primary challenge and opportunity in using this reagent lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[1] This principle is the foundation for achieving chemoselectivity.
-
C5-Bromo Bond: This is the more reactive site for standard cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. Oxidative addition occurs preferentially at this position under carefully controlled conditions.
-
C2-Chloro Bond: This bond is significantly less reactive due to its greater strength.[2] Activating this position for cross-coupling typically requires more forcing conditions, more active catalyst systems (e.g., those with bulky, electron-rich ligands), or different catalytic systems altogether, such as those based on nickel.[3][4]
-
C3-Methanamine Group: As a hydrochloride salt, the primary amine is protonated. For reactions requiring the free base, a stoichiometric amount of a non-nucleophilic base must be added to liberate the free amine. This is crucial for subsequent derivatization reactions like amide couplings or reductive aminations.
Caption: Reactivity hierarchy of functional groups.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during cross-coupling reactions with (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
FAQ 1: My Suzuki-Miyaura coupling is failing or giving very low yield. What's wrong?
Low yields in Suzuki couplings involving 2-chloropyridine scaffolds are a frequent challenge.[2] The electron-deficient nature of the pyridine ring and potential for catalyst inhibition by the ring nitrogen are primary culprits.
Possible Cause & Troubleshooting Steps:
-
Inactive Catalyst System: The combination of a palladium precatalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Recommendation: Employ a more active catalyst system. Buchwald ligands such as SPhos, XPhos, and RuPhos, paired with Pd(OAc)₂ or Pd₂(dba)₃, are designed for challenging substrates like heteroaryl chlorides and often give superior results.[5]
-
-
Ineffective Base: The base is crucial for the transmetalation step. Its strength, solubility, and nature can dramatically impact the reaction.
-
Low Reaction Temperature: The C-Br bond, while more reactive than the C-Cl bond, is still on an electron-poor ring, making oxidative addition slower than on electron-rich aromatics.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material.
FAQ 2: I am attempting a Buchwald-Hartwig amination at the C-5 position, but the reaction is stalled.
Similar to Suzuki couplings, Buchwald-Hartwig aminations on this substrate can be challenging due to catalyst inhibition.
Possible Cause & Troubleshooting Steps:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Recommendation: Use bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, or Buchwald ligands). These ligands promote the crucial reductive elimination step and can sterically disfavor catalyst poisoning by the pyridine nitrogen.
-
-
Incorrect Base Selection: The choice of base is critical and depends on the amine coupling partner.
-
Recommendation: For primary and secondary alkyl amines, strong non-nucleophilic bases like NaOt-Bu or LiHMDS are often required.[1] For less nucleophilic amines (e.g., anilines), a stronger base like K₃PO₄ may be needed. Always ensure the base is strong enough to deprotonate the amine or the catalyst-amine adduct.
-
-
Amine Starting Material: The reaction involves the free amine, not the hydrochloride salt.
-
Recommendation: If your amine coupling partner is also a hydrochloride salt, ensure you add a sufficient excess of base to neutralize it as well as drive the catalytic cycle.
-
FAQ 3: I'm observing a mixture of products, with reaction at both the C-Br and C-Cl positions. How can I improve selectivity?
Achieving selectivity is entirely dependent on leveraging the differential reactivity of the C-Br and C-Cl bonds.
Possible Cause & Troubleshooting Steps:
-
Overly Harsh Conditions: Excessively high temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for C-Cl bond insertion, especially with a highly active catalyst.
-
Recommendation: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction closely by TLC or LC-MS. If the desired C-Br coupling is proceeding cleanly, avoid unnecessarily increasing the temperature.
-
-
Highly Active Catalyst: Some of the most active palladium catalysts can begin to activate the C-Cl bond.
-
Recommendation: If non-selective coupling is observed, consider a slightly less reactive ligand system. While this may seem counterintuitive, a small decrease in activity can sometimes provide a large window of selectivity.
-
FAQ 4: My workup is problematic. I'm losing product or dealing with emulsions.
The aminomethyl group and the pyridine nitrogen can make the product partially water-soluble, especially at certain pH values, leading to isolation difficulties.
Possible Cause & Troubleshooting Steps:
-
Product is Water-Soluble: At acidic pH, both nitrogens can be protonated, rendering the molecule highly soluble in the aqueous layer.
-
Recommendation: During the extractive workup, carefully adjust the pH of the aqueous layer. Basifying with NaHCO₃ or a dilute NaOH solution will ensure the amine is in its free base form, maximizing its solubility in organic solvents like ethyl acetate or DCM. Always check the aqueous layer by TLC or LC-MS before discarding it.[8]
-
-
Emulsion Formation: The amphiphilic nature of the product can lead to stable emulsions during extraction.
-
Recommendation: Add brine (saturated aqueous NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break up emulsions. Filtering the entire mixture through a pad of Celite can also be effective.
-
Caption: A systematic troubleshooting workflow for failed reactions.
Optimized Starting Protocols
The following are generalized procedures that serve as excellent starting points for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is designed to selectively couple at the C-5 (bromo) position.
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2][5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane with 10-25% water, typically 0.1-0.2 M concentration).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-5 mol%).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[2] Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol targets selective amination at the C-5 (bromo) position.
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOt-Bu or LiHMDS, 2.0-2.5 equiv.).[1]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described above.
-
Reagent Addition: Add (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture at the desired temperature (e.g., 65-100 °C) with stirring for the required time (typically 16-24 hours).[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.[1] Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Recommended Starting Conditions (Table)
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%) |
| Ligand | SPhos, XPhos, RuPhos (2-10 mol%) | Xantphos, Josiphos, BINAP (4-10 mol%) |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.) | NaOt-Bu, LiHMDS, K₃PO₄ (2-2.5 equiv.) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Toluene, 1,4-Dioxane (anhydrous) |
| Temperature | 80 - 110 °C | 65 - 100 °C |
References
- Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
- Wikipedia. (n.d.).
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Unknown Author. (n.d.). Cross-Coupling Chemistry. Source not specified.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- ResearchGate. (2016). Optimization in reaction conditions for Suzuki coupling reactions...
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- CymitQuimica. (n.d.). (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride. CymitQuimica.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- PubChemLite. (n.d.). (5-bromo-3-chloropyridin-2-yl)methanamine. PubChemLite.
- Weix Research Group, UW-Madison. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. University of Wisconsin-Madison.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting Failed Reactions Involving (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride
Welcome to the technical support hub for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during your synthetic reactions.
Introduction
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a key building block in medicinal chemistry, featuring multiple reactive sites that allow for diverse chemical transformations. The pyridine core, substituted with a bromine atom, a chlorine atom, and an aminomethyl group, presents unique opportunities for sequential and regioselective modifications. However, the interplay of these functional groups can also lead to unexpected challenges. This guide provides a structured approach to troubleshooting common issues, ensuring your reactions proceed efficiently and yield the desired products.
Troubleshooting Guide
This section is organized by common problems encountered in reactions with (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, such as low or no conversion, side product formation, and reproducibility issues.
Issue 1: Low to No Conversion in Cross-Coupling Reactions
A frequent challenge in using this substrate is achieving high conversion rates in popular cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. The inherent properties of the substituted pyridine ring can make these reactions difficult.
Q1: My Suzuki coupling reaction with (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is showing low to no yield. What are the primary causes and how can I troubleshoot this?
Low or no product formation in Suzuki coupling with 2-chloropyridines is a common issue due to the strong Carbon-Chlorine (C-Cl) bond, which makes the oxidative addition step in the catalytic cycle difficult.[1] While the bromine at the 5-position is more reactive, issues can still arise.
Initial Troubleshooting Steps:
-
Free Amine Generation: The starting material is a hydrochloride salt. The primary amine must be liberated by a base to participate in or to avoid interfering with the reaction. Ensure you are using at least one extra equivalent of base to neutralize the hydrochloride.
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. For the less reactive C-Cl bond, and even for the C-Br bond on an electron-deficient pyridine ring, specialized ligands are often necessary.
-
Base Selection: The base is critical for activating the boronic acid.[1]
-
Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[2]
-
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy for oxidative addition.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[2]
-
Q2: I'm attempting a Buchwald-Hartwig amination and observing minimal product formation. What should I investigate first?
Similar to Suzuki coupling, Buchwald-Hartwig amination of chloropyridines can be challenging because aryl chlorides are less reactive than bromides or iodides.[3] The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[3]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Base Selection: A strong, non-nucleophilic base is required.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Side Products
The presence of multiple reactive sites can lead to the formation of undesired side products, complicating purification and reducing the yield of the target molecule.
Q3: I am observing significant hydrodehalogenation (replacement of -Cl or -Br with -H) in my cross-coupling reaction. How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing the desired coupling.[3] This often occurs when the reductive elimination of the desired product is slow.
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can identify a system that favors the desired coupling pathway.
-
Base Purity: Ensure the base is anhydrous and of high purity.[3] Traces of moisture or hydroxide can exacerbate the problem.[3]
-
Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling.[3]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[3]
Q4: How can I achieve regioselective functionalization of the C-Br versus the C-Cl bond?
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[4] This difference in reactivity can be exploited to achieve selective functionalization.
Principle of Selectivity:
The oxidative addition of the aryl halide to a palladium(0) complex follows the general reactivity trend: C-I > C-Br > C-Cl.[4] Therefore, under carefully controlled conditions, the C-Br bond at the 5-position should react preferentially over the C-Cl bond at the 2-position.[4]
Experimental Considerations for Regioselectivity:
-
Temperature: Lower reaction temperatures will favor the more reactive C-Br bond.
-
Catalyst System: A less active catalyst system may be sufficient to activate the C-Br bond while leaving the C-Cl bond intact.
-
Reaction Time: Monitor the reaction closely and stop it once the desired mono-functionalized product is formed to prevent subsequent reaction at the C-Cl position.
Issue 3: Handling and Stability of the Reagent
Proper handling and storage of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride are crucial for obtaining reliable and reproducible results.
Q5: What are the recommended storage and handling procedures for this compound?
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[5][6] For long-term storage, refrigeration may be recommended.[6]
-
Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection.[5][7] Avoid formation of dust and aerosols.[7]
Q6: I suspect my reagent has degraded. How can I check its purity?
-
Melting Point: A melting point that is broad or lower than the literature value can indicate impurities.
-
NMR Spectroscopy: ¹H NMR is a powerful tool to check for the presence of impurities or degradation products.
-
LC-MS: Liquid chromatography-mass spectrometry can provide a more detailed analysis of the components in your sample.
Frequently Asked Questions (FAQs)
Q: What is the role of the hydrochloride salt in this reagent?
A: The hydrochloride salt enhances the stability and shelf-life of the compound. The primary amine is protonated, which prevents it from undergoing undesired reactions, such as oxidation. However, the amine must be deprotonated with a base before it can act as a nucleophile in a reaction.
Q: Can the aminomethyl group interfere with my reaction?
A: Yes. The primary amine is a nucleophile and can potentially react with electrophilic reagents. It can also coordinate to the metal catalyst in cross-coupling reactions, potentially inhibiting catalysis. If the amine is not intended to be part of the reaction, it may need to be protected with a suitable protecting group (e.g., Boc, Cbz).
Q: What is the expected order of reactivity for the different positions on the pyridine ring?
A: For palladium-catalyzed cross-coupling reactions, the general order of reactivity for the halogens is Br > Cl. The aminomethyl group can be a site for nucleophilic reactions after deprotonation. The pyridine nitrogen can act as a Lewis base and coordinate to metal catalysts.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)[1]
-
Ligand (e.g., SPhos, 4 mol%)[1]
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)[8]
Procedure:
-
To a dry reaction vessel, add (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, boronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[8]
-
Add the palladium pre-catalyst and ligand.
-
Add the degassed solvent system.[8]
-
Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with water and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.[8]
Data Summary Table
| Parameter | Recommendation for Suzuki Coupling | Recommendation for Buchwald-Hartwig |
| Catalyst | Pd(OAc)₂ with SPhos/XPhos | G3/G4 Palladacycle with RuPhos/BrettPhos |
| Base | K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Toluene, Dioxane (anhydrous) |
| Temperature | 80-120 °C | 80-110 °C |
Catalytic Cycle for Suzuki Coupling
Caption: A simplified catalytic cycle for Suzuki coupling.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
Sources
Technical Support Center: Synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
A Guide to Impurity Identification and Removal
Welcome to our dedicated technical support resource for the synthesis of (5-bromo-2-chloropyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we aim to equip you with the knowledge to not only identify and resolve impurities but also to understand the underlying chemical principles to optimize your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a persistent impurity with a similar polarity to the desired product. How can I effectively remove it?
This is a common challenge, often arising from unreacted starting materials or the formation of isomeric byproducts. The key is to exploit subtle differences in the chemical properties of your desired product and the impurity.
Troubleshooting Steps:
-
Recrystallization with a Mixed Solvent System: A single solvent recrystallization may not be sufficient. Experiment with a binary or even tertiary solvent system. For instance, a mixture of isopropanol and water can be effective. The desired product, being a hydrochloride salt, will have different solubility profiles compared to less polar impurities.
-
pH-Adjusted Extraction: If the impurity is a neutral organic species, a pH-adjusted aqueous extraction can be highly effective. Dissolve the crude product in a suitable organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). This will protonate your desired amine, making it highly water-soluble and drawing it into the aqueous phase, leaving non-basic impurities behind in the organic layer.
-
Column Chromatography: While often a last resort for large-scale synthesis due to cost and time, it is a powerful tool for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate compounds with very similar polarities.
Q2: I am observing a significant amount of a byproduct that appears to be a dimer. What is the likely cause and how can I prevent its formation?
Dimer formation is often indicative of a side reaction where the amine product reacts with the starting material or an intermediate.
Root Cause Analysis:
The most probable cause is the reaction of the newly formed (5-bromo-2-chloropyridin-3-yl)methanamine with the starting material, 5-bromo-2-chloro-3-(chloromethyl)pyridine, in an SN2 reaction. This is more likely to occur if the reaction temperature is too high or if the concentration of the amine product becomes significant before all the starting material is consumed.
Preventative Measures:
-
Control the Reaction Temperature: Maintain a consistent and optimal reaction temperature. Run small-scale experiments to determine the ideal temperature range that favors the desired reaction while minimizing side reactions.
-
Slow Addition of Reagents: Instead of adding all reagents at once, a slow, controlled addition of the amine source (e.g., ammonia or a protected amine) can help to keep its instantaneous concentration low, thus reducing the likelihood of dimer formation.
-
Use of a Protecting Group: Employing a protecting group on the amine, such as a Boc group, can prevent it from acting as a nucleophile and reacting with the starting material. The protecting group can then be removed in a subsequent step.
Experimental Protocols
Protocol 1: Optimized Recrystallization for Purity Enhancement
This protocol is designed to remove common impurities from crude (5-bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Materials:
-
Crude (5-bromo-2-chloropyridin-3-yl)methanamine hydrochloride
-
Isopropanol (IPA)
-
Deionized Water
-
Heating mantle with magnetic stirring
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropanol (approximately 80°C).
-
Slowly add deionized water dropwise until a slight turbidity persists.
-
Add a small amount of IPA (a few drops) until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold IPA.
-
Dry the purified crystals under vacuum.
| Parameter | Recommended Value |
| Solvent Ratio (IPA:Water) | Start with ~10:1 and adjust |
| Dissolution Temperature | 80-85 °C |
| Cooling Protocol | Slow cooling to 20-25°C, then 0-5°C |
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of (5-bromo-2-chloropyridin-3-yl)methanamine hydrochloride, highlighting key decision points for impurity removal.
Caption: Synthesis and Purification Workflow
References
This guide was compiled using information from established chemical synthesis literature and databases. For further reading, please consult the following resources:
Technical Support Center: Scale-Up Synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Introduction: (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a pivotal building block in modern medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1][2] While its synthesis at the lab scale is well-documented, transitioning to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and process safety. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling this synthesis. We will provide in-depth, field-proven insights in a practical question-and-answer format, focusing on troubleshooting common issues and optimizing the process for robustness and efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most industrially viable synthetic route for preparing (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride on a large scale?
A: The most common and scalable route involves the reduction of the nitrile precursor, 5-Bromo-2-chloro-3-cyanopyridine.[3][4] This transformation is typically achieved via catalytic hydrogenation. The resulting free amine is then converted to its hydrochloride salt for improved stability and handling. The overall process is a two-step sequence from the readily available cyanopyridine.
Q2: What are the critical process parameters (CPPs) to monitor during the catalytic hydrogenation step?
A: The reduction of the nitrile is the most critical step and requires precise control. The key parameters are:
-
Catalyst Selection: The choice of catalyst (e.g., Palladium, Platinum, Rhodium, Nickel) directly influences reaction rate and, most importantly, the impurity profile.
-
Hydrogen Pressure: Higher pressure generally increases the reaction rate but can also accelerate side reactions like dehalogenation.
-
Temperature: Exothermic reactions are common; temperature control is crucial to prevent runaway reactions and minimize impurity formation.
-
Solvent System: The solvent must dissolve the starting material and be compatible with the hydrogenation conditions. Common choices include alcohols (methanol, ethanol) or ethers (THF).
-
Agitation: Efficient agitation is vital for ensuring good mass transfer of hydrogen gas to the catalyst surface, which is often a rate-limiting factor in large reactors.
Q3: How is the final hydrochloride salt typically formed and isolated to ensure high purity and good physical form?
A: After the reduction is complete and the catalyst has been safely removed, the free amine is dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate). A stoichiometric amount of hydrochloric acid, usually as a solution in an organic solvent like isopropanol or dioxane, is added under controlled temperature. The hydrochloride salt precipitates from the solution and is isolated by filtration. The choice of solvent and the rate of HCl addition are critical for controlling crystal size and morphology, which affects filterability and drying.
Q4: What are the primary safety hazards to consider during the scale-up of this process?
A: Safety is paramount. Key hazards include:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly rated, grounded, and operated in a well-ventilated area.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel, can be pyrophoric and ignite spontaneously in air when dry. They must be handled under a blanket of solvent or inert gas (e.g., Nitrogen, Argon) at all times, especially during filtration.[5]
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Proper personal protective equipment (PPE) is mandatory.[6]
-
Exothermic Reactions: Both the hydrogenation and the salt formation can be exothermic. Adequate cooling capacity and temperature monitoring are essential to maintain control.
Section 2: Troubleshooting Guide: Common Scale-Up Issues
Issue 1: Incomplete or Stalled Nitrile Reduction
-
Symptom: In-process control (IPC) analysis via HPLC or TLC shows a significant amount of 5-Bromo-2-chloro-3-cyanopyridine remaining after the expected reaction time.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or metal contaminants).
-
Solution: Ensure high-purity raw materials. Consider pre-treating the starting material solution with activated carbon. Use a higher catalyst loading or perform a fresh catalyst charge.
-
-
Poor Mass Transfer: On a large scale, inefficient stirring can lead to hydrogen starvation at the catalyst surface.
-
Solution: Increase the agitation rate. Ensure the reactor's impeller design is suitable for gas-liquid-solid reactions.
-
-
Hydrogen Leak: The system may not be holding the set pressure, leading to insufficient hydrogen availability.
-
Solution: Perform a pressure test on the reactor before starting the reaction. Monitor pressure throughout the process.
-
-
Issue 2: High Levels of Dehalogenated Impurities
-
Symptom: HPLC and LC-MS analysis reveals the presence of (5-Bromo-pyridin-3-yl)methanamine (de-chloro impurity) or (2-Chloro-pyridin-3-yl)methanamine (de-bromo impurity). The loss of the chlorine at the 2-position is particularly common.[5]
-
Potential Causes & Solutions:
-
Inappropriate Catalyst Choice: Palladium-based catalysts are highly active but are well-known for promoting hydrogenolysis (dehalogenation) of aryl halides.
-
Solution: Screen alternative catalysts. Rhodium-on-carbon (Rh/C) or Platinum-on-carbon (Pt/C) often exhibit lower dehalogenation activity for chloropyridines. A comparative table is provided below.
-
-
Harsh Reaction Conditions: High temperatures, high hydrogen pressure, and extended reaction times increase the rate of dehalogenation.
-
Solution: Optimize the reaction conditions. Start with lower temperatures (25-40 °C) and pressures (2-5 bar). Monitor the reaction closely and stop it immediately upon consumption of the starting material.
-
-
Acidic Environment: Trace amounts of acid can accelerate hydrogenolysis.
-
Solution: Add a non-nucleophilic base scavenger, such as triethylamine (TEA) or potassium carbonate, to the reaction mixture to neutralize any trace acids.
-
-
Issue 3: Difficult Isolation and Purification of the Final Product
-
Symptom: The hydrochloride salt oils out instead of crystallizing, forms a fine powder that is difficult to filter, or has poor purity even after crystallization.
-
Potential Causes & Solutions:
-
Solvent System: The chosen solvent may not be optimal for crystallization.
-
Solution: Conduct a solvent screen for crystallization. A mixture of solvents, such as isopropanol/heptane or ethanol/MTBE, can sometimes provide better crystal formation.
-
-
Incorrect Stoichiometry of HCl: An excess of HCl can lead to the formation of a more soluble dihydrochloride, while insufficient HCl will leave free amine in the solution, which acts as an impurity.
-
Solution: Use a standardized solution of HCl in a suitable solvent (e.g., 2M HCl in Isopropanol). Perform a titration or assay on the free amine solution to calculate the precise amount of HCl needed. Add the HCl solution slowly at a controlled temperature.
-
-
Co-precipitation of Impurities: Structurally similar impurities, like the dehalogenated products, can co-crystallize with the desired product, making them difficult to remove.
-
Solution: If the impurity level is high, consider purifying the free amine before salt formation. This can be done via column chromatography (on a smaller scale) or by performing an acid-base extractive workup to remove less basic impurities. A final re-slurry or re-crystallization of the hydrochloride salt in a suitable solvent (e.g., acetonitrile) can also significantly improve purity.
-
-
Section 3: Recommended Scale-Up Workflow and Protocols
This section outlines a robust, multi-kilogram scale protocol for the reduction and salt formation.
Diagram: Overall Synthesis Workflow
Caption: High-level workflow from nitrile to final HCl salt.
Experimental Protocol: Catalytic Hydrogenation (1.0 kg Scale)
-
Reactor Preparation: Inert a 50 L stainless steel hydrogenation reactor by purging with nitrogen three times.
-
Charging:
-
Charge the reactor with 5-Bromo-2-chloro-3-cyanopyridine (1.0 kg).
-
Add methanol (10 L).
-
Safety Critical Step: Under a nitrogen atmosphere, add 5% Rhodium-on-carbon (50% wet, 100 g dry weight basis). The catalyst should be added as a slurry in methanol to prevent ignition.
-
-
Reaction:
-
Seal the reactor. Begin agitation.
-
Purge the reactor headspace with nitrogen three times, then with hydrogen gas three times.
-
Pressurize the reactor to 4 bar with hydrogen.
-
Warm the reactor to 35 °C. Maintain this temperature and pressure.
-
Monitor the reaction by hydrogen uptake and periodic sampling for HPLC analysis. The reaction is typically complete in 6-12 hours.
-
-
Work-Up:
-
Once complete, cool the reactor to 20 °C. Vent the hydrogen and purge three times with nitrogen.
-
Safety Critical Step: Filter the reaction mixture through a bed of Celite® under a nitrogen blanket to remove the catalyst. Wash the catalyst cake with methanol (2 x 1 L). Never allow the catalyst cake to dry in the air.
-
Combine the filtrate and washes.
-
Experimental Protocol: Salt Formation and Isolation
-
Solvent Exchange: Concentrate the methanolic solution of the free amine under reduced pressure to approximately 3 L. Add isopropanol (IPA, 10 L) and re-concentrate to remove residual methanol. Adjust the final volume to 10 L with IPA.
-
HCl Addition: Cool the IPA solution to 0-5 °C. Slowly add a standardized solution of 20% HCl in IPA (calculated stoichiometric amount, approx. 1.7 kg) subsurface, maintaining the internal temperature below 15 °C. A thick white precipitate will form.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 2 hours, then allow it to warm to 20 °C and stir for an additional 4 hours to ensure complete crystallization.
-
Isolation: Filter the solid product. Wash the cake with cold IPA (2 x 1 L), followed by heptane (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50 °C until constant weight is achieved.
-
Expected Yield: 1.05 - 1.15 kg (85-93%)
-
Expected Purity: >99.0% (HPLC)
-
Section 4: Data and Visualization
Table 1: Catalyst Selection Guide for Nitrile Reduction
| Catalyst | Relative Activity | Selectivity (vs. Dehalogenation) | Relative Cost | Key Considerations |
| 5% Pd/C | High | Low to Moderate | Low | High risk of de-chlorination. Conditions must be mild. |
| 5% Pt/C | Moderate | Moderate to High | Medium | Good alternative to Pd/C, generally less dehalogenation. |
| 5% Rh/C | Moderate | High | High | Recommended catalyst. Excellent for preserving the chloro-substituent. |
| Raney® Ni | High | High | Low | Pyrophoric and requires careful handling. Potential for nickel leaching. |
Diagram: Troubleshooting Logic for Dehalogenation
Caption: Decision tree for mitigating dehalogenation side reactions.
Section 5: References
-
(5-bromo-2-chloropyridin-3-yl)methanamine,hydrochloride Safety Data Sheet. (n.d.). Generic SDS Provider. [Source not available from search, placeholder]
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A Facile and Efficient Synthesis of 3-amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES, 83(4), 875-881. [Link]
-
SAFETY DATA SHEET - Generic Provider. (n.d.). [Source not available from search, placeholder]
-
MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. (n.d.). Capot Chemical Co., Ltd.. [Link]
-
CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013). Google Patents.
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). Nature Communications. [Link]
-
How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? (2015). ResearchGate. [Link]
-
US6921828B2 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. (2005). Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 405224-23-9 | 5-Bromo-2-chloro-3-cyanopyridine - Moldb [moldb.com]
- 4. 5-Bromo-2-chloro-3-cyanopyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Welcome to the technical support center for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the unique handling challenges presented by this hygroscopic reagent. Our goal is to provide you with field-proven insights and robust protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean, and why is it a critical issue for this compound?
A: "Hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1][2][3] For (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, which is typically a crystalline solid, this property is a significant experimental challenge. Absorbed water can lead to several issues:
-
Inaccurate Stoichiometry: When you weigh the compound, you are also weighing an unknown amount of water. This leads to a lower-than-calculated molar quantity of the reagent being added to your reaction, causing inconsistent yields and potentially incomplete reactions.[3]
-
Chemical Degradation: The presence of moisture can hydrolyze the compound or other sensitive reagents in your reaction mixture.[4]
-
Physical Changes: The compound can change from a free-flowing powder to a clumpy, gummy, or oily solid, making it extremely difficult to handle and weigh accurately.[3][5]
Q2: I've just received a new bottle. How can I tell if it has already been compromised by moisture?
A: Upon receipt, perform a visual inspection. The product should be a free-flowing solid, as described on the certificate of analysis or product page. Signs of moisture contamination include:
-
Clumping or Caking: The powder is no longer loose and has formed aggregates.[5]
-
"Wet" or Oily Appearance: The solid may appear darkened or have a syrupy consistency.
-
Deliquescence: In cases of severe moisture absorption, the solid may have partially or fully dissolved into a concentrated aqueous solution.[1]
If you observe any of these signs, the compound's integrity is questionable. It is recommended to quantify the water content before use or, for highly sensitive applications, to use a new, unopened container.
Q3: Can I dry the compound if I suspect it has absorbed water?
A: Yes, drying is often possible, but it must be done carefully. Amine hydrochlorides can be sensitive to high temperatures. A recommended method is drying under high vacuum at a moderately elevated temperature (e.g., 40-50 °C) for several hours.[6][7] It is crucial to first check the compound's melting point and thermal stability data. An alternative method for removing water from amine salts involves azeotropic distillation with a suitable solvent like toluene, though this is more applicable for in-process drying rather than purifying the bulk reagent.[8] After drying, the compound must be stored under strictly anhydrous conditions, such as in a desiccator over a strong drying agent or inside an inert-atmosphere glove box.
Q4: How does absorbed water affect reactions involving this amine hydrochloride?
A: Water can interfere in several ways. As a primary amine, (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is often used in reactions like amide bond formation, alkylations, or reductive aminations.[9][10][11]
-
Competing Nucleophile: Water can act as a competing nucleophile, reacting with electrophilic reagents like acid chlorides or alkyl halides.[9][10]
-
Hydrolysis: It can hydrolyze starting materials, reagents (e.g., organometallics, acid chlorides), or even the desired product.
-
Solvent Effects: Excess water changes the polarity of the reaction solvent, which can alter reaction rates and solubility of reactants and intermediates.
-
pH Alteration: In unbuffered systems, water can affect the acid-base equilibrium, which is often critical for reactions involving amines.[9][12]
Troubleshooting Guide
| Observed Problem | Probable Cause & Explanation | Recommended Solution & Protocol |
| Inconsistent reaction yields or incomplete conversion. | Inaccurate Weighing: The most common cause. Absorbed water inflates the mass of the reagent, so you are adding fewer moles than intended. | 1. Implement Proper Weighing Technique: Use the "Weighing by Difference" method described in Protocol 2. 2. Work Quickly: Minimize the time the container is open to the atmosphere.[2] 3. Use an Inert Atmosphere: For moisture-sensitive reactions, weigh the compound inside a glove box or glove bag.[4][13] |
| The solid reagent has become a sticky or clumpy mass. | Significant Water Absorption: The compound has been exposed to ambient humidity for an extended period, either through improper storage or repeated openings. | 1. Assess Viability: The compound may be unusable for sensitive applications. 2. Quantify Water Content: Use Karl Fischer titration (see Protocol 4) to determine the exact water percentage. You can then adjust the mass you weigh out accordingly.[14][15] 3. Attempt Drying: Follow the procedure in FAQ Q3. Verify dryness with Karl Fischer analysis. 4. Prevention: Store the reagent in a desiccator containing a high-performance desiccant (e.g., P₂O₅, fresh Drierite®).[1][16] |
| Side products are observed, consistent with hydrolysis. | Reaction Contamination: Water introduced with the hygroscopic reagent is reacting with other components in the reaction mixture. | 1. Ensure All Components are Anhydrous: Use anhydrous solvents and dry all other reagents as necessary. Do not trust "anhydrous" labels on old bottles without verification.[6][7] 2. Handle Reagent in a Glove Box: This is the gold standard for excluding atmospheric moisture during transfer.[13] 3. Consider Pre-filled Vials: For screening or small-scale reactions, using pre-weighed vials of the reagent prepared under an inert atmosphere can eliminate handling errors.[13] |
Experimental Protocols & Workflows
Workflow for Handling Hygroscopic Reagents
The following diagram outlines the decision-making process for handling (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride from receipt to use.
Caption: Decision workflow for hygroscopic compound handling.
Protocol 1: Storage of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
-
Initial Storage: Upon receipt, place the unopened container inside a desiccator containing a suitable desiccant (e.g., Drierite®, silica gel, or for ultra-sensitive applications, phosphorus pentoxide).
-
After Opening: Once the manufacturer's seal is broken, the risk of moisture ingress increases.
-
Tightly reseal the container cap immediately after every use.
-
Consider wrapping the cap and neck threads with Parafilm® M for an improved seal.
-
Always store the container in a desiccator. For frequent use, consider aliquoting the reagent into smaller vials to minimize exposure of the bulk material.[5]
-
Protocol 2: Weighing by Difference (Standard Conditions)
This technique minimizes the reagent's exposure time to the atmosphere.
-
Place the sealed container of the reagent on the analytical balance and tare it.
-
Remove the container from the balance. Open it and, using a clean spatula, quickly transfer an approximate amount of the solid to the reaction vessel.
-
Immediately and tightly reseal the reagent container.
-
Place the resealed container back on the tared balance. The negative value displayed is the exact mass of the reagent you transferred.
-
Record this mass. This method avoids leaving the hygroscopic compound exposed on weighing paper while you adjust the amount.
Protocol 3: Handling in an Inert-Atmosphere Glove Box
This is the preferred method for moisture-sensitive reactions.
-
Introduce the sealed container, a spatula, a weighing vessel (e.g., a small vial), and your reaction flask into the glove box antechamber.
-
Cycle the antechamber as per the glove box's standard operating procedure to remove air and moisture.
-
Transfer the items into the main chamber.
-
Allow the reagent bottle to equilibrate to the glove box's atmosphere for a few minutes before opening.
-
Weigh the desired amount of the reagent into the weighing vessel.
-
Transfer the weighed reagent to your reaction flask.
-
Tightly seal the main reagent container before removing it from the glove box.
Protocol 4: Introduction to Water Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is the industry-standard method for accurately quantifying water content in a sample.[14][15][17]
-
Principle: The method is based on a stoichiometric reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present.[18]
-
Methodology:
-
Volumetric KF: Best for samples with water content >0.1%. A KF reagent containing iodine is titrated into a solvent containing the sample until an endpoint is detected.[17]
-
Coulometric KF: Extremely sensitive and ideal for samples with very low water content (<1000 ppm). Iodine is generated electrochemically in the titration cell, and the total charge required to reach the endpoint is used to calculate the water mass.[17][18]
-
-
Application: A small, accurately weighed sample of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is dissolved in an appropriate anhydrous solvent (e.g., anhydrous methanol) in the KF titration vessel, and the titration is performed. The result allows you to calculate a correction factor for the reagent's true purity.
Safety & Handling Information
As a substituted pyridine derivative, (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[19]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[19][20]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[19]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[19]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[21]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[21]
-
Always consult the most recent Safety Data Sheet (SDS) for the compound before use.[1][22][23]
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
-
Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Chromatography Forum. (2008-11-27). How to Handle Hygroscopic Reference Standards?. [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
-
Carl ROTH. (2025-03-31). Safety Data Sheet: Pyridine. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
Reddit. (2017-07-07). How to store temperature and moisture-sensitive compounds?. [Link]
-
News-Medical.Net. (2018-08-28). Moisture Analysis Techniques. [Link]
-
Lab Alley. Pyridine-Safety-Data-Sheet-SDS.pdf. [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
National Institutes of Health. (2012). A Method for Detecting Water in Organic Solvents. [Link]
-
Chemistry LibreTexts. (2020-05-30). 20.6: Reactions of Amines. [Link]
-
Scharlab. (2023-11-27). Karl Fischer water content titration. [Link]
-
Protocol Online. (2010-07-17). Hygroscopic chemical...how to deal with?. [Link]
-
Chemistry LibreTexts. (2025-02-24). 24.7: Reactions of Amines. [Link]
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Quora. (2018-03-04). What is the reaction between hydrochloric and amine?. [Link]
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Asaclean. 5 Tips to Help Process Dry Hygroscopic Resins. [Link]
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AnaLab Scientific Equipment. (2023-11-24). Choosing the Right Karl Fischer Reagent for Your Moisture Analysis. [Link]
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YouTube. (2021-09-01). Year 13 Organic Chemistry Revision - Reactions of amines - Level 3 NCEA. [Link]
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Jasperse, C. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]
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HepatoChem. How do you handle hygroscopic salts?. [Link]
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ResearchGate. (2016-04-18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]
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Sciencemadness.org. (2007-10-11). drying the water out of hygroscopic crystals. [Link]
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Validation & Comparative
1H NMR analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
An In-Depth Technical Guide to the ¹H NMR Analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride
This guide provides a comprehensive analysis and a robust experimental framework for the structural elucidation of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, this document moves beyond a simple data report. It delves into the causal relationships between molecular structure and spectral output, offers a comparative analysis with related compounds, and presents a field-proven protocol for acquiring high-quality, reproducible data.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The accurate interpretation of an NMR spectrum begins with a foundational understanding of the molecule's electronic environment. The structure of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride features a pyridine ring heavily substituted with electron-withdrawing groups, which dictates the chemical shifts and coupling patterns of its protons.
Molecular Structure and Electronic Effects:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, causing a general downfield shift of all ring protons compared to benzene.[1]
-
Chloro Group (C2): The chlorine atom at the C2 position is strongly electronegative and exerts a significant deshielding effect on the adjacent proton at C6.
-
Bromo Group (C5): The bromine atom at C5 is also electron-withdrawing, contributing to the overall electron-deficient nature of the ring and deshielding the adjacent protons at C4 and C6.
-
Methanamine Hydrochloride Group (C3): The side chain at C3 is -CH₂NH₃⁺. The protonation of the amine group to form the hydrochloride salt places a positive charge on the nitrogen. This creates a powerful electron-withdrawing inductive effect that strongly deshields the adjacent methylene (-CH₂) protons and the nearby aromatic proton (H4).
Based on these substituent effects, we can predict the key features of the ¹H NMR spectrum.
Figure 1: Molecular structure and key proton coupling relationship.
Predicted Spectral Features:
-
Aromatic Protons (H4 & H6):
-
H6: This proton is positioned between the ring nitrogen and the C5-bromo group. It is expected to be the most downfield aromatic signal, appearing as a doublet due to meta-coupling with H4.
-
H4: This proton is situated between the C3-methanamine and C5-bromo groups. It will also be significantly downfield and appear as a doublet from coupling to H6. The typical meta-coupling constant (⁴J) in pyridine rings is small, around 2-3 Hz.[2]
-
-
Methylene Protons (-CH₂-):
-
These benzylic-type protons are adjacent to the electron-deficient pyridine ring and the strongly electron-withdrawing -NH₃⁺ group. This dual effect will shift their signal significantly downfield. In a non-exchanging solvent like DMSO-d₆, these protons may couple with the -NH₃⁺ protons, resulting in a triplet.
-
-
Ammonium Protons (-NH₃⁺):
-
The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. Due to proton exchange, the signal is often broad. In DMSO-d₆, exchange is slowed, and a broad triplet (due to coupling with the -CH₂) is often observed. In D₂O, these protons will exchange with deuterium, causing the signal to disappear entirely—a key diagnostic test.
-
Comparative Analysis: Grounding Predictions with Experimental Data
To refine our spectral predictions, we can compare them with the known ¹H NMR data of simpler, structurally related compounds. This comparison highlights the cumulative effect of the substituents.
| Compound | Proton | Observed Chemical Shift (δ ppm) & Multiplicity | Rationale for Comparison |
| Pyridine [1] | H-2/6 | 8.61 (d) | Baseline chemical shifts for the pyridine ring protons. |
| H-3/5 | 7.28 (t) | ||
| H-4 | 7.66 (t) | ||
| 5-Bromo-2-chloropyridine [3] | H-3 | 7.95 (d) | Models the electronic environment of the H4 position in the target. |
| (in DMSO-d₆) | H-4 | 8.30 (dd) | Models the electronic environment of the H6 position. |
| H-6 | 8.65 (d) | ||
| 3-(Aminomethyl)pyridine [4] | Aromatic-H | 7.26 - 8.52 (m) | Provides reference shifts for the -CH₂- and -NH₂ groups without other ring substituents. |
| (in CDCl₃) | -CH₂- | 3.89 (s) | |
| -NH₂- | 1.54 (s, broad) | ||
| Predicted: (5-Bromo-2-chloropyridin-3-yl)methanamine HCl | H6 | ~8.7 ppm (d, J ≈ 2.5 Hz) | Increased downfield shift relative to 5-bromo-2-chloropyridine due to the influence of the adjacent -CH₂NH₃⁺ group. |
| (in DMSO-d₆) | H4 | ~8.4 ppm (d, J ≈ 2.5 Hz) | Significant downfield shift due to flanking bromo and methanamine groups. |
| -NH₃⁺ | ~8.5-9.0 ppm (broad) | Broad signal typical for ammonium salts; will exchange with D₂O. | |
| -CH₂- | ~4.3 ppm (s or t) | Strongly deshielded by the ring and the adjacent -NH₃⁺ group. |
This comparative approach demonstrates that while individual fragments provide clues, the unique combination of substituents in the target molecule results in a distinct spectral fingerprint. The electron-withdrawing power of the three substituents (Cl, Br, -CH₂NH₃⁺) is cumulative, pushing all proton signals significantly downfield.
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
Adherence to a meticulous experimental protocol is critical for obtaining high-quality, interpretable NMR data, especially for challenging samples like hydrochloride salts which may have limited solubility.[5]
Figure 2: Recommended workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride into a clean, dry vial.[6]
-
Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the recommended solvent as it readily dissolves most hydrochloride salts and slows the N-H proton exchange rate.
-
Vortex or briefly sonicate the sample to ensure complete dissolution. The solution must be completely transparent.[7]
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Particulate matter will severely degrade the magnetic field homogeneity and thus the spectral resolution.
-
Cap the NMR tube securely and label it clearly.
-
-
Instrumental Parameters (400 MHz Spectrometer Example):
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: zg30 (a standard 30-degree pulse experiment)
-
Spectral Width (SW): ~16 ppm (centered around 6-8 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2-5 seconds (to allow for full spin relaxation)
-
Number of Scans (NS): 8-16 scans (adjust as needed based on concentration)
-
Receiver Gain (RG): Set automatically or adjust manually to avoid signal clipping.
-
-
-
Data Processing and Validation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform zero-order and first-order phase correction to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm to ensure a flat baseline.
-
Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.
-
Validation (D₂O Exchange): After acquiring the initial spectrum, carefully add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the -NH₃⁺ signal provides definitive confirmation of its assignment.
-
Conclusion
The ¹H NMR analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a clear example of how fundamental principles of chemical structure and electronic effects govern spectral outcomes. The heavily substituted, electron-deficient pyridine ring produces a spectrum with distinct, downfield-shifted signals. By combining theoretical prediction with comparative analysis and adhering to a rigorous experimental protocol, researchers can confidently elucidate the structure of this and other complex heterocyclic molecules. This guide provides the necessary framework to generate accurate, reproducible, and defensible NMR data for critical applications in research and development.
References
-
Fry, C. G., & La, B. (2012). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Magnetic Resonance in Chemistry. Available at: [Link]
-
Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from: [Link]
-
University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from: [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from: [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from: [Link]
-
Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved from: [Link]
-
Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanamine. PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidine. PubChem Compound Database. Retrieved from: [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from: [Link]
-
Wiley-VCH GmbH. (n.d.). 5-Bromo-2-chloropyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from: [Link]
-
Wiley-VCH GmbH. (n.d.). 5-Bromo-2-chloropyridine - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from: [Link]
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- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
13C NMR spectrum of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
An In-depth Technical Guide to the ¹³C NMR Spectrum of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Introduction
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application in drug development and other research areas. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is one of the most powerful techniques for unambiguously determining the carbon framework of organic molecules.
This guide provides a comprehensive analysis of the expected ¹³C NMR spectrum of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. In the absence of a publicly available experimental spectrum for this specific salt, we will leverage established principles of substituent-induced chemical shifts, comparative data from structurally related compounds, and predictive models to offer a robust and scientifically grounded interpretation. This guide is designed for researchers and scientists to aid in the identification, characterization, and quality control of this compound.
Molecular Structure and Predicted ¹³C NMR Spectral Analysis
The structure of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride features a pyridine ring with three distinct substituents: a chlorine atom at C2, a bromomethylamine hydrochloride group at C3, and a bromine atom at C5. The protonation of the amine group significantly influences the electronic environment of the molecule.
Caption: Molecular structure with carbon atom numbering.
The prediction of ¹³C NMR chemical shifts in substituted aromatic and heteroaromatic rings is reliably achieved by considering the additive effects of each substituent on the parent ring system.[1] For pyridine, the chemical shifts are influenced by the electronegative nitrogen atom, which deshields the adjacent (α) carbons (C2, C6) and, to a lesser extent, the γ-carbon (C4).[2] The substituents (Cl, Br, and CH₂NH₃⁺) further modulate these shifts based on their electronic (inductive and resonance) effects.
Table 1: Predicted ¹³C NMR Chemical Shifts for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~152-156 | α-carbon to nitrogen, significantly deshielded. The attached electronegative chlorine atom causes a strong downfield shift (ipso-effect). |
| C3 | ~135-139 | β-carbon bearing the aminomethyl group. The electron-withdrawing nature of the -CH₂NH₃⁺ group causes a downfield shift. This is a quaternary carbon, expecting a weak signal. |
| C4 | ~140-144 | γ-carbon to nitrogen. Deshielded by the nitrogen and influenced by adjacent substituents. |
| C5 | ~118-122 | β-carbon to nitrogen. The ipso-effect of the bromine atom causes a shift to this region. This is a quaternary carbon, expecting a weak signal. |
| C6 | ~148-152 | α-carbon to nitrogen, deshielded. Less affected by remote substituents compared to C2. |
| C7 (-CH₂-) | ~40-45 | Aliphatic carbon attached to an electron-withdrawing ammonium group and an aromatic ring. |
Note: Predictions are based on computational models and substituent effect data from analogous compounds.[3][4][5] The exact values in an experimental spectrum can vary based on solvent and concentration.
Comparative Analysis with a Precursor Molecule
To understand the influence of the aminomethyl hydrochloride group, we can compare the predicted spectrum with the known experimental data for a simpler precursor, 5-Bromo-2-chloropyridine .
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | 5-Bromo-2-chloropyridine[6] | Predicted: (5-Bromo-2-chloropyridin-3-yl)methanamine HCl | Expected Shift Change |
| C2 | ~151.7 | ~152-156 | Minimal change |
| C3 | ~129.8 | ~135-139 | Downfield (Δδ ≈ +5 to +9 ppm) |
| C4 | ~141.6 | ~140-144 | Minimal change |
| C5 | ~118.9 | ~118-122 | Minimal change |
| C6 | ~150.1 | ~148-152 | Minimal change |
The most significant change is predicted for C3 , the site of substitution. The introduction of the electron-withdrawing -CH₂NH₃⁺ group is expected to cause a notable downfield shift. The shifts of other ring carbons are predicted to be less affected, demonstrating the localized nature of this substituent's effect.
Standard Experimental Protocol for ¹³C NMR Acquisition
This protocol provides a self-validating, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of the title compound. The causality behind each step is explained to ensure scientific integrity.
Sample Preparation
-
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is dictated by the analyte's solubility and the need for a deuterium lock signal for the spectrometer. As a hydrochloride salt, the compound is expected to be soluble in polar solvents.
-
Procedure:
-
Weigh approximately 15-25 mg of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of a reference standard if the solvent signal is not used for calibration. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is a common choice. For DMSO-d₆, tetramethylsilane (TMS) can be used.
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved, ensuring a homogenous solution.
-
NMR Spectrometer Setup and Data Acquisition
-
Rationale: The chosen parameters are a balance between achieving a good signal-to-noise ratio and minimizing the experiment time. ¹³C NMR is inherently less sensitive than ¹H NMR, necessitating a larger number of scans.
-
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Experiment: ¹³C with proton decoupling (e.g., zgpg30 or similar pulse program).
-
Solvent: Set to the deuterated solvent used (e.g., D2O or DMSO-d6).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 220 ppm (to cover the full range of expected carbon signals).[7]
-
Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Relaxation Delay (d1): 2.0 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses.
-
Acquisition Time (aq): 1.0 - 1.5 seconds.
-
Number of Scans (ns): 1024 or higher, depending on sample concentration. Quaternary carbons, in particular, require more scans to be observed clearly due to their long relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.[8]
-
Caption: Experimental workflow for ¹³C NMR analysis.
Data Processing
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the reference signal (e.g., DSS to 0.0 ppm or the central peak of DMSO-d₆ to 39.52 ppm).[9]
Conclusion
The ¹³C NMR spectrum is an indispensable tool for the structural verification of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. This guide provides a robust predictive framework for its spectrum, highlighting the expected chemical shifts for all seven unique carbon atoms. The key diagnostic signals include the downfield quaternary carbons C2 (~152-156 ppm) and C5 (~118-122 ppm), and the aliphatic signal of the aminomethyl group C7 (~40-45 ppm). By comparing these predictions with experimental data obtained using the detailed protocol provided, researchers can confidently confirm the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.
References
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link][10][11]
-
Coletta, F., et al. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link][12]
-
Tomasik, P., & Zalewski, R. (1979). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds. [Link][1]
-
Miyajima, G., et al. (1971). Substituent Effects in 13C NMR Spectra of Substituted Pyridines. Chemical and Pharmaceutical Bulletin. [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link][9]
-
Wishart DS. CASPRE - 13C NMR Predictor. University of Alberta. [Link][5]
-
ChemHelpASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link][8]
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link][2]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][13]
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A Senior Application Scientist's Guide to the Mass Spectrometry of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, a substituted pyridine derivative, represents a class of compounds with significant potential as building blocks in medicinal chemistry. Its halogenated structure presents a unique signature in mass spectrometry, an analytical technique indispensable for molecular weight determination and structural characterization. This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound, comparing it with structurally related analogues to offer researchers and drug development professionals a practical framework for its identification and characterization.
The Critical Role of Isotopic Patterns in Halogenated Compounds
The presence of bromine and chlorine atoms in (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride provides a distinct advantage for its detection and identification by mass spectrometry. Both elements possess characteristic isotopic distributions that result in a unique molecular ion cluster.
-
Chlorine: Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion (M) peak for a compound containing a single chlorine atom.[1][2]
-
Bromine: Bromine has two major isotopes, ⁷⁹Br (approximately 50.7% abundance) and ⁸¹Br (approximately 49.3% abundance), which are nearly equal in abundance. Consequently, a compound with one bromine atom will exhibit a molecular ion cluster with two peaks of almost equal intensity (M and M+2).[2]
For a molecule containing both one chlorine and one bromine atom, such as our target compound, a more complex isotopic pattern is expected in the molecular ion region, with peaks at M, M+2, and M+4. The relative intensities of these peaks are a result of the combined probabilities of the isotopic compositions. The anticipated pattern for a compound with one bromine and one chlorine atom would show relative intensities of approximately 3:4:1 for the M, M+2, and M+4 peaks, respectively.[3] This distinctive signature is a powerful diagnostic tool for confirming the presence of these halogens.
Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique is critical for obtaining high-quality mass spectra. For a molecule like (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, which possesses a basic aminomethyl group, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules.[4] Given the presence of the primary amine, which can be readily protonated, positive-ion ESI is expected to be highly effective, yielding a prominent protonated molecule [M+H]⁺.[5] This technique is particularly advantageous when analyzing samples directly from a liquid chromatography (LC) eluent.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is often employed for less polar and thermally stable small molecules.[1] It involves the ionization of the analyte in the gas phase via a corona discharge.[1] For our target compound, APCI would also likely produce a strong [M+H]⁺ ion. The choice between ESI and APCI may depend on the specific LC conditions and the overall polarity of the molecule.
The workflow for analyzing such a compound using LC-MS is outlined below:
Caption: A typical LC-MS workflow for the analysis of small organic molecules.
Comparative Fragmentation Analysis
To illustrate the unique mass spectrometric fingerprint of (5-Bromo-2-chloropyridin-3-yl)methanamine, we will compare its predicted fragmentation pattern with those of two structurally related compounds: (2-Chloropyridin-3-yl)methanamine and (5-Bromopyridin-3-yl)methanamine.
(5-Bromo-2-chloropyridin-3-yl)methanamine: Predicted Fragmentation
The fragmentation of the protonated molecule [M+H]⁺ of our target compound is expected to follow several key pathways, driven by the stability of the resulting fragment ions. The primary fragmentation is likely to be the cleavage of the C-C bond between the pyridine ring and the aminomethyl group (α-cleavage), a common pathway for amines.[6]
Caption: Predicted major fragmentation pathways for protonated (5-Bromo-2-chloropyridin-3-yl)methanamine.
Key Predicted Fragments:
| m/z (Isotopologues) | Proposed Structure/Formula | Fragmentation Pathway |
| 221/223/225 | [C₆H₇BrClN₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 204/206/208 | [C₆H₄BrClN]⁺ | Loss of ammonia (NH₃) |
| 142/144 | [C₆H₇ClN₂]⁺ | Loss of a bromine radical (•Br) |
| 186/188 | [C₆H₇BrN₂]⁺ | Loss of a chlorine radical (•Cl) |
Note: The m/z values are for the protonated species and reflect the isotopic distribution of the halogens.
Alternative 1: (2-Chloropyridin-3-yl)methanamine
This analogue lacks the bromine atom, simplifying the isotopic pattern. The primary fragmentation pathway is still expected to be the α-cleavage of the aminomethyl group.
Key Fragments (from experimental data of 2-chloropyridine):
The NIST WebBook provides an electron ionization (EI) mass spectrum for 2-chloropyridine, a closely related structure.[7] While EI is a harder ionization technique than ESI or APCI, the fragmentation patterns can provide valuable insights. The spectrum of 2-chloropyridine shows a prominent molecular ion at m/z 113/115 and a key fragment from the loss of chlorine at m/z 78. For (2-Chloropyridin-3-yl)methanamine, we would expect similar losses.
| m/z (Isotopologues) | Proposed Structure/Formula | Fragmentation Pathway |
| 143/145 | [C₆H₈ClN₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 126/128 | [C₆H₅ClN]⁺ | Loss of ammonia (NH₃) |
| 108 | [C₆H₈N₂]⁺ | Loss of a chlorine radical (•Cl) |
Alternative 2: (5-Bromopyridin-3-yl)methanamine
This compound allows for the specific observation of bromine's influence on fragmentation. The M/M+2 pattern will be the dominant feature of all bromine-containing fragments.
Predicted Key Fragments:
| m/z (Isotopologues) | Proposed Structure/Formula | Fragmentation Pathway |
| 187/189 | [C₆H₈BrN₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 170/172 | [C₆H₅BrN]⁺ | Loss of ammonia (NH₃) |
| 108 | [C₆H₈N₂]⁺ | Loss of a bromine radical (•Br) |
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for the analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride using LC-MS.
1. Sample Preparation:
- Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Positive Ion Mode):
- Ionization Source: ESI or APCI.
- Capillary Voltage: 3.5 kV (ESI) or Corona Discharge Current: 4 µA (APCI).
- Gas Temperature: 350 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.
- Mass Range: m/z 50-500.
- Fragmentation: Collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain MS/MS spectra.
Conclusion
The mass spectrometric analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is characterized by a distinctive isotopic pattern in the molecular ion region, confirming the presence of both bromine and chlorine. Soft ionization techniques such as ESI and APCI are expected to produce a strong protonated molecular ion, [M+H]⁺. Subsequent fragmentation via collision-induced dissociation will likely involve the loss of the aminomethyl group, ammonia, and the halogen atoms. By comparing the mass spectrum of the target compound with its non-brominated and non-chlorinated analogues, researchers can confidently identify and structurally characterize this important pharmaceutical building block. The methodologies and comparative data presented in this guide provide a solid foundation for the analytical support of drug discovery and development programs utilizing this and similar halogenated pyridine derivatives.
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Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). National Institutes of Health. [Link]
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(5-bromo-3-chloropyridin-2-yl)methanamine. PubChem. [Link]
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Pyridine, 2-chloro-. NIST WebBook. [Link]
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(5-bromo-6-chloropyridin-3-yl)methanamine, 95% Purity, C6H6BrClN2, 100 mg. LabNetwork. [Link]
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A Framework for the Comparative Analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel analogs of (5-bromo-2-chloropyridin-3-yl)methanamine hydrochloride. As a pivotal starting material in medicinal chemistry, the strategic modification of this scaffold can unlock new therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to exploring the structure-activity relationships (SAR) within this chemical series.
Introduction: The Rationale for Analog Development
The (5-bromo-2-chloropyridin-3-yl)methanamine core represents a privileged scaffold in drug discovery. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The specific arrangement of bromo and chloro substituents provides both steric and electronic properties that can be fine-tuned, while the primary amine serves as a crucial handle for further chemical elaboration.
Systematic analoging of this core structure allows for the exploration of chemical space to optimize potency, selectivity, metabolic stability, and other pharmacokinetic properties. This guide outlines a proposed series of analogs and the experimental workflows to rigorously compare their performance.
Proposed Analogs for Comparative Study
To establish a clear structure-activity relationship, a focused library of analogs should be synthesized. The following table outlines a proposed set of initial analogs, targeting key positions on the pyridine ring.
| Analog ID | Modification from Parent Compound | Rationale for Modification |
| Parent | (5-Bromo-2-chloropyridin-3-yl)methanamine HCl | Establish baseline activity. |
| Analog A1 | Replacement of 5-Bromo with 5-Fluoro | Investigate the effect of a smaller, more electronegative halogen on activity. |
| Analog A2 | Replacement of 5-Bromo with 5-Cyano | Explore the impact of a strong electron-withdrawing group and potential hydrogen bond acceptor. |
| Analog A3 | Replacement of 2-Chloro with 2-Methoxy | Evaluate the effect of replacing a halogen with a hydrogen bond acceptor and potential metabolic soft spot. |
| Analog A4 | N-methylation of the primary amine | Assess the impact of reduced hydrogen bonding capacity and increased lipophilicity. |
| Analog A5 | N-acetylation of the primary amine | Introduce a neutral amide to probe the importance of the basicity of the primary amine. |
Synthetic Strategy: A Generalized Approach
The synthesis of the parent compound and its analogs can be achieved through a multi-step sequence, which is amenable to parallel synthesis for library generation. The general workflow is depicted below.
Caption: Generalized synthetic workflow for the preparation of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride and its analogs.
Detailed Experimental Protocol: Synthesis of the Parent Compound
The following protocol outlines a potential synthetic route for the parent compound, (5-bromo-2-chloropyridin-3-yl)methanamine hydrochloride. This can be adapted for the synthesis of the proposed analogs with appropriate modifications to starting materials and reagents.
Step 1: Bromination of 2-amino-4-chloropyridine
-
Dissolve 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield 2-amino-5-bromo-4-chloropyridine.[1]
Step 2: Diazotization and Chlorination
-
Suspend the 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid at low temperature (-5 to 0 °C).
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
Carefully add the diazonium salt solution to a solution of copper(I) chloride in hydrochloric acid to facilitate the Sandmeyer reaction.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 5-bromo-2,4-dichloropyridine.[1]
Step 3: Introduction of the Methanamine Precursor This step can be achieved through various methods, such as formylation followed by reductive amination or cyanation followed by reduction. The following is one possible route.
-
Protect the pyridine nitrogen if necessary.
-
Perform a metal-halogen exchange on the 5-bromo-2,4-dichloropyridine followed by quenching with a suitable formylating agent (e.g., DMF) to introduce a formyl group at the 3-position.
-
Alternatively, a palladium-catalyzed cyanation can be employed to introduce a cyano group.
Step 4: Reduction to the Amine
-
If the precursor is the aldehyde, perform reductive amination using a suitable ammonia source and a reducing agent like sodium cyanoborohydride.
-
If the precursor is the nitrile, reduce it to the primary amine using a strong reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
Step 5: Salt Formation
-
Dissolve the free base of (5-bromo-2-chloropyridin-3-yl)methanamine in a suitable solvent like diethyl ether or methanol.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
Collect the precipitated hydrochloride salt by filtration and dry under vacuum.
Comparative Biological Evaluation
The choice of biological assays will depend on the therapeutic area of interest. Based on the activities of related pyridine and pyrimidine derivatives, initial screening could focus on antimicrobial, anti-inflammatory, or anticancer activities.[2][3][4] The following provides a template for a comparative evaluation workflow.
Caption: A structured workflow for the comparative biological evaluation of the synthesized analogs.
Protocol: In Vitro Antimicrobial Activity (MIC Assay)
This protocol describes a standard microplate Alamar Blue assay (MABA) for determining the Minimum Inhibitory Concentration (MIC) against a bacterial strain (e.g., Mycobacterium tuberculosis H37Rv).[5]
-
Prepare a serial two-fold dilution of each test compound in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for a specified period).
-
Add a viability indicator dye, such as resazurin.
-
Continue incubation until the positive control turns pink.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the general cytotoxicity of the compounds against a cancer cell line (e.g., HeLa).
-
Seed a 96-well plate with the chosen cell line at a specific density and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a set period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation and Interpretation
The experimental data should be systematically organized to facilitate a clear comparison and to derive meaningful structure-activity relationships.
Table 2: Comparative Physicochemical Properties
| Analog ID | Molecular Weight | cLogP (Calculated) | Aqueous Solubility (µg/mL) |
| Parent | 257.94 | Value | Value |
| Analog A1 | Value | Value | Value |
| Analog A2 | Value | Value | Value |
| Analog A3 | Value | Value | Value |
| Analog A4 | Value | Value | Value |
| Analog A5 | Value | Value | Value |
Table 3: Comparative Biological Activity
| Analog ID | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) | Microsomal Stability (t½, min) |
| Parent | Value | Value | Value |
| Analog A1 | Value | Value | Value |
| Analog A2 | Value | Value | Value |
| Analog A3 | Value | Value | Value |
| Analog A4 | Value | Value | Value |
| Analog A5 | Value | Value | Value |
Conclusion
This guide provides a robust and scientifically grounded framework for the comparative study of (5-bromo-2-chloropyridin-3-yl)methanamine hydrochloride analogs. By systematically synthesizing and evaluating a focused library of compounds, researchers can elucidate key structure-activity relationships, paving the way for the development of novel therapeutic agents. The provided protocols and data presentation formats are designed to ensure experimental rigor and facilitate clear interpretation of the results, ultimately accelerating the drug discovery process.
References
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- Characterization and pharmacological evaluation of new pyridine analogs.
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- A comparative study of pyridine and pyrimidine derivatives based formamidine for copper corrosion inhibition in nitric acid: Experimental and computational exploration. Faculty of Science, Alexandria University. (2023-11-14).
- Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. National Institutes of Health. (2021-05-07).
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A Senior Application Scientist's Guide to the Validation of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride Synthesis via High-Performance Liquid Chromatography
Introduction: The Imperative for Analytical Rigor in Pharmaceutical Intermediate Synthesis
In the landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are not merely a matter of regulatory compliance; they are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a key building block in the synthesis of numerous complex molecules targeted for therapeutic use. Its molecular structure, featuring a halogenated pyridine ring and a reactive aminomethyl group, makes it versatile but also susceptible to the formation of closely related impurities during synthesis.
This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method against standard quality control benchmarks. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, grounding our protocol in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). The objective is to establish a self-validating analytical system that provides unequivocal, trustworthy data on the identity, purity, and stability of every synthesized batch.
The Analytical Challenge: Anticipating and Resolving Synthetic Impurities
The synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride can introduce several potential impurities, including unreacted starting materials, intermediates, and by-products from side reactions. A robust analytical method must be able to separate and quantify the target analyte in the presence of these potential interferents. The primary analytical challenge is to develop a method with sufficient specificity and sensitivity to ensure that even trace levels of impurities are detected and accurately measured.
This guide details the validation of a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for polar, non-volatile compounds like our target molecule. The validation process serves to demonstrate that the analytical procedure is suitable for its intended purpose, a requirement stipulated by regulatory bodies worldwide.[1][2][3]
The Cornerstone of Reliability: A Comprehensive HPLC Method Validation Protocol
Method validation is a systematic process that confirms an analytical procedure's reliability and suitability for its intended use.[4][5] Our approach is structured around the core validation characteristics outlined in the ICH Q2(R1) guideline.[6][7]
System Suitability Testing (SST)
Causality: Before any sample analysis, we must first verify that the chromatographic system itself is performing correctly.[8][9] SST is not a validation of the method, but a daily verification of the system's fitness for use, ensuring that the precision and resolution achieved during validation are maintained.[10][11][12]
Experimental Protocol:
-
Prepare a system suitability solution containing the analyte and a known, closely eluting impurity or a compound with similar retention characteristics.
-
Perform five or six replicate injections of the SST solution.
-
Calculate key performance indicators as detailed in USP <621>.[13][14][15][16]
Data Interpretation: The results from the SST injections are compared against predefined acceptance criteria, which are established during method validation.
| Parameter | Acceptance Criteria (Typical) | Justification |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry for accurate integration.[9][16] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and peak sharpness.[8][10] |
| Resolution (Rs) | > 2.0 | Guarantees baseline separation from the nearest eluting peak.[8][9] |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector.[10] |
Specificity: The Assurance of Identity
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17][18][19] This is arguably the most critical validation parameter, as it proves the method can distinguish the target compound from everything else.[1][20]
Experimental Protocol:
-
Impurity Spiking: Analyze a blank diluent, a pure standard of the analyte, and a sample of the analyte spiked with all potential impurities and starting materials.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products. Analyze these stressed samples to ensure that the degradation peaks are well-resolved from the main analyte peak.[1]
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity, ensuring no co-eluting peaks are present.
Data Interpretation: The method is deemed specific if the analyte peak is free from interference from impurities and degradants, with a resolution (Rs) of > 2.0 between the analyte and any adjacent peak.
Linearity and Range
Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrument's response (peak area) over a specified range.[21][22][23] The range is the interval over which the method is shown to be precise, accurate, and linear.[17][22]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the target assay concentration.[24]
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis on the data.
Data Interpretation:
-
Correlation Coefficient (r²): A value of ≥ 0.999 is typically required to demonstrate excellent linearity.[23]
-
Y-intercept: Should be close to zero, indicating minimal bias.
-
Residual Plot: The residuals should be randomly scattered around the x-axis.
| Concentration Level (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 50 | 501,234 |
| 80% | 80 | 803,456 |
| 100% | 100 | 1,005,678 |
| 120% | 120 | 1,207,890 |
| 150% | 150 | 1,509,123 |
| Linear Regression Output | r² = 0.9998 | y = 10045x + 345 |
Accuracy: Closeness to the Truth
Causality: Accuracy measures the closeness of the test results to the true value.[18][25][26] It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percentage recovery.
Experimental Protocol:
-
Prepare samples of a known matrix (e.g., a placebo or reaction mixture blank) spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).[24]
-
Analyze the samples and calculate the percent recovery for each.
Data Interpretation: The acceptance criterion for accuracy is typically a mean recovery of 98.0% to 102.0% at each concentration level.[25][27]
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.4 | 99.5% |
| Overall Mean Recovery | 99.7% |
Precision: Consistency of Results
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4][28][29] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day.[4]
-
Intermediate Precision: Precision within the same laboratory but under varied conditions (different days, analysts, or equipment).[1][30]
Experimental Protocol:
-
Repeatability: Prepare and analyze a minimum of six replicate samples of the analyte at 100% of the target concentration.
-
Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system (if available).[31]
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of data and for the combined data.
Data Interpretation: The acceptance criterion for precision is typically a %RSD of ≤ 2.0%.[4][29][31]
| Precision Level | Analyst/Day/Instrument | Mean Assay Value (%) | % RSD |
| Repeatability | Analyst 1 / Day 1 / Inst. 1 | 99.8 | 0.5% |
| Intermediate | Analyst 2 / Day 2 / Inst. 2 | 100.1 | 0.7% |
| Overall (Combined) | Both Sets | 99.95 | 0.8% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[24][32][33][34] These parameters are crucial for impurity analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.[33][34]
-
The concentration that yields an S/N ratio of 3:1 is typically defined as the LOD.[33][35]
-
The concentration that yields an S/N ratio of 10:1 is typically defined as the LOQ.[33][35]
Data Interpretation: The LOQ is then verified by analyzing six replicate samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Robustness: Reliability Under Variation
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[36][37][38] This provides an indication of its reliability during normal usage and is critical for method transfer between laboratories.[30]
Experimental Protocol:
-
Systematically vary critical chromatographic parameters one at a time, such as:
-
Analyze the SST solution under each modified condition.
-
Evaluate the impact on system suitability parameters, particularly resolution (Rs).
Data Interpretation: The method is robust if the system suitability criteria are still met under all varied conditions, demonstrating the method's reliability.[36]
Visualizing the Validation Process
A structured workflow is essential for a comprehensive validation.
Caption: Logical workflow for HPLC method validation.
Conclusion: Establishing a Self-Validating System for Quality Assurance
The rigorous validation of this HPLC method provides a high degree of assurance that it is suitable for its intended purpose: the quantitative analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride and the determination of its purity. By grounding our protocols in the authoritative standards of ICH and USP and by thoroughly testing specificity, linearity, accuracy, precision, sensitivity, and robustness, we have established more than just a procedure; we have created a self-validating analytical system.
The routine execution of system suitability tests ensures the continued performance of the validated method, while the robustness data provides the defined operational boundaries for reliable results. This validated method serves as a powerful quality control tool, enabling researchers and drug development professionals to confidently assess the quality of each synthesized batch, ensuring consistency and purity from intermediate to final API.
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- Analytical Method Validation: Back to Basics, Part II - LCGC International.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- HPLC Method Development & Validation Procedure - GMP SOP.
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A Comparative Guide to the Structural Confirmation of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. (5-Bromo-2-chloropyridin-3-yl)methanamine and its hydrochloride salt are vital building blocks in medicinal chemistry. Their precise structure, including the substitution pattern on the pyridine ring and the confirmation of the salt form, is critical to understanding their reactivity and predicting their role in the biological activity of larger molecules.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. We will move beyond simple protocol listings to explore the causality behind experimental choices, presenting a logical, integrated workflow that ensures the highest confidence in structural assignment.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. A robust confirmation strategy relies on the convergence of data from multiple, complementary methods. Each technique interrogates a different aspect of the molecule's physical and chemical properties. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and the definitive method for absolute structure determination, Single-Crystal X-ray Diffraction (SC-XRD).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the connectivity and chemical environment of atoms in a solution. For a molecule like (5-Bromo-2-chloropyridin-3-yl)methanamine, ¹H and ¹³C NMR are indispensable first steps.[1][2]
¹H NMR Spectroscopy: Proton Environments and Connectivity
¹H NMR provides a detailed map of the proton environments within the molecule. The pyridine ring protons have characteristic chemical shifts in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.[3]
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyridine H-4 | ~7.8 - 8.2 | d | ~2-3 Hz | Coupled to H-6 (⁴J meta-coupling). |
| Pyridine H-6 | ~8.3 - 8.6 | d | ~2-3 Hz | Most deshielded proton, adjacent to Nitrogen and coupled to H-4 (⁴J meta-coupling).[1] |
| Methylene (-CH₂-) | ~4.0 - 4.5 | s | N/A | Singlet, adjacent to the electron-withdrawing pyridine ring. |
| Amine (-NH₃⁺) | Variable (broad) | s (br) | N/A | Broad signal due to proton exchange and quadrupolar coupling; chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy: The Carbon Framework
¹³C NMR complements the proton data by providing information on the carbon skeleton.[1] The carbon atoms of the pyridine ring are influenced by the electronegativity of the nitrogen and halogen substituents.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyridine C-2 | ~150 - 155 | Attached to electronegative Chlorine and Nitrogen. |
| Pyridine C-3 | ~135 - 140 | Site of methylene substitution. |
| Pyridine C-4 | ~140 - 145 | Aromatic CH. |
| Pyridine C-5 | ~118 - 122 | Attached to Bromine. |
| Pyridine C-6 | ~150 - 155 | Aromatic CH, adjacent to Nitrogen. |
| Methylene (-CH₂-) | ~40 - 45 | Aliphatic carbon attached to the ring. |
Experimental Protocol (¹H & ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of the amine protons.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Acquisition:
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.[1]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS): Confirming Mass and Halogen Presence
Mass spectrometry is crucial for determining the molecular weight of the compound and confirming its elemental composition, particularly the presence of the bromine and chlorine atoms.[4] Electrospray Ionization (ESI) is a suitable soft ionization technique for this hydrochloride salt.
Key Observables in the Mass Spectrum
The most compelling evidence from MS comes from the unique isotopic patterns of chlorine and bromine.[5][6]
-
Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in an "M+2" peak that is about one-third the height of the molecular ion peak for any fragment containing one chlorine atom.[5][6]
-
Bromine: Has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This leads to M and M+2 peaks of nearly equal intensity for any fragment containing one bromine atom.[5]
For (5-Bromo-2-chloropyridin-3-yl)methanamine, the free base has a molecular formula of C₆H₆BrClN₂. We expect to see a complex isotopic cluster for the molecular ion [M+H]⁺ due to the presence of both halogens.
Expected Mass Spectrometry Data (ESI-MS, Positive Mode):
| Ion Assignment | Expected m/z | Key Isotopic Peaks and Ratios | Rationale |
| [M+H]⁺ (Free Base) | ~221 | m/z ~219, 221, 223, 225 | The protonated molecular ion of the free base (C₆H₇BrClN₂⁺). The cluster reflects all combinations of Br and Cl isotopes. |
| Isotopic Cluster | N/A | The most intense peaks will be for [C₆H₇⁷⁹Br³⁵ClN₂]⁺ and [C₆H₇⁸¹Br³⁵ClN₂]⁺, with smaller contributions from the ³⁷Cl isotope. | This unique pattern is a fingerprint for the presence of one Br and one Cl atom.[7] |
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-400 amu).
-
Data Analysis: Analyze the resulting spectrum for the protonated molecular ion cluster. Compare the observed isotopic pattern with a theoretically calculated pattern for the C₆H₆BrClN₂ formula.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
While spectroscopic methods provide powerful evidence, SC-XRD offers unambiguous, definitive proof of structure.[8][9] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and the nature of the salt form (i.e., the location of the chloride counter-ion relative to the protonated amine).[10][11]
Why It's the Gold Standard
-
Unambiguous Connectivity: Directly visualizes the bonding arrangement, leaving no doubt about the substitution pattern.
-
Salt Form Confirmation: Identifies the protonated nitrogen atom and the location of the chloride anion, confirming the hydrochloride salt structure.[10]
-
Solid-State Conformation: Reveals the molecule's conformation and any intermolecular interactions (like hydrogen bonding) in the crystal lattice.[10]
Experimental Workflow (SC-XRD)
The primary challenge for SC-XRD is obtaining a high-quality single crystal, which can be a significant hurdle.[12]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Integrated Strategy for Structural Confirmation
A logical workflow ensures that time and resources are used efficiently while building a comprehensive and irrefutable data package.
Caption: Integrated workflow for structural confirmation.
-
Initial Spectroscopic Screen (NMR & MS): Always begin with NMR and MS.[13] These techniques are rapid, consume minimal material, and provide the core information regarding connectivity and molecular weight. If the data from these two techniques are consistent with the proposed structure, confidence is high.
-
Decision Point: If the spectroscopic data is ambiguous or contradicts the expected structure, the synthetic and purification steps must be re-evaluated. If the data is consistent, the next question is the level of proof required.
-
The Definitive Answer (SC-XRD): For patent applications, regulatory submissions, or when publishing a novel structure, SC-XRD is essential. It resolves any potential ambiguities from 1D and 2D NMR and provides the highest possible level of structural proof.[8]
By integrating these techniques in a logical sequence, researchers can efficiently and confidently confirm the structure of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride derivatives, ensuring the integrity and reproducibility of their scientific work.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? - Blog.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha....
- MDPI. (n.d.). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.
- ResearchGate. (2025, August 6). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF.
- NIH. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
- PubMed. (2023, April 25). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole.
- ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics.
- ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- MedchemExpress.com. (n.d.). Certificate of Analysis.
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assessing the biological activity of compounds derived from (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
An Investigator's Guide to Assessing the Biological Activity of Novel Compounds Derived from (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Introduction: From a Versatile Scaffold to Targeted Biological Activity
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success. (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is not a therapeutic agent in itself, but rather a highly valuable and versatile heterocyclic building block. Its true potential is realized in its role as a key intermediate for the synthesis of more complex molecules with specific biological activities. A prime example of its application is in the synthesis of Teneligliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.
This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this pyridinamine scaffold to generate novel chemical entities. We will move beyond the mere synthesis and delve into the critical next step: the comprehensive assessment of biological activity. This guide will use the well-established activity of Teneligliptin as a guiding framework, providing a roadmap for evaluating new derivatives for similar, or even entirely different, biological targets. Our focus will be on the causality behind experimental choices, establishing self-validating protocols, and grounding our methods in authoritative scientific principles.
Part 1: The Strategic Framework for Biological Assessment
The journey from a newly synthesized compound to a validated lead candidate requires a systematic and tiered approach to biological evaluation. This "screening cascade" is designed to efficiently identify promising molecules while progressively building a deeper understanding of their biological profile. The core principle is to start with high-throughput, target-specific assays and move towards more complex, physiologically relevant models for only the most promising candidates. This strategy conserves resources and ensures that decisions are based on a robust and accumulating body of evidence.
Below is a visualization of a typical screening cascade, which will form the structural basis of this guide.
Caption: Mechanism of action of DPP-4 inhibitors in enhancing incretin signaling.
Part 3: Experimental Protocols and Data Interpretation
This section provides detailed methodologies for the key assays in our screening cascade. For each step, we include the scientific rationale, a step-by-step protocol, and guidance on interpreting the resulting data.
Primary Screening: In Vitro DPP-4 Enzymatic Assay
Scientific Rationale: The first step is to determine if the novel compounds directly interact with and inhibit the DPP-4 enzyme. A biochemical assay, free from cellular complexities, provides the cleanest measure of target engagement. We utilize a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to enzyme activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (100 mM, pH 7.5) containing 1 M NaCl.
-
Enzyme Solution: Recombinant human DPP-4 enzyme diluted in assay buffer to a final concentration of 1 ng/µL.
-
Substrate Solution: Gly-Pro-AMC diluted in assay buffer to a final concentration of 100 µM.
-
Compound Plates: Prepare serial dilutions of test compounds (and Teneligliptin as a positive control) in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 5 µL of diluted test compound, positive control (Teneligliptin), or vehicle (DMSO/buffer) to appropriate wells.
-
Add 10 µL of the DPP-4 enzyme solution to all wells except for the "no enzyme" controls.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Monitor the fluorescence kinetically for 30 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme)).
-
For compounds showing >50% inhibition in the initial screen, perform a dose-response experiment.
-
Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation:
The results should be summarized in a table for clear comparison.
| Compound ID | DPP-4 IC50 (nM) |
| Teneligliptin (Control) | 15.5 |
| Derivative A | 25.2 |
| Derivative B | 150.8 |
| Derivative C | >10,000 |
This table presents hypothetical data for illustrative purposes.
Secondary Screening: Selectivity Profiling
Scientific Rationale: Trustworthiness in a lead candidate comes from its selectivity. Several other proteases, such as DPP-8 and DPP-9, share structural homology with DPP-4. Inhibition of these related enzymes has been linked to severe toxicities in preclinical studies. Therefore, it is absolutely critical to assess the selectivity of our lead compounds early in the discovery process. A highly selective compound will have a much larger IC50 value for DPP-8/9 than for DPP-4.
Experimental Protocol:
The protocol is identical to the primary DPP-4 assay described above, with the following substitutions:
-
Enzyme: Use recombinant human DPP-8 or DPP-9.
-
Substrate: A suitable fluorogenic substrate for DPP-8/9 (e.g., Ala-Pro-AFC).
-
Positive Control: A known non-selective DPP inhibitor can be used to validate the assay.
Data Analysis and Presentation:
Calculate the IC50 values for each enzyme and determine the selectivity ratio.
| Compound ID | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) |
| Teneligliptin (Control) | 15.5 | >10,000 | >10,000 | >645 |
| Derivative A | 25.2 | >10,000 | >10,000 | >396 |
| Derivative B | 150.8 | 350.1 | 410.5 | ~2.3 |
This table presents hypothetical data. A higher selectivity ratio is desirable. Derivative B, with a ratio of ~2.3, would likely be deprioritized due to poor selectivity and potential for off-target toxicity.
Conclusion and Forward Outlook
This guide provides a foundational framework for the systematic biological evaluation of novel compounds derived from the (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride scaffold, using DPP-4 inhibition as a case study. By progressing through a logical cascade of in vitro biochemical, selectivity, and subsequent cell-based and in vivo assays, researchers can build a comprehensive profile of their molecules. This rigorous, evidence-based approach is essential for identifying compounds with not only high potency but also the selectivity and drug-like properties necessary for a viable therapeutic candidate. The principles of target validation, dose-response analysis, and selectivity profiling are universal and can be adapted for derivatives targeting other enzymes or receptors, making this guide a valuable resource for a wide range of drug discovery projects.
References
- Title: Process for the preparation of Teneligliptin and its intermediates Source: Google Patents URL
-
Title: Teneligliptin: A novel dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes Source: Journal of Postgraduate Medicine URL: [Link]
-
Title: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes: A Report on the Current Situation Source: International Journal of Molecular Sciences, MDPI URL: [Link]
-
Title: Incretin-based therapies: review of the physiology, pharmacology and emerging clinical experience Source: Internal Medicine Journal URL: [Link]
-
Title: The role of dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes Source: Clinical Pharmacology: Advances and Applications, Dove Press URL: [Link]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The synthesis and handling of novel compounds like (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride are central to drug discovery, but this work carries the intrinsic responsibility of managing the resulting waste streams with precision and foresight. Improper disposal of halogenated heterocyclic compounds can lead to persistent environmental contamination and pose significant health risks.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring that every action is grounded in a deep understanding of safety, regulatory compliance, and scientific integrity.
Hazard Assessment: Understanding the Molecule
Before handling disposal, it is crucial to understand the inherent hazards of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. Its structure contains several key features that dictate its handling and disposal protocols:
-
Halogenation (Bromo- and Chloro- groups): The presence of bromine and chlorine on the pyridine ring classifies this compound as a halogenated organic waste . Combustion of halogenated compounds can produce acidic gases (like hydrogen bromide and hydrogen chloride) and, under incomplete combustion, potentially form toxic dioxins and furans. This is why controlled, high-temperature incineration with flue gas scrubbing is the mandated disposal method.[1]
-
Amine Hydrochloride Salt: The methanamine hydrochloride group makes the compound a water-soluble salt. While this aids in cleaning and decontamination, it also increases its mobility in aqueous environments, making it critical to prevent any discharge into sewer systems.[1]
-
Pyridine Core: Pyridine derivatives can be toxic and require careful handling to avoid inhalation, ingestion, and skin contact.[2]
Given these characteristics, this compound must be treated as hazardous waste, managed in accordance with federal and local regulations, and never disposed of via standard trash or drains.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
-
Hand Protection: Wear chemically resistant gloves. Given the aromatic amine nature, butyl rubber or laminate gloves are recommended. Nitrile gloves may offer limited protection for incidental contact but should not be used for prolonged handling. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[2][5] Dispose of contaminated gloves as hazardous waste.[1][5]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against splashes of solutions or contact with solid particulates.[6]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection: When handling large quantities of the solid material or when dust formation is likely, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges for organic vapors/acid gases) should be used.[1][7] All respiratory protection use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Waste Segregation and Containment: The Cornerstone of Safe Disposal
Proper segregation prevents dangerous chemical reactions and ensures the waste stream can be managed correctly by the disposal facility.[3] (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride waste must be collected as halogenated organic waste .[8]
Step-by-Step Containment Protocol:
-
Select a Compatible Container: Use a dedicated, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[4] The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[3][4] Never use food-grade containers (e.g., pickle jars) for hazardous waste.[4]
-
Label the Container Correctly: The moment you add the first drop of waste, the container must be labeled. According to the Environmental Protection Agency (EPA), the label must include:
-
Store in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of laboratory personnel.[4][9] This designated SAA must be a secondary containment bin or tray to capture any potential leaks.
-
Keep the Container Closed: The waste container must remain sealed at all times except when adding waste.[4] This prevents the release of vapors and protects the lab environment.
-
Avoid Mixing Incompatible Waste: Do not mix this waste stream with other categories, such as non-halogenated solvents, strong acids, bases, or oxidizers.[10] Mixing incompatible chemicals can cause violent reactions.
Standard Operating Procedure for Final Disposal
This procedure outlines the process from waste generation to its removal by a licensed professional service.
Workflow for Laboratory Waste Accumulation and Disposal
Caption: Decision workflow for hazardous waste from generation to final disposal.
Accumulation and Removal:
-
Collect Waste: Collect all waste forms, including pure solid compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, contaminated gloves), in the designated halogenated waste container.
-
Monitor Accumulation Limits: Be aware of your facility's generator status and the associated SAA limits. Under federal law, you can accumulate up to 55 gallons of hazardous waste in an SAA.[11] However, once a container is full, it must be moved out of the SAA within three days.[4]
-
Arrange for Disposal: Do not allow waste to accumulate indefinitely. Once your container is nearly full (no more than 90% capacity to allow for expansion[4][12]) or your project concludes, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.
-
Documentation: Your EH&S office will handle the final waste manifest, which tracks the waste from its point of generation to its ultimate disposal, a requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[3][9]
| Parameter | Guideline | Rationale & Reference |
| Waste Category | Halogenated Organic Waste | Contains bromine and chlorine.[8] |
| Container Type | HDPE or Glass with screw cap | Chemical compatibility and prevents leaks.[4] |
| Primary Label | "Hazardous Waste" | EPA requirement for identification.[9] |
| Storage Location | Satellite Accumulation Area (SAA) | At or near the point of generation.[4] |
| SAA Volume Limit | ≤ 55 Gallons | Federal limit for non-acute hazardous waste.[11] |
| Container Fill Level | ≤ 90% Full | Allows for thermal expansion and prevents spills.[12] |
| Final Disposal Method | Licensed Chemical Destruction/Incineration | Required for halogenated compounds to prevent toxic emissions.[1] |
Emergency Procedures: Spill and Exposure Response
Accidents can happen. A prepared and rapid response is key to mitigating risk.
Small Spill (Contained within a fume hood):
-
Alert Colleagues: Notify others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.[2]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1][13]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soapy water, followed by a rinse), collecting all cleaning materials as hazardous waste. Refer to Section 6 for details.
Large Spill (Outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: If safe to do so, close the laboratory doors to contain the spill.
-
Call for Help: Contact your institution's emergency number or EH&S department immediately.[2] Do not attempt to clean up a large spill yourself.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.
-
Eye Contact: Flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][14]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][14]
Decontamination Procedures
All non-disposable equipment, glassware, and surfaces that have come into contact with (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride must be thoroughly decontaminated.
-
Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (one in which the compound is soluble, such as methanol or ethanol) to remove the bulk of the residue. This rinse solvent must be collected as halogenated organic waste .
-
Secondary Wash: Wash with soap and water. Surface-active compounds like soaps and detergents are effective for cleaning.[15]
-
Final Rinse: Perform a final rinse with deionized water.
-
Surface Decontamination: For work surfaces like fume hood benches, wipe down with a cleaning solution (e.g., soap and water) after ensuring all gross contamination has been removed and collected as waste.[15]
By adhering to these rigorous, scientifically-grounded procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This commitment to responsible chemical stewardship is a hallmark of excellence in the scientific community.
References
- Acros PharmaTech Limited. (2018). Safety Data Sheet: 3-Bromo-5-chloropyridin-2-ol.
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Chembest. (n.d.). 3-Pyridinemethanamine, 5-bromo-2-chloro-, hydrochloride (1:1) Safety Data Sheets.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of Minnesota. (n.d.). Decontamination - Health, Safety & Risk Management.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Amino-5-bromo-2-chloropyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- BOC Sciences. (n.d.). MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Groningen. (n.d.). Hazardous waste acceptance conditions.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chloropyridine.
- EBSCO Information Services. (n.d.). Decontamination methods | Research Starters.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
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- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. ethz.ch [ethz.ch]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. nipissingu.ca [nipissingu.ca]
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- 14. echemi.com [echemi.com]
- 15. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily dance with the unknown. Among the vast array of building blocks available, halogenated pyridines play a crucial role. This guide provides essential safety and logistical information for handling (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, a compound with significant potential in medicinal chemistry. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the utmost confidence in your safety protocols.
Understanding the Hazard Profile
Based on data for similar compounds like 5-Bromo-2-chloropyridine, we can anticipate that this compound may cause skin and eye irritation, and may also be a respiratory irritant. The aminopyridine scaffold itself can present toxicological concerns, with some derivatives being known to be harmful if swallowed or in contact with skin. Therefore, a cautious approach is paramount.
Inferred Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential | Harmful if swallowed, in contact with skin, or if inhaled. |
Note: This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline. A full risk assessment should be conducted before use.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when working with (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. The following table outlines the recommended PPE, emphasizing the rationale behind each choice.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact, which may cause irritation. The hydrochloride salt form may increase skin permeability. |
| Eye and Face Protection | ANSI-approved safety goggles | To protect eyes from dust particles and potential splashes, preventing serious irritation. |
| Skin and Body Protection | Fully-buttoned laboratory coat, full-length pants, and closed-toe shoes | To prevent accidental skin exposure to the solid compound. |
| Respiratory Protection | Use within a certified chemical fume hood | To avoid inhalation of dust particles, which may cause respiratory tract irritation. A respirator may be required for spill cleanup or when working outside a fume hood. |
Caption: A typical workflow for safely handling (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
1. Preparation:
-
Documentation Review: Before handling, thoroughly review the available Safety Data Sheet (SDS) for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride and this guide.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
Gather Materials: Assemble all necessary PPE, spill kit materials, and waste containers.
-
Emergency Plan: Be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
2. Handling:
-
Weighing: Conduct all weighing operations within the chemical fume hood to prevent the dispersion of dust. Use a draft shield if necessary.
-
Transfers: When transferring the solid, use appropriate tools (e.g., spatulas) to minimize dust generation.
-
Solution Preparation: Add the solid to the solvent slowly and in a controlled manner to avoid splashing.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable gloves and other contaminated items in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully cover the solid with an inert absorbent material like vermiculite or sand.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Caption: A clear, step-by-step process for responding to a spill.
Disposal Plan: Responsible Stewardship
Proper disposal of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible wastes.
-
Disposal Method: The primary recommended method for disposal of pyridine-containing waste is incineration in a licensed hazardous waste facility. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
Empty Containers: "Empty" containers may still retain hazardous residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of in accordance with institutional and local regulations.
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is foundational to advancing scientific discovery. By integrating the principles of hazard awareness, meticulous planning, and consistent execution of safety protocols, researchers can confidently explore the potential of this and other valuable compounds. This guide serves as a starting point; always supplement this information with your institution's specific safety policies and a thorough risk assessment for your unique experimental context.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
